molecular formula C13H20O B7769092 Pseudoionone CAS No. 3548-78-5

Pseudoionone

Cat. No.: B7769092
CAS No.: 3548-78-5
M. Wt: 192.30 g/mol
InChI Key: JXJIQCXXJGRKRJ-KOOBJXAQSA-N
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Description

Pseudoionone is a terpene ketone derived from ring cleavage of the apo carotenoid beta-ionone. It has a role as a fragrance. It is functionally related to a beta-ionone.
This compound is a natural product found in Polygala senega, Tordylium apulum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3/b10-6+,12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJIQCXXJGRKRJ-KOOBJXAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC=CC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=O)C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891713
Record name 3E,5E-Pseudoionone
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Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Pale yellow liquid; Warm floral aroma
Record name Pseudoionone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Pseudoionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2161/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble, Soluble (in ethanol)
Record name Pseudoionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2161/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.894-0.903
Record name Pseudoionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2161/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3548-78-5, 141-10-6
Record name (E,E)-Pseudoionone
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Record name Pseudoionone
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Record name Pseudoionone, (3E,5E)-
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Record name 3,5,9-Undecatrien-2-one, 6,10-dimethyl-
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Record name 3E,5E-Pseudoionone
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Record name 6,10-dimethylundeca-3,5,9-trien-2-one
Source European Chemicals Agency (ECHA)
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Record name PSEUDOIONONE, (3E,5E)-
Source FDA Global Substance Registration System (GSRS)
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Record name Pseudoionone
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URL http://www.hmdb.ca/metabolites/HMDB0032498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Pseudoionone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis of Pseudoionone from Citral and Acetone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pseudoionone (B86502) is a key intermediate in the chemical industry, primarily serving as a precursor for the synthesis of α- and β-ionones. These ionones are crucial components in the flavor and fragrance industries, valued for their characteristic violet scent, and are also vital starting materials for the industrial production of Vitamin A.[1][2] The most prevalent method for synthesizing this compound is through the base-catalyzed aldol (B89426) condensation of citral (B94496) with acetone (B3395972).[3][4][5] This guide provides a detailed technical overview of this synthesis, covering the reaction mechanism, experimental protocols, and a comparative analysis of various catalytic systems.

Reaction Mechanism: Base-Catalyzed Aldol Condensation

The synthesis of this compound from citral and acetone proceeds via a base-catalyzed aldol condensation reaction. The overall process consists of two main stages: the initial aldol addition followed by a dehydration step to yield the final α,β-unsaturated ketone product.[3]

The mechanism can be summarized as follows:

  • Enolate Formation: A base abstracts an α-proton from an acetone molecule, forming a resonance-stabilized enolate ion. This is the rate-determining step.[6]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the citral molecule.

  • Aldol Adduct Formation: A proton transfer from the solvent (e.g., water or alcohol) to the resulting alkoxide intermediate forms the β-hydroxy ketone, also known as the aldol adduct.

  • Dehydration: The aldol adduct is then dehydrated (loses a water molecule) under the basic conditions to form the more stable, conjugated system of this compound.

The reaction yields a mixture of isomers, primarily the (3E,5E)- and (3E,5Z)-pseudoionone, depending on the isomeric composition of the starting citral.[3]

Reaction_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2 & 3: Nucleophilic Attack & Adduct Formation cluster_dehydration Step 4: Dehydration Acetone Acetone Enolate Acetone Enolate Acetone->Enolate + OH⁻ - H₂O Citral Citral Alkoxide Alkoxide Intermediate Aldol_Adduct Aldol Adduct (β-hydroxy ketone) Alkoxide->Aldol_Adduct + H₂O Enolate_node Acetone Enolate Enolate_node->Alkoxide Nucleophilic Attack This compound This compound Aldol_Adduct_node Aldol Adduct Aldol_Adduct_node->this compound - H₂O Experimental_Workflow Reactants Prepare Reactants (Citral, Acetone) Reactor Charge Reactor Reactants->Reactor Catalyst Prepare Catalyst Solution (e.g., aq. NaOH) Catalyst->Reactor Reaction Controlled Reaction (Temp, Time, Stirring) Reactor->Reaction Separation Phase Separation (Aqueous vs. Organic) Reaction->Separation Neutralization Neutralize Organic Layer (e.g., with HCl) Separation->Neutralization Washing Wash with Water Neutralization->Washing Drying Dry Organic Layer (e.g., Na₂SO₄) Washing->Drying Purification Purification (Vacuum Distillation) Drying->Purification Analysis Product Analysis (GC, b.p.) Purification->Analysis Logical_Relationships cluster_inputs Input Parameters cluster_outputs Process Outcomes Temp Temperature Rate Reaction Rate Temp->Rate Increases Byproducts Byproduct Formation (e.g., Acetone self-condensation) Temp->Byproducts Can Increase Ratio Reactant Molar Ratio (Acetone:Citral) Selectivity Selectivity Ratio->Selectivity High excess acetone reduces citral self-condensation Cat_Type Catalyst Type (Homogeneous vs. Heterogeneous) Yield This compound Yield Cat_Type->Yield Cat_Type->Selectivity Cat_Conc Catalyst Concentration Cat_Conc->Rate Increases Time Reaction Time Time->Yield Affects Selectivity->Yield Rate->Yield Byproducts->Yield Decreases

References

"chemical properties of pseudoionone isomers"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Pseudoionone (B86502) Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (6,10-dimethyl-3,5,9-undecatrien-2-one) is an acyclic C13 ketone that serves as a critical intermediate in the chemical synthesis of ionones, which are highly valued in the fragrance and flavor industries for their characteristic violet and woody scents.[1][2] Furthermore, the cyclized products of this compound, particularly β-ionone, are essential precursors for the industrial synthesis of Vitamin A and other carotenoids.[1] this compound is typically produced via the aldol (B89426) condensation of citral (B94496) with acetone (B3395972) using a base catalyst.[3] This reaction primarily yields a mixture of geometric isomers, whose chemical and physical properties, reactivity, and subsequent reaction pathways are of significant interest to synthetic chemists and product development professionals. This guide provides a detailed overview of the chemical properties of this compound isomers, experimental protocols for their synthesis and analysis, and their primary chemical transformations.

Molecular Structure and Isomerism

This compound is a terpenoid ketone with the chemical formula C₁₃H₂₀O.[4] The structure contains three double bonds, two of which can exhibit E/Z (cis/trans) isomerism. The industrial synthesis from citral (a mixture of geranial and neral) and acetone leads predominantly to two geometric isomers that differ in the stereochemistry of the double bond at the C5 position.[3]

The principal isomers found in commercial this compound are:

  • (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one: Also known as trans,trans-pseudoionone or (E,E)-pseudoionone. This isomer is often the major component in the reaction mixture.[5]

  • (3E,5Z)-6,10-dimethylundeca-3,5,9-trien-2-one: Also known as trans,cis-pseudoionone or (E,Z)-pseudoionone.[3]

The IUPAC name for the primary (E,E) isomer is (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one.[4]

Physicochemical Properties

The physical and chemical properties of this compound are typically reported for the technical-grade mixture of isomers (CAS No. 141-10-6). Specific data for the individual, isolated isomers are not widely available in the literature.

Table 1: Physicochemical Properties of this compound (Mixture of Isomers)
PropertyValueSource(s)
Molecular Formula C₁₃H₂₀O[4]
Molecular Weight 192.30 g/mol [4]
Appearance Pale-yellow to yellow oily liquid[5][6]
Odor Sweet, waxy, citrus, floral, balsamic[6]
Boiling Point 265.4 °C (at 760 mmHg)[7]
114-116 °C (at 2 mmHg)[6]
119-121 °C (at 0.4 kPa / 3 mmHg)[3]
Melting Point < 25 °C[4][6]
-75 °C[7]
Density 0.894 - 0.903 g/mL at 25 °C[4][5]
0.90 g/mL at 20 °C[6]
Refractive Index (n²⁰/D) 1.529 - 1.535[4][5]
Flash Point 84 °C (183 °F) - closed cup[5][6]
Water Solubility 97 mg/L at 25 °C[6][7]
Solubility Soluble in alcohol and ether[4][6]
logP (Octanol/Water) 3.69 - 4.0[6][7]
Table 2: Calculated Physicochemical Properties of (E,Z)-Pseudoionone

Note: The following data are derived from computational models (Joback and Crippen methods) and may differ from experimental values.

PropertyValueUnitSource
Normal Boiling Point (Tboil) 558.47K[8]
Enthalpy of Vaporization (ΔvapH°) 50.89kJ/mol[8]
logP (Octanol/Water) 3.904[8]
Log10 of Water Solubility (log10WS) -4.01[8]

Chemical Reactivity and Pathways

The most significant chemical reaction of this compound is its acid-catalyzed cyclization to form a mixture of ionone (B8125255) isomers (α-, β-, and γ-ionone). This transformation is the second step in the industrial synthesis of ionones from citral.[3]

The reaction proceeds via the formation of a cyclic carbocation intermediate.[9][10] The distribution of the final ionone isomers is highly dependent on the reaction conditions, including the type and concentration of the acid catalyst, temperature, and reaction time.[3]

  • Strong Acids (e.g., concentrated H₂SO₄): Favor the formation of the thermodynamically more stable β-ionone.[3]

  • Weaker Acids (e.g., H₃PO₄, dilute H₂SO₄): Tend to yield higher proportions of α-ionone.[3]

It has been observed that α-ionone can subsequently isomerize to β-ionone under acidic conditions, especially at elevated temperatures.[9]

G cluster_synthesis Step 1: Synthesis (Aldol Condensation) cluster_cyclization Step 2: Cyclization Citral Citral This compound This compound Isomers ((E,E) and (E,Z)) Citral->this compound Acetone Acetone Acetone->this compound Alpha α-Ionone This compound->Alpha Beta β-Ionone This compound->Beta Gamma γ-Ionone This compound->Gamma catalyst1 Base Catalyst (e.g., NaOH) catalyst1->this compound Alpha->Beta Isomerization catalyst2 Acid Catalyst (e.g., H₂SO₄, H₃PO₄) catalyst2->Alpha catalyst2->Beta catalyst2->Gamma G cluster_sep cluster_det Sample Sample (this compound Mixture) Separation Chromatographic Separation Sample->Separation GC Gas Chromatography (GC) HPLC Liquid Chromatography (HPLC) Detection Detection GC->Detection HPLC->Detection MS Mass Spectrometry (MS) UV UV Detector Analysis Data Analysis (Identification & Quantification) MS->Analysis UV->Analysis

References

The Natural Occurrence of Pseudoionone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoionone (B86502), a C13-norisoprenoid ketone, is a naturally occurring volatile organic compound found in various plant species. While traditionally known as a key intermediate in the industrial synthesis of ionones for the fragrance industry, its presence in the plant kingdom is of growing interest to researchers exploring plant secondary metabolism and its potential applications. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, its biosynthetic pathway, and detailed methodologies for its extraction and quantification.

Natural Occurrence of this compound

This compound has been identified as a natural volatile constituent in a limited number of plant species. Its presence is often associated with the characteristic aroma of the plant material. The primary plants in which this compound has been reported are:

  • Laurus nobilis (Bay Laurel): this compound has been detected in the essential oil of bay leaves and is particularly noted in the fresh pericarp of the black fruits. While a precise concentration is not widely reported, its contribution to the overall volatile profile is acknowledged.

  • Glycyrrhiza glabra (Licorice): Volatile profiling of licorice roots has revealed a complex mixture of compounds. While not a major component, evidence suggests the presence of this compound as part of the aromatic profile of this medicinally important plant.[1][2]

Further research is required to establish a broader understanding of its distribution across the plant kingdom.

Biosynthesis of this compound in Plants

This compound is classified as an apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids.[3][4] The biosynthesis is primarily catalyzed by a specific class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .

The key steps in the biosynthetic pathway are:

  • Carotenoid Precursor: The pathway begins with a C40 carotenoid precursor. Lycopene (B16060), a red carotenoid found in tomatoes and other red fruits and vegetables, has been identified as a direct precursor for this compound.[5]

  • Enzymatic Cleavage: The enzyme Carotenoid Cleavage Dioxygenase 1 (CCD1) catalyzes the oxidative cleavage of the carotenoid backbone.[5]

  • Formation of this compound: Specifically, CCD1 cleaves the 9,10 and 9',10' double bonds of the lycopene molecule, resulting in the formation of one molecule of this compound (a C13 ketone) and other cleavage products.

This pathway highlights the intricate connection between primary metabolites (carotenoids) and the production of specialized, volatile secondary metabolites that contribute to a plant's interaction with its environment.

This compound Biosynthesis Carotenoids Carotenoids (e.g., Lycopene) CCD1 Carotenoid Cleavage Dioxygenase 1 (CCD1) Carotenoids->CCD1 This compound This compound CCD1->this compound Oxidative Cleavage

Biosynthesis of this compound from Carotenoids.

Quantitative Data

Quantitative data on the concentration of this compound in plants is scarce in publicly available literature. The focus of many studies on Laurus nobilis and Glycyrrhiza glabra has been on other major volatile or non-volatile constituents. However, to provide context, the following table summarizes the reported concentrations of some major volatile compounds in Laurus nobilis essential oil.

Plant SpeciesPlant PartCompoundConcentration Range (% of total oil)Reference
Laurus nobilisLeaves1,8-Cineole31.31 - 58.59[6][7]
Leavesα-Terpinyl acetate8.51 - 18.0[7][8]
LeavesSabinene4.85 - 12.2[7][9]
LeavesLinalool1.08 - 16.4[5][7]
LeavesMethyl eugenol4.07 - 14.96[7]

Experimental Protocols

The analysis of this compound in plant tissues typically involves the extraction of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Headspace solid-phase microextraction (HS-SPME) is a particularly suitable technique for the analysis of volatile apocarotenoids like this compound due to its sensitivity and minimal sample preparation requirements.

Protocol: Quantification of this compound in Plant Tissue by HS-SPME-GC-MS

This protocol is adapted from established methods for the analysis of volatile apocarotenoids in plants.

4.1.1. Materials and Reagents

  • Fresh or frozen plant tissue (e.g., leaves, pericarp)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Sodium chloride (NaCl), analytical grade

  • Internal standard (e.g., d6-β-ionone or a suitable stable isotope-labeled standard)

  • Methanol (B129727), HPLC grade

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

4.1.2. Sample Preparation

  • Weigh approximately 0.5 - 1.0 g of fresh or frozen plant tissue into a 20 mL headspace vial.

  • Add 1.0 g of NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the release of volatiles.

  • Add a known amount of the internal standard solution in methanol to the vial.

  • Immediately seal the vial with the magnetic screw cap.

4.1.3. HS-SPME Extraction

  • Place the sealed vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60-80°C).

  • Allow the sample to equilibrate for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) while maintaining the incubation temperature.

4.1.4. GC-MS Analysis

  • After extraction, immediately desorb the SPME fiber in the heated GC injector (e.g., 250°C) for a set time (e.g., 2-5 minutes) in splitless mode.

  • Use a temperature program for the GC oven to separate the volatile compounds. A typical program might be:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp to 150°C at 5°C/minute

    • Ramp to 250°C at 10°C/minute, hold for 5 minutes

  • Set the mass spectrometer to scan a mass range of m/z 40-300 in electron ionization (EI) mode.

  • Identify this compound based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley).

  • Quantify the concentration of this compound by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve prepared with authentic this compound standards.

Experimental Workflow Sample Plant Tissue Sampling (e.g., Laurus nobilis leaves) Preparation Sample Preparation (Weighing, Addition of NaCl & Internal Standard) Sample->Preparation Extraction Headspace Solid-Phase Microextraction (HS-SPME) Preparation->Extraction Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Extraction->Analysis Data Data Processing (Identification & Quantification) Analysis->Data Result Quantitative Results Data->Result

Workflow for this compound Analysis.

Conclusion

The natural occurrence of this compound in plants, though not widespread, is a significant aspect of apocarotenoid biochemistry. Its formation via the enzymatic cleavage of carotenoids by CCD1 enzymes underscores a key metabolic pathway for the generation of aroma compounds. While quantitative data remains limited, the analytical methodologies for its detection and quantification are well-established. Further research into the distribution of this compound in the plant kingdom and its physiological roles will provide deeper insights into the complex world of plant secondary metabolism and may unveil new opportunities for its application in various scientific and industrial fields.

References

Pseudoionone as a Fragrance Ingredient: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoionone (B86502) (CAS No. 141-10-6), a naturally occurring acyclic isoprenoid ketone, is a critical intermediate in the synthesis of ionones, a class of aroma compounds extensively used in the fragrance and flavor industry for their characteristic violet scent. While this compound itself possesses a distinct aroma, its use as a direct fragrance ingredient is prohibited by the International Fragrance Association (IFRA) due to its potential for dermal sensitization. However, it is permitted as an impurity in ionone (B8125255) mixtures up to a concentration of 2%. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, fragrance profile, regulatory status, and toxicological aspects of this compound. Detailed experimental protocols for its synthesis and analysis are also presented, along with diagrams illustrating key chemical and biological pathways.

Chemical and Physical Properties

This compound, systematically named (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one, is a pale yellow oily liquid. It is a terpene ketone and exists as a mixture of geometric isomers.[1][2][3] The key physicochemical properties of this compound are summarized in Table 1.

PropertyValueReferences
Molecular Formula C₁₃H₂₀O[3]
Molecular Weight 192.30 g/mol [3]
CAS Number 141-10-6[3]
Appearance Pale yellow to yellow oily liquid[2]
Boiling Point 114-116 °C at 2 mmHg[2]
Density 0.894 - 0.903 g/mL at 25 °C[2]
Refractive Index 1.529 - 1.535 at 20 °C[2]
Flash Point 84 °C (183 °F)[2]
Solubility Insoluble in water; soluble in ethanol (B145695) and ether.[2]

Synthesis

The most common industrial synthesis of this compound is through the aldol (B89426) condensation of citral (B94496) with acetone (B3395972).[4][5] This reaction is typically base-catalyzed.

Synthesis Pathway

The reaction proceeds via the formation of an enolate from acetone in the presence of a base, which then acts as a nucleophile, attacking the aldehyde carbon of citral. The resulting aldol adduct readily dehydrates to form the conjugated ketone, this compound.

Synthesis Figure 1. Synthesis of this compound via Aldol Condensation Citral Citral Catalyst Base Catalyst (e.g., NaOH) Acetone Acetone This compound This compound Water Water Catalyst->this compound +

Caption: Synthesis of this compound via Aldol Condensation.

Experimental Protocol: Base-Catalyzed Aldol Condensation

This protocol is adapted from established laboratory procedures for the synthesis of this compound.

Materials:

  • Citral (purified)

  • Acetone (anhydrous)

  • Sodium ethoxide solution in ethanol (or other suitable base like sodium hydroxide)

  • Diethyl ether

  • 10% aqueous sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

  • Ice-salt bath

  • Mechanical stirrer, dropping funnel, and thermometer

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine purified citral and a molar excess of anhydrous acetone.

  • Cool the mixture to -5°C or below using an ice-salt bath.

  • With vigorous stirring, slowly add a cold solution of sodium ethoxide in absolute ethanol through the dropping funnel, maintaining the temperature at or below -5°C.

  • After the addition is complete, continue stirring for an additional 5-10 minutes.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with a 10% aqueous sodium hydroxide solution.

  • Separate the aqueous layer and extract it again with diethyl ether.

  • Combine the ether extracts and dry them over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the ether by distillation.

  • The crude this compound can be purified by vacuum distillation.

Yields: Reported yields for this type of reaction are typically in the range of 70-80%.[5]

Fragrance Profile and Use

Odor Description

This compound possesses a medium-strength odor with a complex profile described as sweet, waxy, citrus, floral, balsamic, dry, dusty, and powdery with a spicy nuance.[2]

Odor Threshold

A specific quantitative odor detection threshold for this compound is not well-documented in publicly available literature. Qualitative descriptions indicate a medium odor strength.[2]

Use in Fragrance Industry

This compound's primary role in the fragrance industry is not as a fragrance ingredient itself, but as a key intermediate in the production of ionones.[4] The cyclization of this compound in the presence of an acid catalyst yields a mixture of α-, β-, and γ-ionone, which are highly valued for their violet and woody scents.

Regulation and Safety

IFRA Standards

The International Fragrance Association (IFRA) prohibits the use of this compound as a fragrance ingredient.[2][3] However, it is permitted as an impurity in ionones at a maximum level of 2%.[2]

Dermal Sensitization

The primary reason for the restriction of this compound is its potential to cause dermal sensitization, leading to allergic contact dermatitis.[2]

Mechanism of Dermal Sensitization: this compound is considered a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.

Sensitization Figure 2. Mechanism of Dermal Sensitization by a Hapten cluster_induction Induction Phase cluster_elicitation Elicitation Phase (Re-exposure) This compound This compound (Hapten) HaptenProtein Hapten-Protein Complex This compound->HaptenProtein Covalent Binding SkinProtein Skin Protein SkinProtein->HaptenProtein Langerhans Langerhans Cell HaptenProtein->Langerhans Uptake and Processing TCell Naive T-Cell Langerhans->TCell Antigen Presentation in Lymph Node MemoryTCell Memory T-Cell TCell->MemoryTCell Activation and Proliferation Pseudoionone2 This compound HaptenProtein2 Hapten-Protein Complex Pseudoionone2->HaptenProtein2 MemoryTCell2 Memory T-Cell Activation HaptenProtein2->MemoryTCell2 Inflammation Release of Cytokines and Inflammation (Allergic Contact Dermatitis) MemoryTCell2->Inflammation

Caption: Mechanism of Dermal Sensitization by a Hapten.

The process occurs in two phases:

  • Induction Phase: Upon initial skin contact, this compound penetrates the epidermis and covalently binds to skin proteins, forming a hapten-protein complex. This complex is recognized as foreign by Langerhans cells (antigen-presenting cells), which then migrate to the lymph nodes to activate naive T-cells, leading to the generation of memory T-cells.

  • Elicitation Phase: Upon subsequent exposure to this compound, the memory T-cells are rapidly activated, leading to the release of pro-inflammatory cytokines and the clinical manifestation of allergic contact dermatitis.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. As a ketone, this compound likely interacts with a specific subset of ORs. The binding of an odorant to its receptor initiates a G-protein-coupled signaling cascade.

OlfactorySignaling Figure 3. Generalized Olfactory Signaling Pathway for a Ketone Odorant This compound (Odorant) OR Olfactory Receptor (OR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opening Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization ActionPotential Action Potential to Brain Depolarization->ActionPotential

Caption: Generalized Olfactory Signaling Pathway for a Ketone.

The binding of this compound to its specific OR(s) is thought to trigger a conformational change in the receptor, activating an associated G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Na⁺ and Ca²⁺ ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.

Analytical Methods

Gas chromatography (GC) is the primary analytical technique for the separation and quantification of this compound, often in combination with mass spectrometry (MS) for definitive identification.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the analysis of this compound in a fragrance mixture.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

Sample Preparation:

  • Dilute the sample containing this compound in a suitable solvent (e.g., ethanol, hexane) to an appropriate concentration.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and remove interfering matrix components.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp at 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Analysis:

  • Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley).

  • Quantification is typically performed using an internal standard method.

Stability in Formulations

The stability of fragrance ingredients like this compound in cosmetic formulations is crucial for product quality and safety. Stability can be affected by factors such as pH, light, temperature, and interactions with other ingredients and the packaging.[1]

Factors Affecting Stability:

  • Oxidation: Exposure to air can lead to the oxidation of this compound, potentially altering its odor profile and causing discoloration.[1]

  • Light: UV radiation can degrade this compound, leading to changes in color and scent.[1]

  • Temperature: High temperatures can accelerate degradation reactions.[1]

  • pH: The pH of the formulation can influence the chemical stability of this compound.

Due to its potential for degradation, it is recommended to conduct stability testing on any formulation containing this compound (or ionones with this compound as an impurity). This typically involves storing the product under various conditions (e.g., elevated temperature, UV light exposure) and monitoring for changes in appearance, color, odor, and chemical composition over time.[6]

Conclusion

This compound is a significant chemical in the fragrance industry, primarily serving as a precursor to the commercially important ionones. Its own fragrance profile is complex, but its use as a fragrance ingredient is restricted due to its skin-sensitizing properties. A thorough understanding of its synthesis, chemical properties, and toxicological profile is essential for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development, particularly when dealing with ionone-containing formulations where this compound may be present as an impurity. Further research to quantify its odor threshold and to fully characterize its stability in various cosmetic bases would be beneficial for the industry.

References

The Chemistry and Synthesis of Pseudoionone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoionone (B86502), a key intermediate in the synthesis of ionones and subsequently Vitamin A, is a topic of significant interest in both academic and industrial research. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, detailed synthesis protocols, and its primary applications. The information is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound.

Core Data and Physicochemical Properties

This compound is an unsaturated ketone with the chemical formula C13H20O.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueSource
CAS Number 141-10-6[2][3][4][5][6]
Molecular Weight 192.30 g/mol [1][2][3][5]
Molecular Formula C13H20O[1][2][3]
IUPAC Name (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one[1]
Density 0.90 g/mL at 20 °C[3][5]
Boiling Point 114-116 °C at 2 mmHg[3][5]
Flash Point 83.89 °C[4]
Appearance Liquid[7]

Synthesis of this compound via Aldol (B89426) Condensation

The primary industrial and laboratory synthesis of this compound is achieved through the aldol condensation of citral (B94496) with acetone (B3395972).[2][3] This reaction is typically base-catalyzed.

Experimental Protocol: Base-Catalyzed Aldol Condensation

This protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Citral

  • Acetone (dried over anhydrous potassium carbonate)

  • 10% aqueous sodium hydroxide (B78521) solution

  • Ether

  • Anhydrous sodium sulfate

  • 10% aqueous sodium bisulfite solution (for purification)

Equipment:

  • Round-bottomed flask with a mechanical stirrer, dropping funnel, and thermometer

  • Separatory funnel

  • Steam distillation apparatus

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 2-liter round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 203 g (1.33 moles) of pure citral and 800 g (13.8 moles) of dried acetone.

  • Cooling: Cool the mixture to -5°C or below using an appropriate cooling bath.

  • Condensation: While maintaining the low temperature and stirring vigorously, slowly add a 10% aqueous sodium hydroxide solution. The addition should be dropwise to control the exothermic reaction.

  • Reaction Quenching and Extraction: After the addition of the sodium hydroxide solution is complete, continue stirring for no more than 5 minutes. Pour the reaction mixture into a large separatory funnel.

  • Layer Separation: Allow the layers to separate. Draw off the lower aqueous layer.

  • Extraction: Extract the aqueous layer with 150 mL of ether. Combine the ether extracts with the original organic layer.

  • Drying: Dry the combined ether extracts over anhydrous sodium sulfate.

  • Purification (optional but recommended): The crude product can be purified via a sodium bisulfite adduct.

    • Shake the ether solution with a 10% aqueous sodium bisulfite solution.

    • Decompose the resulting adduct by adding a 10% aqueous sodium hydroxide solution.

    • Separate the layers and extract the aqueous layer with ether.

    • Dry the combined ether layers over anhydrous sodium sulfate.

  • Distillation: After removing the ether, the crude this compound is purified by vacuum distillation. The fraction boiling at 123–124°C/2.5 mm Hg is collected. The expected yield is approximately 70%.[1]

Logical Workflow: Synthesis and Subsequent Cyclization

This compound is rarely the final product of interest. Its primary utility is as a precursor to the ionones (α- and β-ionone), which are valuable in the fragrance industry and as starting materials for the synthesis of Vitamin A. The following diagram illustrates this common synthetic workflow.

Synthesis_Workflow Citral Citral This compound This compound Citral->this compound Aldol Condensation (Base Catalyst) Acetone Acetone Acetone->this compound Alpha_Ionone α-Ionone This compound->Alpha_Ionone Cyclization (e.g., H3PO4) Beta_Ionone β-Ionone This compound->Beta_Ionone Cyclization (e.g., H2SO4)

Caption: Synthetic pathway from citral and acetone to this compound and its subsequent cyclization to α- and β-ionone.

Biological Activity and Signaling Pathways

While this compound is a crucial intermediate in the synthesis of biologically active molecules like Vitamin A, there is limited direct research on its own biological activities and signaling pathways. Its primary role in a biological context is as a precursor.

The cyclized products, α- and β-ionone, have been investigated for various biological effects. For instance, β-ionone has been studied for its potential as an anticancer agent.[8] Research in this area focuses on the ability of β-ionone and its derivatives to inhibit the mevalonate (B85504) pathway, which is critical for the biosynthesis of compounds that promote cell proliferation.[8] β-ionone also acts as an insect attractant or repellant in various plant species.[9]

Further research is required to determine if this compound itself possesses any significant, direct biological activity or if it interacts with specific signaling pathways within biological systems. Currently, its importance in drug development and biological research is overwhelmingly centered on its role as a synthetic intermediate.

Conclusion

This compound is a well-characterized chemical intermediate with established and reliable synthesis protocols. Its primary value lies in its efficient conversion to ionones, which are foundational molecules for the fragrance and pharmaceutical industries. While the direct biological effects of this compound are not extensively studied, its role as a precursor to vital compounds like Vitamin A underscores its significance in chemical and biological sciences. This guide provides the essential technical information required for researchers and professionals working with this versatile compound.

References

"physical properties of pseudoionone liquid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Pseudoionone (B86502) Liquid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical properties of this compound liquid, a key intermediate in the synthesis of ionones. This document collates critical data, outlines detailed experimental protocols for property determination, and presents logical workflows for analysis. The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound (CAS No: 141-10-6), systematically named (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one, is a terpene ketone.[1] It typically presents as a pale yellow to dark yellow, clear oily liquid.[2][3] The compound is recognized by its characteristic warm, floral, and balsamic aroma.[1][3]

Quantitative Physical Data Summary

The physical properties of this compound are crucial for its handling, purification, and application in synthesis. The following table summarizes the key quantitative data available in the literature.

PropertyValueConditions
Molecular Formula C₁₃H₂₀O
Molecular Weight 192.30 g/mol
Appearance Pale yellow oily liquidAmbient
Melting Point < 25 °C[1][3][4] / -75 °C[5] / -94.8 °C[6]
Boiling Point 265.4 °C[5]Atmospheric Pressure
143.00 to 145.00 °C[2][7]@ 12.00 mm Hg
124-126 °C[7]@ 4 mm Hg
114.00 to 116.00 °C[2][3][4][7]@ 2.00 mm Hg
Density / Specific Gravity 0.90 g/mL[3][4]@ 20 °C
0.8984 g/cm³[7]@ 20 °C
0.89400 to 0.90300[2]@ 25.00 °C
Refractive Index (n_D) 1.53[3][4]@ 20 °C
1.53346[2][7]@ 20 °C
1.52900 to 1.53500[1][2]@ 20 °C
Vapor Pressure 0.001741 hPa (0.0013 mmHg)[5]@ 20 °C
0.001000 mmHg (estimated)[2]@ 25.00 °C
Flash Point 83.89 °C (183.00 °F)[2][8]Tag Closed Cup
84 °C[3][4]
Solubility Water: 97 mg/L[3][5] / 7.854 mg/L (est.)[2]@ 25 °C
Ethanol (B145695): Soluble[1][3]
Ether: Soluble[3]
logP (o/w) 4.0[5] / 3.694 (est.)[2]

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental to verifying substance identity and purity. The following sections detail standard methodologies for measuring the key properties of liquid compounds like this compound.

Boiling Point Determination (Micro-Scale Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement.[9]

Apparatus:

  • Small test tube (e.g., 150mm diameter) or Durham tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil, or a metal heating block on a hot plate)[9][10]

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Add approximately 0.5 mL of the this compound liquid into the small test tube.[9]

  • Place the capillary tube into the test tube with the open end down.[10]

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10]

  • Place the entire assembly into the heating apparatus (e.g., Thiele tube). The thermometer bulb and sample should be positioned near the middle of the heating oil.[10]

  • Heat the apparatus gently and continuously.[10] Observe the capillary tube. Air will initially bubble out as the temperature rises.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid has reached a temperature slightly above its boiling point.[10]

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[10] Record this temperature.

  • Record the ambient barometric pressure, as boiling points are pressure-dependent.[10]

Density Measurement

The density of a liquid is its mass per unit volume. A straightforward method involves direct mass and volume measurements.[11][12]

Apparatus:

  • Graduated cylinder (e.g., 10 mL or 25 mL) or a more precise volumetric flask/pycnometer

  • Electronic balance (accurate to at least 0.01 g)[13]

Procedure:

  • Place a clean, dry graduated cylinder on the electronic balance and tare the mass to zero. If taring is not possible, record the mass of the empty cylinder.[12][13]

  • Carefully add a specific volume of this compound liquid to the graduated cylinder (e.g., 10.0 mL). Avoid introducing air bubbles.

  • Read the volume precisely from the bottom of the meniscus.[12]

  • Place the graduated cylinder containing the liquid onto the balance and record the total mass.[12]

  • Calculate the mass of the liquid by subtracting the mass of the empty cylinder (if not tared).

  • Calculate the density using the formula: Density = Mass / Volume .

  • Perform the measurement in triplicate and average the results to enhance accuracy.

  • Record the temperature at which the measurement was taken, as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly characteristic property.

Apparatus:

  • Abbe Refractometer

  • Dropper or pipette

  • Solvents for cleaning (e.g., acetone (B3395972), ethanol)

  • Soft lens tissue

Procedure:

  • Ensure the prisms of the Abbe refractometer are clean and dry. Clean them using a soft tissue with a suitable solvent like acetone or ethanol and allow them to dry completely.[14]

  • Calibrate the instrument if necessary, often using distilled water, for which the refractive index is well-known at a specific temperature.

  • Using a dropper, place 2-3 drops of the this compound liquid onto the surface of the lower prism.[14]

  • Close the prisms together gently to spread the liquid into a thin, uniform film.

  • Adjust the light source and mirror to provide optimal illumination to the prism assembly.[14]

  • Look through the eyepiece. Rotate the coarse adjustment knob until the field of view shows a distinct boundary between a light and a dark area.[14]

  • If a colored band (chromatic aberration) is visible at the boundary, adjust the compensator dial until the boundary becomes a sharp, achromatic line.[14]

  • Fine-tune the adjustment so that the sharp boundary line aligns exactly with the center of the crosshairs in the eyepiece.[14]

  • Read the refractive index value directly from the instrument's scale.

  • Record the temperature of the measurement, as the refractive index is temperature-dependent. Most refractometers have a built-in thermometer or connections for a circulating water bath to maintain a constant temperature.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical connections between the physical properties of this compound.

Boiling_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result prep1 Add ~0.5 mL of This compound to small test tube prep2 Insert inverted capillary tube prep1->prep2 setup1 Attach tube to thermometer prep2->setup1 setup2 Place assembly in Thiele tube setup1->setup2 meas1 Heat gently setup2->meas1 meas2 Observe rapid bubble stream meas1->meas2 meas3 Remove heat meas2->meas3 meas4 Liquid enters capillary meas3->meas4 result Record Temperature = Boiling Point meas4->result

Caption: Workflow for Micro-Scale Boiling Point Determination.

Density_Measurement start Start mass_cyl Measure mass of empty graduated cylinder (M1) start->mass_cyl add_liq Add known volume (V) of this compound mass_cyl->add_liq mass_total Measure total mass of cylinder + liquid (M2) add_liq->mass_total calc_mass Calculate liquid mass (M_liq = M2 - M1) mass_total->calc_mass calc_dens Calculate Density (ρ = M_liq / V) calc_mass->calc_dens result Final Density Value calc_dens->result Logical_Relationships cluster_properties Intrinsic Physical Properties cluster_applications Applications & Considerations compound This compound (Liquid) bp Boiling Point compound->bp dens Density compound->dens ri Refractive Index compound->ri sol Solubility compound->sol ident Identity & Purity Confirmation bp->ident sep Separation/Purification (e.g., Distillation) bp->sep safety Handling & Safety (Flash Point, Vapor Pressure) bp->safety dens->ident dens->sep dens->safety ri->ident sol->sep react Reaction Conditions (Solvent Choice) sol->react

References

The Biological Role of Pseudoionone in Carotenoid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pseudoionone (B86502), a C13-apocarotenoid, is a volatile organic compound derived from the enzymatic cleavage of carotenoids. While traditionally recognized for its contribution to the flavor and aroma of various fruits and flowers, emerging evidence suggests a more intricate biological role for this compound and related apocarotenoids within the broader context of carotenoid metabolism. This technical guide provides an in-depth exploration of the formation of this compound, its potential regulatory functions, and the experimental methodologies used to investigate its activity. Quantitative data from key studies are summarized, and relevant biological pathways and experimental workflows are visualized to facilitate a comprehensive understanding.

Introduction

Carotenoids are a diverse class of isoprenoid pigments synthesized by plants and some microorganisms. They play crucial roles in photosynthesis, photoprotection, and as precursors to signaling molecules. The turnover and degradation of carotenoids are as biologically significant as their biosynthesis, leading to the formation of a variety of apocarotenoids with diverse functions. This compound is one such apocarotenoid, formed from the oxidative cleavage of acyclic carotenoids like lycopene (B16060). Understanding the biological role of this compound is critical for fields ranging from plant biology and agriculture to the development of novel therapeutic agents that may modulate carotenoid-related pathways.

Biosynthesis of this compound

This compound is not synthesized de novo but is rather a product of carotenoid catabolism. The primary enzymes responsible for its formation are the Carotenoid Cleavage Dioxygenases (CCDs).

The Role of Carotenoid Cleavage Dioxygenase 1 (CCD1)

The key enzyme implicated in this compound formation is Carotenoid Cleavage Dioxygenase 1 (CCD1).[1] This enzyme catalyzes the symmetrical cleavage of various carotenoid substrates at the 9,10 and 9',10' positions.[1] In the case of lycopene, an acyclic carotenoid, cleavage by CCD1 yields this compound.[2]

The general reaction is as follows:

Lycopene + O₂ --(CCD1)--> 2 molecules of this compound + other products

In tomato, two CCD1 genes, LeCCD1A and LeCCD1B, have been identified and shown to be involved in the formation of C13 apocarotenoids.[1]

Biological Role of this compound in Carotenoid Metabolism

While a significant body of research has focused on the sensory properties of this compound, its direct regulatory role in carotenoid metabolism is an area of active investigation. The prevailing hypothesis is that apocarotenoids, including this compound, may function as feedback signals that modulate the carotenoid biosynthetic pathway.

Feedback Regulation Hypothesis

It has been proposed that apocarotenoid metabolites can act as indicators of the carbon flux through the carotenoid pathway, thereby allowing the organism to fine-tune carotenoid production.[3] This feedback regulation could occur at the transcriptional level, influencing the expression of key biosynthetic genes such as Phytoene (B131915) Synthase (PSY), the rate-limiting enzyme in the pathway.[3][4] An accumulation of apocarotenoids like this compound might signal a sufficient carotenoid pool, leading to the downregulation of biosynthetic genes.

Potential Signaling Pathways

While a specific signaling cascade initiated by this compound has not been fully elucidated, it is plausible that it could influence known regulatory pathways of carotenoid biosynthesis, such as those involving phytochrome-interacting factors (PIFs) which are known to directly repress PSY gene expression.[5][6] It is also possible that this compound or its metabolites could interact with other signaling molecules or transcription factors that regulate the expression of carotenoid biosynthesis genes.

Quantitative Data

The following tables summarize key quantitative data related to the production of this compound and the activity of the enzymes involved in its formation.

Table 1: Production of this compound in Engineered Microorganisms

OrganismEngineering StrategyThis compound Titer (mg/L)Reference
Escherichia coliHarboring isopentenol (B1216264) utilization pathway (IUP) and mevalonate (B85504) (MVA) pathway for lycopene production, and expressing Morus notabilis CCD1 (MnCCD1)20.61[2]

Table 2: Impact of CCD1 Expression on Apocarotenoid Levels in Planta

PlantGenetic ModificationApocarotenoid MeasuredChange in Apocarotenoid LevelReference
Tomato (Lycopersicon esculentum)Antisense downregulation of LeCCD1A and LeCCD1BGeranylacetone (a C13 acyclic product from a lycopene precursor)≥60% decrease[1]

Table 3: Kinetic Parameters of a Carotenoid Cleavage Dioxygenase

EnzymeSubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (mM⁻¹·s⁻¹)Reference
Olea europaea CCD1 (OeCCD1)β-apo-8′-carotenal0.822.303.354.09[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological role of this compound in carotenoid metabolism.

In Vitro Assay of Carotenoid Cleavage Dioxygenase (CCD1) Activity

This protocol is adapted from methodologies described for the in vitro characterization of CCD enzymes.[8][9]

Objective: To determine the enzymatic activity of CCD1 with a carotenoid substrate (e.g., lycopene) and to quantify the production of this compound.

Materials:

  • Expression vector containing the CCD1 gene (e.g., pGEX)

  • E. coli expression strain (e.g., BL21(DE3))

  • Luria-Bertani (LB) medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF)

  • GST-affinity chromatography column and reagents

  • Storage buffer (e.g., 100 mM sodium phosphate, pH 7.0, 10% glycerol)

  • Carotenoid substrate (e.g., lycopene) dissolved in an appropriate solvent (e.g., acetone)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0, with detergents like SDS and taurocholate to aid substrate solubility)

  • Organic solvent for extraction (e.g., hexane (B92381) or a mixture of hexane and diethyl ether)

  • GC-MS or HPLC system for product analysis

Procedure:

  • Recombinant Protein Expression and Purification:

    • Transform the E. coli expression strain with the CCD1 expression vector.

    • Grow an overnight culture and use it to inoculate a larger volume of LB medium.

    • Induce protein expression with IPTG when the culture reaches an OD₆₀₀ of 0.6-0.8.

    • Harvest the cells by centrifugation and lyse them using sonication or a French press.

    • Clarify the lysate by centrifugation.

    • Purify the CCD1 protein using GST-affinity chromatography.

    • Confirm protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).

    • Perform buffer exchange into a suitable storage buffer and store at -80°C.

  • Enzymatic Reaction:

    • Prepare the reaction mixture containing the reaction buffer and the purified CCD1 enzyme.

    • Add the carotenoid substrate (e.g., a few micrograms of lycopene dissolved in acetone).

    • Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a specific time (e.g., 30-60 minutes) in the dark.

    • Stop the reaction by adding an organic solvent for extraction.

  • Product Extraction and Analysis:

    • Extract the apocarotenoid products by vortexing and centrifuging to separate the phases.

    • Collect the organic phase and dry it under a stream of nitrogen.

    • Resuspend the dried extract in a known volume of a suitable solvent for analysis.

    • Analyze the products by GC-MS for volatile compounds like this compound or by HPLC for non-volatile products.

HPLC Analysis of Carotenoids and Apocarotenoids

This protocol is a generalized procedure based on common methods for carotenoid analysis by HPLC-DAD.[10][11][12]

Objective: To separate and quantify carotenoids and their cleavage products from biological samples.

Materials:

  • Biological sample (e.g., plant tissue, bacterial cell pellet)

  • Extraction solvent (e.g., a mixture of hexane, acetone, and ethanol)

  • Saponification solution (e.g., 10% methanolic KOH)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • HPLC system with a Diode Array Detector (DAD)

  • C30 reverse-phase column

  • Mobile phase solvents (e.g., methanol, methyl-tert-butyl ether (MTBE), water)

  • Carotenoid and apocarotenoid standards

Procedure:

  • Sample Extraction:

    • Homogenize the sample in the extraction solvent.

    • Centrifuge and collect the supernatant. Repeat the extraction until the pellet is colorless.

    • Pool the supernatants and wash with a saturated NaCl solution to remove water-soluble impurities.

    • Dry the organic phase with anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure or a stream of nitrogen.

  • Saponification (Optional, to remove chlorophylls (B1240455) and lipids):

    • Redissolve the dried extract in a minimal amount of solvent.

    • Add the saponification solution and incubate in the dark at room temperature.

    • Add water and extract the carotenoids with an organic solvent (e.g., hexane:diethyl ether).

    • Wash the organic phase with water until neutral.

    • Dry the organic phase and evaporate the solvent.

  • HPLC Analysis:

    • Redissolve the final extract in the mobile phase.

    • Inject the sample onto the C30 column.

    • Elute the compounds using a gradient of mobile phase solvents (e.g., a gradient of methanol/water and MTBE).

    • Detect the compounds using the DAD at specific wavelengths (e.g., 450 nm for many carotenoids).

    • Identify and quantify the compounds by comparing their retention times and spectral data with those of authentic standards.

Quantitative Real-Time PCR (qRT-PCR) for Carotenoid Biosynthesis Genes

This protocol provides a general framework for analyzing the expression of genes involved in carotenoid biosynthesis in response to this compound treatment.[13][14]

Objective: To quantify the relative expression levels of target genes (e.g., PSY, PDS, ZDS, LCYB) in response to an experimental condition (e.g., treatment with this compound).

Materials:

  • Plant or cell culture samples (treated with this compound and control)

  • Liquid nitrogen

  • RNA extraction kit or TRIzol reagent

  • DNase I

  • Reverse transcription kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • qRT-PCR instrument

  • Gene-specific primers for target and reference genes

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Harvest samples and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit or TRIzol, following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Design and validate primers for the target genes and at least one stable reference gene.

    • Prepare the qRT-PCR reaction mix containing the master mix, primers, and cDNA template.

    • Perform the qRT-PCR using a standard thermal cycling protocol (denaturation, annealing, extension).

    • Include no-template controls and no-reverse-transcription controls.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treated samples to the control samples.

Visualizations

Signaling Pathways and Logical Relationships

Carotenoid_Metabolism_and_Pseudoionone_Feedback cluster_biosynthesis Carotenoid Biosynthesis Pathway cluster_catabolism Carotenoid Catabolism cluster_regulation Potential Feedback Regulation GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene Lycopene Lycopene This compound This compound Lycopene->this compound CCD1 Beta_Carotene β-Carotene Beta_Ionone β-Ionone Beta_Carotene->Beta_Ionone CCD1 Feedback_Signal Apocarotenoid Signal This compound->Feedback_Signal Beta_Ionone->Feedback_Signal Feedback_Signal->GGPP Negative Feedback? caption Fig. 1: Hypothetical feedback regulation by this compound.

Experimental Workflows

CCD1_Activity_Assay_Workflow cluster_protein_prep 1. Recombinant Protein Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Product Analysis A1 Transform E. coli with CCD1 vector A2 Induce Protein Expression (IPTG) A1->A2 A3 Cell Lysis A2->A3 A4 Purify CCD1 (Affinity Chromatography) A3->A4 B1 Incubate Purified CCD1 with Lycopene Substrate A4->B1 B2 Stop Reaction & Extract with Organic Solvent B1->B2 C1 Dry and Resuspend Extract B2->C1 C2 Analyze by GC-MS C1->C2 C3 Identify and Quantify This compound C2->C3 caption Fig. 2: Workflow for in vitro CCD1 activity assay.

Conclusion

This compound, a cleavage product of carotenoid metabolism, is more than just a flavor compound. While its role as a feedback regulator of carotenoid biosynthesis is still being fully elucidated, the available evidence points towards a complex interplay between carotenoid synthesis and degradation. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the precise molecular mechanisms by which this compound and other apocarotenoids exert their biological functions. A deeper understanding of these processes holds significant potential for the metabolic engineering of crops with enhanced nutritional value and for the development of novel therapeutic strategies targeting carotenoid-related pathways.

References

An In-depth Technical Guide to the Discovery and History of Pseudoionone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoionone (B86502), a key intermediate in the synthesis of ionones and subsequently Vitamin A, holds a significant place in the history of organic chemistry and industrial fragrance production. This technical guide provides a comprehensive overview of the discovery and historical development of this compound synthesis. It delves into the seminal Tiemann-Krüger reaction, the Barbier-Bouveault synthesis of the precursor citral (B94496), and the evolution of catalytic systems. Detailed experimental protocols for key reactions are provided, alongside a comparative analysis of various catalytic methods. The guide also presents logical workflows for both laboratory-scale synthesis and industrial production, visualized through Graphviz diagrams, to offer a complete technical understanding of this important chemical transformation.

Introduction

The quest for synthetic fragrances and vital vitamins in the late 19th and early 20th centuries spurred significant advancements in organic synthesis. Among the pivotal molecules of this era is this compound (6,10-dimethyl-3,5,9-undecatrien-2-one), an acyclic isoprenoid ketone. Its discovery and the development of its synthesis are intrinsically linked to the elucidation of the structure of ionones, prized for their violet-like aroma, and the subsequent industrial-scale production of Vitamin A. This guide traces the historical milestones and technical intricacies of this compound synthesis, from its initial discovery to modern industrial processes.

The Dawn of Ionone (B8125255) Chemistry and the Discovery of this compound

The story of this compound begins with the study of ionones. In 1893, Ferdinand Tiemann and Paul Krüger were investigating the structure of irone, the fragrant component of iris oil. They proposed that ionone, a substance with a characteristic violet scent, could be synthesized. Their pivotal discovery was the base-catalyzed condensation of citral, an aldehyde found in lemongrass oil, with acetone (B3395972). This reaction, however, did not directly yield the cyclic ionone but rather an acyclic intermediate which they named "this compound."[1][2] This intermediate could then be cyclized under acidic conditions to form a mixture of α- and β-ionone.[1] This two-step process, known as the Tiemann-Krüger synthesis, remains a cornerstone of ionone and this compound production today.[1]

Synthesis of the Precursor: The Barbier-Bouveault Synthesis of Citral

The availability of citral was a prerequisite for the Tiemann-Krüger synthesis. While initially sourced from natural oils like lemongrass, a reliable synthetic route was crucial for consistent industrial production. The Barbier-Bouveault synthesis, developed in the late 19th century, provided a method for the preparation of citral from more readily available starting materials.[3] This multi-step synthesis involves the following key transformations:

  • Reformatsky Reaction: The synthesis commences with the reaction of 6-methyl-5-hepten-2-one (B42903) (methyl heptenone) with an α-haloester, typically ethyl bromoacetate (B1195939), in the presence of zinc metal. This Reformatsky reaction forms a β-hydroxy ester.[4][5]

  • Dehydration and Saponification: The resulting β-hydroxy ester is then dehydrated to yield an unsaturated ester, which is subsequently saponified to produce geranic acid.

  • Dry Distillation: Finally, the calcium salt of geranic acid is subjected to dry distillation with calcium formate. This process decarboxylates the geranate (B1243311) and introduces a formyl group, yielding citral.[3]

Signaling Pathway for the Barbier-Bouveault Synthesis of Citral

Barbier_Bouveault_Synthesis methylheptenone 6-Methyl-5-hepten-2-one reformatsky Reformatsky Reaction (Ethyl bromoacetate, Zn) methylheptenone->reformatsky hydroxy_ester β-Hydroxy Ester reformatsky->hydroxy_ester dehydration_saponification Dehydration & Saponification hydroxy_ester->dehydration_saponification geranic_acid Geranic Acid dehydration_saponification->geranic_acid calcium_salt Formation of Calcium Salts (Ca(OH)2) geranic_acid->calcium_salt ca_geranate Calcium Geranate calcium_salt->ca_geranate distillation Dry Distillation ca_geranate->distillation ca_formate Calcium Formate ca_formate->distillation citral Citral distillation->citral

Caption: Barbier-Bouveault Synthesis of Citral.

The Tiemann-Krüger Synthesis of this compound

The core of this compound synthesis lies in the base-catalyzed aldol (B89426) condensation of citral with acetone. This reaction is highly effective and forms the basis of both laboratory and industrial production methods.

Reaction Mechanism

The Tiemann-Krüger reaction proceeds through a classical aldol condensation mechanism:

  • Enolate Formation: A base, such as hydroxide (B78521) or ethoxide, abstracts an α-proton from acetone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of citral.

  • Aldol Adduct Formation: This attack forms an alkoxide intermediate, which is then protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone (the aldol adduct).

  • Dehydration: Under the reaction conditions, the aldol adduct readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, this compound.

Signaling Pathway for the Tiemann-Krüger Reaction

Tiemann_Kruger_Reaction acetone Acetone base Base (e.g., OH⁻) acetone->base Deprotonation enolate Acetone Enolate base->enolate nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack citral Citral citral->nucleophilic_attack alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation aldol_adduct Aldol Adduct (β-Hydroxy Ketone) protonation->aldol_adduct dehydration Dehydration aldol_adduct->dehydration This compound This compound dehydration->this compound

Caption: Tiemann-Krüger Reaction Mechanism.

Experimental Protocols

Barbier-Bouveault Synthesis of Citral (via Reformatsky Reaction)

Materials:

  • 6-Methyl-5-hepten-2-one (methyl heptenone)

  • Ethyl bromoacetate

  • Activated zinc dust

  • Iodine (catalytic amount)

  • Toluene (B28343)

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Calcium hydroxide

  • Calcium formate

Procedure:

Step 1: Synthesis of the β-Hydroxy Ester via Reformatsky Reaction [4]

  • A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.

  • Ethyl bromoacetate (2.0 eq) is added to the mixture, followed by a solution of 6-methyl-5-hepten-2-one (1.0 eq) in toluene (10 mL).

  • The resulting mixture is stirred at 90°C for 30 minutes.

  • The reaction is cooled to 0°C, and water is added to quench the reaction.

  • The suspension is filtered, and the filtrate is extracted with MTBE.

  • The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-hydroxy ester.

Step 2: Dehydration, Saponification, and Formation of Calcium Geranate

  • The crude β-hydroxy ester is dehydrated using a suitable dehydrating agent (e.g., p-toluenesulfonic acid) to form the corresponding unsaturated ester.

  • The unsaturated ester is then saponified with an aqueous base (e.g., NaOH or KOH) to yield the sodium or potassium salt of geranic acid.

  • The salt of geranic acid is treated with a solution of calcium chloride to precipitate calcium geranate.

Step 3: Dry Distillation to Citral [3]

  • The dried calcium geranate is intimately mixed with calcium formate.

  • The mixture is subjected to dry distillation under reduced pressure.

  • The distillate, containing citral, is collected and purified by fractional distillation.

Tiemann-Krüger Synthesis of this compound

Materials:

  • Citral

  • Acetone (C.P., dried over anhydrous potassium carbonate)

  • Sodium ethoxide solution in absolute ethanol (B145695) (or other suitable base)

  • Tartaric acid solution

  • Ether

  • Anhydrous sodium sulfate

Procedure (Based on Organic Syntheses, Coll. Vol. 3, p.747 (1955)) [2]

  • In a 2-L round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 203 g (1.33 moles) of pure citral and 800 g (13.8 moles) of dry acetone.

  • Cool the mixture to -5°C or below in an ice-salt bath with vigorous stirring.

  • Add a cold solution of sodium ethoxide (prepared from 9.2 g, 0.4 mole of sodium in 200 mL of absolute ethanol) dropwise at a rate that maintains the temperature at or below -5°C.

  • After the addition is complete, continue stirring for 3-4 minutes.

  • Add a solution of 30 g (0.2 mole) of tartaric acid in 200 mL of water to quench the reaction.

  • Immediately steam-distill the mixture to remove the excess acetone.

  • After cooling, extract the residue with ether.

  • Wash the ether extracts, dry over anhydrous sodium sulfate, and remove the ether by distillation.

  • Distill the residual oil under reduced pressure to obtain this compound. A typical yield is 45-49% based on pure citral.[2]

Comparative Analysis of Catalytic Systems for this compound Synthesis

The choice of catalyst significantly impacts the yield and efficiency of the Tiemann-Krüger reaction. While homogeneous catalysts have been traditionally used, recent research has focused on the development of heterogeneous catalysts to simplify product purification and reduce waste.

Catalyst SystemReactant Ratio (Citral:Acetone)Temperature (°C)Reaction TimeYield (%)Reference
Homogeneous Catalysts
Sodium Hydroxide (aq)1:20 (molar)5615 minHigh (not specified)[6]
Sodium Hydroxide (aq)-401.5 h63.1[6]
Sodium Ethoxide--5-45-49[2]
Potassium Hydroxide---60-80[7]
Barium Hydroxide---70-80[6]
Heterogeneous Catalysts
Hydrotalcite (Mg:Al 3:1)1:10 (molar)56-High (not specified)[6]
Calcium Oxide (CaO)1:1 (molar)1254 h~68 (selectivity)[7]
Lanthanum modified CaO1:4 (molar)130-90 (selectivity)[8]

Industrial Production of this compound

The industrial synthesis of this compound is a continuous process designed for high throughput and efficiency. The process generally follows the principles of the Tiemann-Krüger reaction but is optimized for large-scale production.

Industrial Process Workflow

Industrial_Pseudoionone_Synthesis storage_citral Citral Storage Tank premixer Premixer storage_citral->premixer storage_acetone Acetone Storage Tank storage_acetone->premixer storage_catalyst Catalyst Solution Storage Tank reactor Continuous Stirred-Tank Reactor (CSTR) storage_catalyst->reactor premixer->reactor neutralization Neutralization Tank reactor->neutralization phase_separator Phase Separator neutralization->phase_separator distillation_acetone Acetone Recovery (Distillation) phase_separator->distillation_acetone Organic Phase waste Aqueous Waste phase_separator->waste Aqueous Phase distillation_acetone->storage_acetone Recycled Acetone distillation_this compound This compound Purification (Vacuum Distillation) distillation_acetone->distillation_this compound Crude this compound product_storage This compound Storage distillation_this compound->product_storage acid Acid acid->neutralization

Caption: Industrial Production of this compound.

The industrial process typically involves the continuous feeding of citral, a large excess of acetone, and a catalyst solution (e.g., aqueous sodium hydroxide) into a series of continuous stirred-tank reactors (CSTRs).[8] The reaction temperature is carefully controlled to optimize the reaction rate and minimize side reactions. The reaction mixture then flows into a neutralization tank where an acid is added to stop the reaction. The neutralized mixture is sent to a phase separator to separate the organic and aqueous layers. The organic layer, containing this compound, unreacted acetone, and byproducts, undergoes a two-stage distillation process. First, the excess acetone is recovered and recycled. The remaining crude this compound is then purified by vacuum distillation to yield the final product. The aqueous phase is sent for wastewater treatment.

Conclusion

The discovery and synthesis of this compound represent a classic example of how fundamental research in natural product chemistry can lead to significant industrial applications. The Tiemann-Krüger reaction, a testament to the ingenuity of early organic chemists, has stood the test of time and remains the primary method for this compound production. The earlier Barbier-Bouveault synthesis of citral highlights the importance of developing synthetic routes for key starting materials. Ongoing research into heterogeneous catalysts continues to refine the synthesis, aiming for more environmentally friendly and efficient processes. This in-depth guide provides researchers, scientists, and drug development professionals with a thorough understanding of the historical context, chemical principles, and practical methodologies associated with the synthesis of this vital chemical intermediate.

References

An In-Depth Technical Guide to the Isomers of Pseudoionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoionone (B86502) (6,10-dimethyl-3,5,9-undecatrien-2-one) is a key intermediate in the synthesis of ionones, which are vital components in the fragrance and flavor industries and precursors to Vitamin A.[1][2] It is a naturally occurring terpenoid found in various plants.[3] this compound exists as geometric isomers due to the presence of carbon-carbon double bonds in its acyclic structure. The configuration of these isomers significantly influences the subsequent cyclization reaction to form different ionone (B8125255) isomers (α, β, and γ).[4][5] Understanding the structural differences and physicochemical properties of this compound isomers is therefore critical for controlling the synthesis of desired ionone products. This technical guide provides a comprehensive overview of the isomers of this compound, their structural distinctions, comparative physicochemical data, and detailed experimental protocols for their synthesis and analysis.

Isomers of this compound and Their Structural Differences

The most common and significant isomers of this compound arise from the geometric isomerism around the C3-C4 and C5-C6 double bonds. The two primary isomers are:

  • (3E,5E)-pseudoionone: Also known as trans,trans-pseudoionone. In this isomer, the substituents on both the C3-C4 and C5-C6 double bonds are on opposite sides.

  • (3E,5Z)-pseudoionone: Also known as trans,cis-pseudoionone. Here, the substituents on the C3-C4 double bond are on opposite sides (trans), while those on the C5-C6 double bond are on the same side (cis).

The synthesis of this compound via the aldol (B89426) condensation of citral (B94496) with acetone (B3395972) typically yields a mixture of these two isomers.[4] The ratio of these isomers can be influenced by the reaction conditions.

Below is a graphical representation of the structural relationship between citral, acetone, and the resulting this compound isomers.

G Citral Citral Pseudoionone_Isomers This compound Isomers Citral->Pseudoionone_Isomers Aldol Condensation Acetone Acetone Acetone->Pseudoionone_Isomers trans_trans (3E,5E)-pseudoionone (trans,trans) Pseudoionone_Isomers->trans_trans trans_cis (3E,5Z)-pseudoionone (trans,cis) Pseudoionone_Isomers->trans_cis

Caption: Synthesis of this compound isomers from citral and acetone.

Physicochemical Properties

The geometric differences between the isomers of this compound lead to variations in their physical properties. While data for the individual, pure isomers is scarce, the following table summarizes the available quantitative data. Data for "this compound" generally refers to a mixture of isomers.

Property(3E,5E)-pseudoionone(3E,5Z)-pseudoiononeThis compound (mixture of isomers)
Molecular Formula C₁₃H₂₀OC₁₃H₂₀OC₁₃H₂₀O
Molecular Weight 192.30 g/mol [3]192.30 g/mol 192.30 g/mol [3]
Boiling Point 114-116 °C at 2 mmHg[6]No data available119-121 °C at 0.4 kPa[4], 265.4 °C[7]
Density No data availableNo data available0.898 g/mL[8], 0.90 g/mL at 20 °C[9][10]
Refractive Index (n²⁰/D) 1.53346[6][11]No data available1.53[9][10], 1.538[8]
Melting Point No data availableNo data available<25 °C[9], -75 °C[7]

Spectroscopic Analysis for Isomer Differentiation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the identification and differentiation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The chemical shifts of the carbon atoms in the vicinity of the double bonds are particularly informative for distinguishing between the (3E,5E) and (3E,5Z) isomers. The PubChem database provides a ¹³C NMR spectrum for (3E,5Z)-pseudoionone.

¹H NMR: The coupling constants and chemical shifts of the vinylic protons provide clear evidence for the stereochemistry of the double bonds.

Infrared (IR) Spectroscopy

The C=C and C=O stretching frequencies in the IR spectrum can be subtly influenced by the stereochemistry of the molecule. The fingerprint region, in particular, will show differences between the isomers.

Experimental Protocols

Synthesis of this compound (Mixture of Isomers)

This protocol is adapted from Organic Syntheses.[12]

Materials:

  • Citral

  • Acetone

  • Sodium ethoxide solution (from sodium metal and absolute ethanol)

  • Tartaric acid solution

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • A solution of citral in acetone is cooled to -5°C or below in an ice-salt bath with vigorous stirring.

  • A cold solution of sodium ethoxide in absolute ethanol (B145695) is added at a rate that maintains the temperature at -5°C or below.

  • After the addition is complete, stirring is continued for 3-4 minutes.

  • The reaction is quenched by the addition of a tartaric acid solution.

  • The excess acetone is removed by steam distillation.

  • The this compound is extracted from the residue with ether.

  • The ether extracts are combined, dried over anhydrous sodium sulfate, and the ether is removed by evaporation.

  • The crude this compound is then purified by vacuum distillation.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Mix Citral and Acetone cool Cool to -5°C start->cool add_base Add Sodium Ethoxide cool->add_base quench Quench with Tartaric Acid add_base->quench steam_distill Steam Distillation quench->steam_distill extract Ether Extraction steam_distill->extract dry Dry with Na₂SO₄ extract->dry evaporate Evaporate Ether dry->evaporate vac_distill Vacuum Distillation evaporate->vac_distill final_product final_product vac_distill->final_product Purified this compound

Caption: Workflow for the synthesis and purification of this compound.

Isomer Separation by Gas Chromatography-Mass Spectrometry (GC-MS)

A study on the synthesis of ionones from citral reported the successful analysis of the resulting this compound isomers using GC-MS.[8] While a detailed experimental protocol for preparative separation is not provided, the analytical conditions can be adapted for method development.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the separation of non-polar to semi-polar compounds (e.g., a DB-5 or equivalent).

Suggested GC-MS Parameters (for analytical separation):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 60 °C

    • Ramp: Increase to 240 °C at a rate of 3 °C/min

  • MS Detector:

    • Ionization Mode: Electron Impact (EI)

    • Ionization Energy: 70 eV

    • Mass Range: 40-450 m/z

The (3E,5Z)-isomer is expected to elute before the (3E,5E)-isomer under these conditions.

Conclusion

The geometric isomerism of this compound plays a crucial role in the synthesis of specific ionone isomers. The (3E,5E) and (3E,5Z) isomers exhibit distinct structural and, consequently, different physicochemical and spectroscopic properties. While a complete dataset for the individual pure isomers is not fully available in the public literature, this guide provides a comprehensive overview of the current knowledge. The detailed experimental protocols for synthesis and analysis will aid researchers in the preparation and characterization of these important chemical intermediates. Further research to fully characterize the individual isomers is warranted to enable more precise control over the synthesis of high-value ionones.

References

Methodological & Application

Application Note: Synthesis of Pseudoionone via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pseudoionone (B86502) is a key acyclic intermediate in the synthesis of ionones, which are vital compounds in the fragrance and flavor industries and are precursors for the production of Vitamin A and E.[1] The most common method for synthesizing this compound is the base-catalyzed aldol (B89426) condensation of citral (B94496) with acetone (B3395972).[2] This reaction involves the formation of a carbon-carbon bond between the enolate of acetone and the aldehyde group of citral, followed by dehydration.[3][4] Various catalytic systems have been developed for this transformation, ranging from classical homogeneous bases like sodium hydroxide (B78521) to heterogeneous solid base catalysts and catalyst-free supercritical conditions.[2][5][6] This document provides detailed protocols for several common methods and summarizes their performance data.

Experimental Protocols

Protocol 1: Homogeneous Catalysis using Aqueous Sodium Hydroxide

This protocol is adapted from a common laboratory procedure utilizing a strong base in an aqueous-organic medium.[2]

Materials:

  • Citral (mixture of isomers)

  • Acetone

  • 41% (w/w) aqueous sodium hydroxide (NaOH) solution

  • 1% (v/v) Hydrochloric acid (HCl)

  • Distilled water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 2000 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Apparatus for distillation under reduced pressure

Procedure:

  • Reaction Setup: To a 2000 mL flask, add 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide.[2]

  • Addition of Citral: While stirring at room temperature, add 500 g of citral to the acetone-base mixture.[2]

  • Reaction: Heat the mixture using a water bath and maintain the temperature at 40°C with continuous stirring for 1.5 hours.[2] The reaction mixture will typically change color, often to a dark red or orange.[7]

  • Work-up:

    • After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

    • Allow the layers to separate and remove the lower aqueous layer.[2]

    • Neutralize the organic layer by washing it with a 1% hydrochloric acid solution.[2]

    • Wash the neutralized organic layer with distilled water.[2]

    • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Purification:

    • Filter off the sodium sulfate.

    • Remove the excess acetone and any remaining volatile impurities via distillation.[2]

    • Purify the resulting crude product by vacuum distillation (rectification). Collect the fraction boiling at 119-121°C at 0.4 kPa.[2]

Protocol 2: Homogeneous Catalysis using Sodium Ethoxide

This procedure, adapted from Organic Syntheses, is performed in batches to ensure better temperature control and improved yields.[8]

Materials:

  • Commercial citral

  • Commercial acetone

  • Sodium metal

  • Absolute ethanol (B145695)

  • Tartaric acid

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer, dropping funnel, adjustable outlet tube

  • Ice-salt bath

Procedure:

  • Preparation: Prepare a solution of 203 g of distilled citral in 1 L of commercial acetone. Prepare a solution of 9.2 g of sodium in 200 mL of absolute ethanol (sodium ethoxide). Prepare a solution of 33 g of tartaric acid in 200 mL of water.[8]

  • Reaction (Batch 1 of 4):

    • Place one-fourth of the citral-acetone solution into the 500 mL three-necked flask and cool to -10°C in an ice-salt bath.[8]

    • Maintain the temperature between 0°C and -5°C while adding one-fourth of the sodium ethoxide solution dropwise with stirring.[8]

    • After the addition is complete, continue stirring for 3 minutes.[8]

    • Immediately stop the reaction by transferring the mixture into one-fourth of the tartaric acid solution. The total time from the first drop of base to quenching should be approximately 14 minutes.[8]

  • Repeat: Repeat the condensation (Step 2) three more times with the remaining portions of the reactants.[8]

  • Work-up:

    • Combine all four acidified reaction mixtures.

    • Steam-distill the combined mixture to remove excess acetone. Ensure the solution remains slightly acidic during this process.[8]

    • Cool the remaining mixture in the flask, separate the organic and aqueous layers.[8]

    • Extract the aqueous layer with diethyl ether.[8]

    • Combine all organic layers and dry over anhydrous sodium sulfate.[8]

  • Purification:

    • Filter to remove the drying agent.

    • Distill the product under reduced pressure. The yield of this compound boiling at 123–124°C/2.5 mm Hg is approximately 70%.[8]

Protocol 3: Heterogeneous Catalysis using Li-doped MgO

This protocol describes a liquid-phase synthesis using a solid base catalyst, which can offer advantages in terms of separation and reduced waste.[1]

Materials:

  • Citral (95% geranial + neral)

  • Acetone (p.a.)

  • 0.5 wt% Li/MgO catalyst

  • Batch PARR reactor

  • Nitrogen gas for flushing

Procedure:

  • Catalyst Pretreatment: Pretreat the Li/MgO catalyst ex situ in flowing N₂ at 773 K (500°C) for 2 hours to remove adsorbed water and carbon dioxide. Transfer the activated catalyst to the reactor without exposure to air.[1]

  • Reaction Setup:

    • Load the liquid reactants, citral and acetone, into the batch reactor. A high molar ratio of acetone to citral (e.g., 49:1) is used.[1]

    • Flush the reactor with nitrogen.

    • Add the pretreated catalyst. A typical catalyst loading is a catalyst/(citral + acetone) weight ratio of 1 wt% or a catalyst/citral weight ratio of 0.2.[1]

  • Reaction: Heat the sealed reactor to 353 K (80°C) and maintain for 6 hours. The reaction proceeds under autogenous pressure (approx. 250 kPa).[1]

  • Work-up and Analysis:

    • Cool the reactor and retrieve the reaction mixture.

    • Separate the solid catalyst by filtration or centrifugation.

    • The product mixture can be analyzed by gas chromatography to determine conversion and selectivity. The main products are the cis- and trans-isomers of this compound.[1]

  • Purification: The filtered liquid product can be purified by removing excess acetone followed by vacuum distillation as described in previous protocols.

Data Presentation

The following tables summarize quantitative data from various published methods for this compound synthesis.

Table 1: Comparison of Catalytic Systems and Reaction Yields

Catalyst SystemTemperature (°C)Time (h)Citral Conversion (%)This compound Yield (%)Reference
41% aq. NaOH401.5-63.1[2]
Sodium Ethoxide0 to -5< 0.25-70[8]
NaOH or Ba(OH)₂---86[9]
0.5 wt% Li/MgO806-93[1]
CaO1254~98~68 (Selectivity)[6]
Calcined Hydrotalcite1254~98>68 (Selectivity)[6]
None (Supercritical)2700.17-93.8[5]

Table 2: Physical Properties and Purity of Synthesized this compound

PropertyValueConditionsReference
Boiling Point119-121 °C0.4 kPa[2]
Boiling Point123-124 °C2.5 mm Hg (~0.33 kPa)[8]
Boiling Point114-116 °C2 mm Hg (~0.27 kPa)[8]
Purity (GC)≥ 98.5%Supercritical Synthesis[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound using a base-catalyzed aldol condensation.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Aldol Condensation cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification reactants Reactants (Citral, Acetone) reactor Combine in Reactor (Flask or PARR) reactants->reactor catalyst Base Catalyst (e.g., NaOH, Li/MgO) catalyst->reactor condense Stir & Heat (e.g., 40-80°C) reactor->condense monitor Monitor Reaction (TLC, GC) condense->monitor quench Quench/Neutralize (e.g., add Acid) monitor->quench separate Phase Separation (Remove aq. layer) quench->separate wash Wash Organic Layer separate->wash dry Dry (Anhydrous Na₂SO₄) wash->dry filter Filter Catalyst/Salt dry->filter evaporate Evaporate Solvent (Excess Acetone) filter->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

References

Application Notes & Protocols: Purification of Pseudoionone Using Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pseudoionone (B86502) is a key acyclic ketone intermediate in the synthesis of many important compounds, including α- and β-ionones, which are vital for the production of fragrances and Vitamin A.[1] Typically synthesized via the aldol (B89426) condensation of citral (B94496) and acetone, the resulting crude product contains a mixture of unreacted starting materials, isomers, and various by-products.[1][2] Achieving high purity is essential for subsequent reactions and final product quality. Fractional distillation under reduced pressure is a primary and effective method for purifying this compound, separating it from impurities with closely related boiling points.[3] These application notes provide a detailed protocol for this purification process.

Data Presentation

For effective purification by fractional distillation, understanding the boiling points of the target compound and potential impurities is critical. The greater the difference in boiling points, the easier the separation. Distillation is performed under reduced pressure (vacuum) to lower the required temperature, thereby preventing thermal degradation of heat-sensitive compounds like this compound.[4]

Table 1: Physical Properties of this compound and Common Impurities

Compound Molecular Weight ( g/mol ) Boiling Point (°C) at Atmospheric Pressure Boiling Point (°C) at Reduced Pressure
Acetone 58.08 56 °C -
Citral (Isomer mix) 152.24 229 °C 93-95 °C @ 5 mmHg[5]
This compound 192.30 265.4 °C[6] 114-116 °C @ 2 mmHg[7][8][9]; 143-145 °C @ 12 mmHg[7][9]
Diacetone alcohol 116.16 166 °C 71-72 °C @ 17 mmHg
Mesityl oxide 98.14 129 °C 34 °C @ 15 mmHg

| Higher Condensation Products | >192.30 | >265 °C | >116 °C @ 2 mmHg |

Table 2: Typical Fractional Distillation Operating Parameters

Parameter Recommended Value / Range Purpose
Pressure 1 - 15 mmHg To lower boiling points and prevent thermal degradation.
Column Type Vigreux or Packed Column (e.g., Raschig rings) Provides a large surface area for repeated vaporization-condensation cycles (theoretical plates), enhancing separation efficiency.
Pot Temperature 20-30 °C above the head temperature To ensure steady boiling and vapor generation.
Head Temperature (Fore-run) < 110 °C @ 2 mmHg To remove lower-boiling impurities like unreacted citral.
Head Temperature (Main Fraction) 114-116 °C @ 2 mmHg (or corresponding T for the set P) Collection of the purified this compound fraction.[7][8][9]

| Reflux Ratio | 3:1 to 5:1 (Initial); 1:1 (Collection) | A higher initial reflux ratio helps establish equilibrium in the column for better separation. |

Experimental Protocols

This section outlines the detailed methodology for the purification of crude this compound.

Pre-Distillation Treatment of Crude this compound

Before distillation, the crude reaction mixture must be neutralized and dried to remove the basic catalyst and any water, which can interfere with the distillation process.

Methodology:

  • After the synthesis reaction is complete, cool the reaction mixture to room temperature.

  • Carefully neutralize the basic catalyst. This is often achieved by adding a solution of a weak acid, such as 10% aqueous tartaric acid or citric acid, until the mixture is slightly acidic (pH 5-6).[5] Alternatively, neutralize with 1% hydrochloric acid.[2]

  • Transfer the mixture to a separatory funnel. If a biphasic mixture forms, separate the aqueous layer.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (1 x 50 mL per 200 mL of product).

    • Water (2 x 50 mL per 200 mL of product).[2]

    • Saturated brine solution (1 x 50 mL per 200 mL of product) to aid in the removal of dissolved water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.[2][5]

  • Filter the drying agent from the crude this compound. The product is now ready for fractional distillation.

Fractional Distillation Protocol

Apparatus Setup:

  • Assemble a fractional distillation apparatus suitable for vacuum operation. This includes a round-bottom flask, a heating mantle with a magnetic stirrer, a fractionating column (e.g., a 20-30 cm Vigreux column), a distillation head with a thermometer, a condenser, a vacuum adapter (e.g., a "cow" type receiver to collect multiple fractions without breaking the vacuum), and receiving flasks.

  • Ensure all glass joints are properly sealed with vacuum grease.

  • Connect the condenser to a circulating chiller with cold water flowing from the bottom inlet to the top outlet.[10]

  • Connect the vacuum adapter to a vacuum pump protected by a cold trap.

Methodology:

  • Charge the round-bottom flask with the dried, crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Assemble the apparatus and slowly begin to apply the vacuum.

  • Once the target pressure (e.g., 2 mmHg) is stable, begin stirring and gently heat the flask using the heating mantle.

  • Collecting the Fore-run (First Fraction): Observe the ring of condensate rising slowly up the fractionating column.[10] The temperature at the distillation head will rise and stabilize as the first fraction begins to distill. This fraction will contain residual acetone, unreacted citral, and other low-boiling impurities. Collect this fraction in the first receiving flask until the head temperature begins to rise again.

  • Collecting the Main Fraction (Purified this compound): As the head temperature stabilizes at the boiling point of this compound under the operating pressure (e.g., 114-116 °C at 2 mmHg), switch to the second receiving flask.[7][8][9] Collect the pale yellow, oily this compound.[9] Maintain a slow and steady distillation rate for optimal separation.

  • Terminating the Distillation: When the temperature at the distillation head either drops or rises sharply, or when only a small amount of dark, viscous material remains in the distillation flask, stop the distillation.

  • Turn off the heating mantle and allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

  • The material remaining in the distillation flask is the high-boiling residue.

  • Weigh the collected main fraction to determine the yield of purified this compound.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the purification of this compound.

G cluster_pre Pre-Distillation Treatment cluster_dist Fractional Distillation cluster_fractions Fraction Collection crude Crude this compound (Post-Synthesis) neut Neutralization (e.g., Tartaric Acid) crude->neut wash Aqueous Washing (Bicarb, Water, Brine) neut->wash dry Drying (Anhydrous Na2SO4) wash->dry filt Filtration dry->filt charge Charge Distillation Flask filt->charge distill Vacuum Fractional Distillation (e.g., 2 mmHg) charge->distill frac1 Fraction 1: Fore-run (Citral, Low Boilers) distill->frac1 frac2 Fraction 2: Main Product (Pure this compound) distill->frac2 frac3 Residue (High Boilers, Polymers) distill->frac3

Caption: Workflow for this compound Purification.

References

Application of Pseudoionone in Vitamin A Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin A, a vital fat-soluble vitamin, plays a crucial role in vision, immune function, and cellular growth. Its industrial synthesis is a cornerstone of the pharmaceutical and nutritional industries. A key starting material in the most established synthetic routes is pseudoionone (B86502), which is transformed into β-ionone, a fundamental building block for the C20 skeleton of Vitamin A. This document provides detailed application notes and experimental protocols for the key transformations involving this compound in the synthesis of Vitamin A, targeting researchers and professionals in drug development and chemical synthesis.

The primary industrial methods for Vitamin A synthesis, notably those developed by BASF, Hoffmann-La Roche, and Rhône-Poulenc (now Adisseo), all rely on β-ionone derived from the cyclization of this compound.[1][2] These processes, while differing in their subsequent chain-elongation strategies, share this common genesis, highlighting the critical importance of the initial this compound to β-ionone conversion.

Key Synthetic Pathways Overview

The industrial production of Vitamin A acetate (B1210297) is dominated by three main strategies, all of which utilize β-ionone, the cyclized product of this compound, as a key intermediate.[3]

  • BASF Process (C15 + C5 Approach): This route involves a Wittig reaction to couple a C15 phosphonium (B103445) salt with a C5 aldehyde, 3-formylcrotyl acetate.[3][4]

  • Roche Process (C14 + C6 Approach): This strategy employs a Grignard reaction between a C14 aldehyde and a C6 acetylenic compound.[3]

  • Rhône-Poulenc/Adisseo Process (C15 + C5 Approach): Similar to the BASF process, this is a C15 + C5 strategy but utilizes a Julia-Kocienski olefination reaction involving a C15 sulfone.[2][3]

The initial and pivotal step in all these processes is the efficient cyclization of this compound to β-ionone.

Vitamin_A_Synthesis_Overview cluster_BASF BASF Process (C15 + C5) cluster_Roche Roche Process (C14 + C6) cluster_Adisseo Rhône-Poulenc/Adisseo Process (C15 + C5) This compound This compound beta_Ionone beta_Ionone This compound->beta_Ionone Cyclization C15_Phosphonium_Salt C15 Phosphonium Salt beta_Ionone->C15_Phosphonium_Salt C14_Aldehyde C14 Aldehyde beta_Ionone->C14_Aldehyde C15_Sulfone C15 Sulfone beta_Ionone->C15_Sulfone Wittig_Reaction Wittig Reaction C15_Phosphonium_Salt->Wittig_Reaction C5_Aldehyde C5 Aldehyde (3-formylcrotyl acetate) C5_Aldehyde->Wittig_Reaction Julia_Olefination Julia-Kocienski Olefination C5_Aldehyde->Julia_Olefination Vitamin_A_Acetate Vitamin_A_Acetate Wittig_Reaction->Vitamin_A_Acetate Grignard_Reaction Grignard Reaction C14_Aldehyde->Grignard_Reaction C6_Acetylenic_Compound C6 Acetylenic Compound C6_Acetylenic_Compound->Grignard_Reaction Grignard_Reaction->Vitamin_A_Acetate C15_Sulfone->Julia_Olefination Julia_Olefination->Vitamin_A_Acetate

Caption: Overview of the main industrial synthesis routes to Vitamin A starting from this compound.

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in the major industrial processes for Vitamin A synthesis. It is important to note that these values are based on published literature and patents and may not reflect the optimized yields of current industrial production, which are often proprietary.

Table 1: Cyclization of this compound to β-Ionone

Catalyst/ConditionsSolvent SystemTemperature (°C)Pressure (bar)Yield of β-Ionone (%)Reference
Concentrated H₂SO₄Two-phase: H₂SO₄/Methylene Chloride-15 to +15Ambient~90[5]
Concentrated H₂SO₄Two-phase: H₂SO₄/Liquid CO₂-15 to +1550 - 150Not explicitly stated, but described as an improvement[5]
85% H₃PO₄Toluene80Ambient~16 (part of a mixture with α- and γ-ionone)[6]

Table 2: Key Steps in Vitamin A Synthesis Pathways

ProcessReaction StepKey ReagentsReported Yield (%)Reference
BASF Wittig ReactionC15-Phosphonium Salt, 3-formylcrotyl acetateNot explicitly stated in provided abstracts[3]
Roche Darzens Condensation (to C14 aldehyde)β-ionone, Ethyl chloroacetate80[4]
Roche Grignard ReactionC14 aldehyde, C6 acetylenic compoundNot explicitly stated in provided abstracts[3]
Rhône-Poulenc/ Adisseo Julia-Kocienski OlefinationC15-sulfone, Aldehyde67[4]

Experimental Protocols

Protocol 1: Cyclization of this compound to β-Ionone

This protocol is based on the conventional method using sulfuric acid.[6][7]

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Glacial acetic acid

  • tert-Butyl methyl ether (BME)

  • Sodium bicarbonate (NaHCO₃), 5% w/v aqueous solution

  • Sodium chloride (NaCl), 10% w/v aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Ice-water bath

Procedure:

  • Prepare an ice-water bath.

  • In a flask equipped with a magnetic stirrer, add 1.95 mL of glacial acetic acid.

  • Slowly and carefully add 2.55 mL of concentrated sulfuric acid to the acetic acid while cooling in the ice-water bath.

  • In a separate test tube, weigh 1.4 g of this compound.

  • Add the this compound dropwise to the acidic solution over a period of 20 minutes, maintaining the temperature in the ice-water bath.

  • After the addition is complete, allow the reaction to stir at room temperature for 20 minutes.

  • Prepare a mixture of 30 mL of cold water and 6 mL of BME in a separate flask.

  • Transfer the reaction mixture to the water/BME mixture and then to a separatory funnel.

  • Extract the product into the organic layer. Separate the layers and extract the aqueous layer with an additional 6 mL of BME.

  • Combine the organic layers and wash twice with 12 mL of a solution containing 5% NaHCO₃ and 10% NaCl.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ionone (B8125255) mixture.

Cyclization_Workflow start Start acid_prep Prepare Acid Mixture (H₂SO₄ + Acetic Acid) start->acid_prep cooling Cool in Ice Bath acid_prep->cooling pseudo_add Add this compound (dropwise over 20 min) cooling->pseudo_add rt_stir Stir at Room Temp (20 min) pseudo_add->rt_stir quench Quench with Water/BME rt_stir->quench extraction Extract with BME quench->extraction wash Wash with NaHCO₃/NaCl extraction->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate end Crude Ionone Product concentrate->end

Caption: Experimental workflow for the cyclization of this compound to ionones.

Protocol 2: BASF C15 + C5 Route - Wittig Reaction

This protocol outlines the general steps for the Wittig reaction used in the BASF process. Specific industrial conditions are proprietary, so this is a generalized laboratory-scale procedure.[8][9]

Materials:

  • C15-phosphonium salt (e.g., β-ionylidene-ethyl-triphenylphosphonium chloride)

  • 3-formylcrotyl acetate (C5-aldehyde)

  • Strong base (e.g., Sodium ethoxide, n-BuLi, or 50% NaOH)

  • Anhydrous solvent (e.g., Ethanol, THF, or DMF)

  • Anhydrous workup reagents

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the C15-phosphonium salt in the anhydrous solvent.

  • Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C depending on the base).

  • Slowly add the strong base to form the ylide. A color change is typically observed. Stir for a designated time to ensure complete ylide formation.

  • Dissolve the C5-aldehyde in a minimal amount of anhydrous solvent and add it dropwise to the ylide solution.

  • Allow the reaction to stir for a specified time, monitoring by TLC for the disappearance of the aldehyde.

  • Quench the reaction by adding a suitable reagent (e.g., water, saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent (e.g., ether, ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to yield Vitamin A acetate.

Wittig_Reaction_Pathway C15_salt C15-Phosphonium Salt + Base Ylide Phosphorus Ylide C15_salt->Ylide Deprotonation Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack C5_aldehyde C5-Aldehyde C5_aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Vitamin_A Vitamin A Acetate Oxaphosphetane->Vitamin_A Elimination Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide Julia_Olefination_Mechanism C15_Sulfone C15-Sulfone + Base Sulfone_Anion Sulfone Anion C15_Sulfone->Sulfone_Anion Deprotonation Adduct β-alkoxy sulfone Sulfone_Anion->Adduct Addition C5_Aldehyde C5-Aldehyde C5_Aldehyde->Adduct Smiles Rearranged Intermediate Adduct->Smiles Smiles Rearrangement Vitamin_A Vitamin A Acetate Smiles->Vitamin_A β-Elimination SO2_Aryloxide SO₂ + Aryloxide Smiles->SO2_Aryloxide

References

Application Note: Synthesis of β-Ionone from Pseudoionone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-ionone is a crucial intermediate in the synthesis of Vitamin A and a valuable fragrance component in the perfume industry.[1][2][3][4] The commercial production of β-ionone is primarily achieved through the acid-catalyzed cyclization of pseudoionone (B86502). This application note provides detailed protocols and technical data for the synthesis of β-ionone from this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The process involves a highly exothermic reaction that necessitates careful control of reaction conditions to maximize the yield of the desired β-isomer and minimize the formation of byproducts.[1][3]

Reaction Mechanism and Signaling Pathway

The acid-catalyzed cyclization of this compound to ionones proceeds through the formation of a common cyclic carbocation intermediate. The reaction initially yields a mixture of α, β, and γ-ionone isomers.[1] The thermodynamically less stable α-ionone can subsequently be isomerized to the more stable β-ionone under the reaction conditions.[1] The strength of the acid catalyst plays a significant role in the product distribution, with stronger acids favoring the formation of β-ionone.[1]

Reaction_Pathway This compound This compound Carbocation Cyclic Carbocation Intermediate This compound->Carbocation H+ (Acid Catalyst) Alpha_Ionone α-Ionone Carbocation->Alpha_Ionone Beta_Ionone β-Ionone Carbocation->Beta_Ionone Gamma_Ionone γ-Ionone Carbocation->Gamma_Ionone Alpha_Ionone->Beta_Ionone Isomerization (H+)

Caption: Acid-catalyzed cyclization of this compound to ionone (B8125255) isomers.

Quantitative Data Summary

The yield and isomer distribution of ionones are highly dependent on the catalyst and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Influence of Catalyst on Ionone Yield and Selectivity

CatalystTemperature (°C)Reaction TimeThis compound Conversion (%)β-Ionone Yield (%)α-Ionone Yield (%)Reference
98% H₂SO₄-15 to 15Continuous>95~90-[5]
H₃PO₄ (85%)80--16.157.2[6]
Trifluoroacetic Acid / Sulfuric Acid-----[7]
HPA/SiO₂ (58.5 wt.%)1101.5 h--79 (total ionones)[1]

Table 2: Reaction Conditions for β-Ionone Synthesis

ParameterConditionReference
Catalyst Concentrated Sulfuric Acid (85-98%)[5][8]
Solvent System Biphasic: Toluene (B28343) and Sulfuric Acid[1][2]
Biphasic: Liquid CO₂ and Sulfuric Acid[8]
Temperature -18°C to 15°C[8][9]
Pressure 50 to 150 bar (for liquid CO₂ system)[8]
Addition Method Slow, drop-wise addition of this compound to the acid[1][3]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of β-ionone from this compound using different catalytic systems.

Protocol 1: Sulfuric Acid Catalyzed Cyclization in a Two-Phase System

This protocol is a common method used in industrial production.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (95-98%)

  • Toluene (or other suitable organic solvent)

  • Ice-salt bath

  • Stirred reactor

  • Dropping funnel

  • Quenching solution (e.g., water, ice)

  • Neutralizing agent (e.g., sodium carbonate solution)

  • Extraction solvent (e.g., ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Set up a stirred reactor equipped with a dropping funnel and a thermometer, placed in an ice-salt bath to maintain a low temperature.

  • Charge the reactor with a biphasic mixture of concentrated sulfuric acid and an organic solvent such as toluene.[1][3]

  • Cool the mixture to the desired reaction temperature, typically between -15°C and 0°C.[8]

  • Slowly add the this compound drop-wise to the vigorously stirred acid mixture over a prolonged period. This is crucial to control the highly exothermic reaction and prevent the formation of byproducts.[1][3]

  • After the addition is complete, allow the reaction to proceed for a specified time, which may vary depending on the scale and specific conditions.

  • Quench the reaction by pouring the mixture into a large volume of ice and water. This stops the reaction and dilutes the acid.

  • Separate the organic layer.

  • Neutralize the aqueous layer with a suitable base (e.g., sodium carbonate solution) and extract with an organic solvent (e.g., ether).

  • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain β-ionone.

Protocol 2: Synthesis using a Solid Acid Catalyst (Conceptual)

This protocol outlines a general procedure using a supported heteropolyacid catalyst, which can offer advantages in terms of catalyst separation and reuse.

Materials:

  • This compound

  • Silica-supported heteropolyacid (HPA/SiO₂)

  • Anhydrous Toluene

  • Inert gas (e.g., Nitrogen or Argon)

  • Stirred batch reactor with temperature control

  • Filtration apparatus

Procedure:

  • Activate the HPA/SiO₂ catalyst by heating under vacuum to remove any adsorbed water.

  • Charge the reactor with the activated catalyst and anhydrous toluene under an inert atmosphere.

  • Heat the mixture to the desired reaction temperature (e.g., 110°C).[1]

  • Add the this compound to the reactor.

  • Maintain the reaction at the set temperature with vigorous stirring for the desired reaction time (e.g., 1.5 hours).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst by filtration. The catalyst can be washed with fresh solvent and potentially regenerated for future use.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Analyze the product mixture (e.g., by GC-MS) to determine the conversion and selectivity.

  • Purify the product by vacuum distillation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of β-ionone.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Prepare Acid/Catalyst and Solvent Mixture Cooling Cool to Reaction Temperature Start->Cooling Addition Slow Addition of This compound Cooling->Addition Reaction Reaction Period Addition->Reaction Quenching Quench Reaction (Ice/Water) Reaction->Quenching Separation Phase Separation Quenching->Separation Neutralization Neutralization & Extraction Separation->Neutralization Drying Drying of Organic Phase Neutralization->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Final_Product Final_Product Purification->Final_Product Pure β-Ionone

Caption: General workflow for β-ionone synthesis and purification.

Conclusion

The synthesis of β-ionone from this compound is a well-established yet sensitive process. Careful control over reaction parameters, particularly temperature and the rate of reactant addition, is paramount for achieving high yields and selectivity. While concentrated sulfuric acid remains a common catalyst in industrial settings, research into solid acid catalysts presents opportunities for more environmentally benign and efficient processes. The protocols and data presented in this application note provide a solid foundation for researchers to undertake and optimize the synthesis of this important chemical intermediate.

References

Application Notes and Protocols for the Quantification of Pseudoionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of pseudoionone (B86502) in various matrices. The protocols are based on established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] It offers high sensitivity and selectivity, making it suitable for complex matrices such as essential oils and reaction mixtures.[1][2]

Application Note

This method is ideal for the routine analysis of this compound in essential oils and for monitoring its synthesis. The use of a mass spectrometer allows for unambiguous identification of this compound isomers and related compounds. The method can be validated to ensure it is fit for purpose, with key parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[3]

Experimental Protocol

1.2.1. Sample Preparation

  • Essential Oils: Dilute the essential oil sample (e.g., 1 µL) in a suitable solvent such as methanol (B129727) or hexane (B92381) (e.g., 1:1000 v/v) to bring the concentration of this compound within the linear range of the instrument.

  • Reaction Mixtures: Quench the reaction and extract the this compound into an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate (B86663) and dilute as necessary.[4]

1.2.2. Standard Solution Preparation

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with methanol. These solutions are used to construct the calibration curve.

1.2.3. GC-MS Instrumentation and Conditions

ParameterSpecification
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temp. 250 °C
Injection Volume 1 µL (splitless or split mode, e.g., 10:1)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temp 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min
MS Interface Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 m/z) for identification
Monitored Ions To be determined from the mass spectrum of this compound (e.g., m/z 192, 177, 136, 91)

1.2.4. Data Analysis

  • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the reference standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary
ParameterTypical ValueReference Compound(s) / Matrix
Linearity Range (µg/mL) 0.1 - 50General aroma compounds
Correlation Coefficient (r²) > 0.99General aroma compounds
LOD (µg/L) 1.98β-ionone in water[1]
LOQ (µg/L) 6.53β-ionone in water[1]
Accuracy (Recovery %) 88 - 114β-ionone in water[1]
Precision (RSD %) < 10β-ionone in water[1]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample (Essential Oil / Reaction Mixture) Dilute_Extract Dilution / Extraction Sample->Dilute_Extract GCMS GC-MS Instrument Dilute_Extract->GCMS Inject Sample Standard This compound Standard Serial_Dilution Serial Dilution Standard->Serial_Dilution Serial_Dilution->GCMS Inject Standards Data_Acquisition Data Acquisition (Chromatograms & Spectra) GCMS->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification of this compound Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for GC-MS quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile for GC.[5] A reversed-phase HPLC method with UV detection is suitable for the quantification of this compound.

Application Note

This HPLC-UV method is applicable for the quantification of this compound in various samples, including pharmaceutical formulations and reaction mixtures. The method is robust and can be validated according to ICH guidelines to ensure its accuracy, precision, and reliability.[6][7]

Experimental Protocol

2.2.1. Sample Preparation

  • General: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Plant Extracts: Perform a solvent extraction (e.g., with methanol or ethanol) followed by filtration.[8]

2.2.2. Standard Solution Preparation

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

2.2.3. HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with a UV detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at a specific wavelength (to be determined by scanning the UV spectrum of this compound, likely around 296 nm)
Injection Volume 10 µL

2.2.4. Data Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak by its retention time.

  • Quantify the this compound concentration in the sample using the calibration curve.

Quantitative Data Summary

The following table presents typical validation parameters for HPLC methods used for the analysis of various organic compounds.

ParameterTypical ValueReference Compound(s) / Matrix
Linearity Range (µg/mL) 1 - 100General pharmaceutical compounds[6]
Correlation Coefficient (r²) > 0.999General pharmaceutical compounds[9]
LOD (µg/mL) 0.1 - 1.0General pharmaceutical compounds[9][10]
LOQ (µg/mL) 0.5 - 3.0General pharmaceutical compounds[9][10]
Accuracy (Recovery %) 98 - 102General pharmaceutical compounds[10]
Precision (RSD %) < 2General pharmaceutical compounds[9]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolve_Filter Dissolve & Filter Sample->Dissolve_Filter HPLC HPLC-UV System Dissolve_Filter->HPLC Inject Sample Standard This compound Standard Dilute Prepare Standard Series Standard->Dilute Dilute->HPLC Inject Standards Chromatograms Obtain Chromatograms HPLC->Chromatograms Cal_Curve Generate Calibration Curve Chromatograms->Cal_Curve Quantify Quantify this compound Chromatograms->Quantify Cal_Curve->Quantify

Caption: Workflow for HPLC-UV quantification of this compound.

UV-Vis Spectrophotometry Method

Direct UV-Vis spectrophotometry can be a simple and rapid method for the quantification of this compound in simple matrices, provided that other components in the sample do not absorb at the same wavelength.[11]

Application Note

This method is suitable for the rapid quantification of this compound in relatively pure samples or simple mixtures where interfering substances are absent. It is a cost-effective technique for in-process control during synthesis. Method validation is crucial to ensure specificity and accuracy.

Experimental Protocol

3.2.1. Sample Preparation

  • Dissolve the sample in a UV-transparent solvent (e.g., ethanol (B145695) or methanol) to a concentration that falls within the linear range of the Beer-Lambert law.

  • A blank solution containing all components of the sample matrix except for this compound should be used for background correction if possible.

3.2.2. Standard Solution Preparation

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution.

3.2.3. UV-Vis Spectrophotometer Operation

ParameterSpecification
Instrument Double-beam UV-Vis Spectrophotometer
Scan Range 200 - 400 nm (to determine λmax)
λmax Wavelength of maximum absorbance for this compound (to be determined experimentally, expected around 296 nm)
Blank The solvent used for sample and standard preparation
Cuvettes 1 cm quartz cuvettes

3.2.4. Data Analysis

  • Scan the UV spectrum of a this compound standard solution to determine the wavelength of maximum absorbance (λmax).

  • Set the spectrophotometer to measure absorbance at the determined λmax.

  • Measure the absorbance of the blank and zero the instrument.

  • Measure the absorbance of each standard solution and construct a calibration curve.

  • Measure the absorbance of the sample solution.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Quantitative Data Summary

The performance of a direct UV-Vis spectrophotometric method is highly dependent on the sample matrix. The following are general performance characteristics that should be aimed for during method validation.

ParameterTypical Target Value
Linearity Range (µg/mL) Dependent on molar absorptivity
Correlation Coefficient (r²) > 0.995
LOD (µg/mL) To be determined experimentally
LOQ (µg/mL) To be determined experimentally
Accuracy (Recovery %) 95 - 105
Precision (RSD %) < 5

Logical Relationship Diagram

UVVis_Logic cluster_measurement Measurement Principle cluster_validation Method Validation cluster_output Result Absorbance Measure Absorbance at λmax Concentration This compound Concentration Absorbance->Concentration is proportional to Specificity Specificity (No Interference) Concentration->Specificity Linearity Linearity (Beer's Law) Concentration->Linearity Accuracy Accuracy Concentration->Accuracy Precision Precision Concentration->Precision Quant_Result Quantitative Result Concentration->Quant_Result

Caption: Logical flow for UV-Vis quantification of this compound.

References

Application Note: Analysis of Pseudoionone by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of pseudoionone (B86502) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key intermediate in the synthesis of ionones and vitamins A and E, is a significant compound in the fragrance and pharmaceutical industries. The protocol outlined below provides a comprehensive workflow from sample preparation to data analysis, ensuring accurate and reproducible results.

Introduction

This compound ((3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one) is an acyclic monoterpenoid and a crucial precursor in various chemical syntheses.[1] Its accurate identification and quantification are essential for process monitoring, quality control, and research and development in industries where it is utilized. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive molecular identification.[2][3][4] This document provides a detailed protocol for the GC-MS analysis of this compound, suitable for implementation in research and quality control laboratories.

Experimental Protocol

Sample Preparation

A simple dilution of the sample containing this compound in a suitable organic solvent is typically sufficient.

  • Solvent: Methanol or Acetonitrile.

  • Procedure:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in the chosen solvent to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to prepare a working solution with a concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

    • If necessary, filter the final solution through a 0.45 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. Instrument conditions may be optimized to suit specific laboratory setups.

Gas Chromatograph (GC) Parameters:

ParameterValue
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program - Initial Temperature: 80 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min

Mass Spectrometer (MS) Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C
Mass Range m/z 40-400
Scan Mode Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)

Data Presentation

The mass spectrum of this compound is characterized by its molecular ion peak and several distinct fragment ions. For quantitative analysis using SIM mode, the following ions are recommended for monitoring.

Table 1: Quantitative Data for this compound Analysis

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound(Typical, to be determined experimentally)694181

Note: The retention time is dependent on the specific GC system and column used and should be determined experimentally. The most abundant fragment ion is typically used as the quantifier for the highest sensitivity, while qualifier ions confirm the identity of the compound. The NIST Mass Spectrometry Data Center reports the top peaks for this compound at m/z 69, 41, and 81.[5] Research has also indicated the presence of fragment ions at m/z 105 and 120, which may be attributed to α-cleavage and McLafferty rearrangement.[6]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Weighing B Dissolution in Solvent (e.g., Methanol) A->B C Serial Dilution B->C D Filtration (optional) C->D E Injection into GC D->E Prepared Sample F Separation on HP-5MS Column E->F G Elution and Transfer to MS F->G H Electron Ionization (70 eV) G->H I Mass Analysis (Quadrupole) H->I J Total Ion Chromatogram (TIC) Generation I->J Raw Data K Mass Spectrum Extraction J->K M Quantification (Peak Area Integration) J->M L Library Search & Peak Identification K->L N N L->N Qualitative Results O O M->O Quantitative Results

Caption: Workflow for the GC-MS analysis of this compound.

Discussion

The presented GC-MS method provides excellent chromatographic separation and mass spectrometric identification of this compound. The use of a non-polar HP-5MS column allows for good peak shape and resolution. Electron ionization at 70 eV produces a consistent and reproducible fragmentation pattern, which can be used for library matching and compound confirmation. For quantitative studies, the development of a calibration curve using standards of known concentrations is recommended to ensure accuracy and precision. The selection of appropriate quantifier and qualifier ions in SIM mode will enhance the sensitivity and selectivity of the assay, which is particularly important for trace-level analysis.

Conclusion

This application note provides a detailed and reliable protocol for the analysis of this compound by GC-MS. The methodology is suitable for routine quality control and research applications in the pharmaceutical and fragrance industries. The provided parameters can serve as a starting point for method development and can be further optimized to meet specific analytical requirements.

References

High-Performance Liquid Chromatography (HPLC) for Pseudoionone Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoionone (B86502) is a ketone fragrance ingredient with a characteristic sweet, floral, and violet-like odor. It is a key intermediate in the synthesis of ionones and vitamins A and E. Accurate and reliable quantification of this compound is crucial for quality control in the fragrance, flavor, and pharmaceutical industries. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of this compound in various matrices. This document provides detailed application notes and protocols for the analysis of this compound using HPLC.

Principle of HPLC Analysis

HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). In the context of this compound analysis, a nonpolar stationary phase (such as C18) is typically used in conjunction with a polar mobile phase (a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). This is known as reversed-phase HPLC. As the mobile phase carries the sample through the column, this compound, being a relatively nonpolar compound, interacts with the nonpolar stationary phase. The strength of this interaction determines its retention time, the time it takes to travel through the column. A detector, commonly a UV-Vis spectrophotometer, measures the absorbance of the eluting components, allowing for their quantification.

Experimental Protocols

Method 1: Isocratic HPLC-UV Analysis of this compound

This protocol outlines a simple and robust isocratic method for the routine analysis of this compound.

1. Instrumentation and Materials

  • HPLC system equipped with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound analytical standard

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions

A reverse-phase HPLC method can be employed with the following conditions[1]:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (user-defined ratio)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (to be determined by UV scan)
Injection Volume 20 µL
Column Temperature Ambient

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid[1].

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound analytical standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations covering the expected range of the samples.

4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (preferably the mobile phase).

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Method Validation Parameters

Method validation is essential to ensure the reliability of the analytical data. The following parameters should be evaluated:

ParameterDescription
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Quantitative Data Summary

The following table summarizes typical validation data for an HPLC method for this compound analysis. (Note: The following values are illustrative and should be determined experimentally for a specific method).

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Retention Time (RT) To be determined experimentally (e.g., ~5-10 min)
Limit of Detection (LOD) To be determined experimentally (e.g., ~0.1 µg/mL)
Limit of Quantification (LOQ) To be determined experimentally (e.g., ~0.3 µg/mL)

Experimental Workflow

The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Curve Report Report Generation Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

This diagram illustrates the sequential steps involved in the quantitative analysis of this compound using HPLC, from the initial preparation of standards and samples to the final generation of the analytical report. The process begins with the careful preparation of both the analytical standards and the unknown samples. These are then injected into the HPLC system for chromatographic separation. The detector acquires the chromatogram, which is a plot of detector response versus time. The resulting peaks are integrated, and the this compound peak is identified based on its retention time. Finally, the concentration of this compound in the sample is calculated using a calibration curve generated from the standard solutions, and a comprehensive report is generated.

References

Application Notes & Protocols: Utilization of Basic Catalysts in Pseudoionone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudoionone (B86502) is a key acyclic intermediate in the synthesis of ionones, which are fragrant compounds extensively used in the perfume industry and are vital precursors for the production of Vitamin A.[1][2] The primary industrial route to this compound is the aldol (B89426) condensation of citral (B94496) with acetone (B3395972).[3] This reaction is a classic carbon-carbon bond-forming reaction that is efficiently promoted by basic catalysts.[4] The choice of catalyst, whether homogeneous or heterogeneous, significantly influences reaction efficiency, selectivity, and overall process sustainability.[1][2] These notes provide an overview of various basic catalysts, a comparison of their performance, and detailed experimental protocols for the synthesis of this compound.

Reaction Mechanism: Base-Catalyzed Aldol Condensation

The synthesis of this compound from citral and acetone is a crossed-aldol condensation that proceeds via a well-established base-catalyzed mechanism.[5][6] The process involves the formation of a nucleophilic enolate from acetone, which then attacks the electrophilic carbonyl carbon of citral. The subsequent dehydration of the aldol addition product yields the final α,β-unsaturated ketone, this compound.[7] The rate-determining step is often the abstraction of the α-proton from the acetone molecule.

The mechanism involves the following key steps:[6][7]

  • Enolate Formation: A base (B⁻) removes an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the carbonyl carbon of citral to form an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a proton source (e.g., water, BH) to form the β-hydroxy ketone (aldol addition product).

  • Dehydration: Under heat or strong basic conditions, the aldol addition product is deprotonated to form another enolate, which then eliminates a hydroxide (B78521) ion (E1cB mechanism) to yield the conjugated this compound product and regenerate the base catalyst.

Aldol_Condensation_Mechanism Base-Catalyzed Aldol Condensation of Citral and Acetone cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetone Acetone Enolate Acetone Enolate Acetone->Enolate 1. Deprotonation Citral Citral Alkoxide Alkoxide Intermediate Citral->Alkoxide Base Base (B⁻) Base->Acetone Enolate->Alkoxide 2. Nucleophilic Attack Aldol Aldol Addition Product Alkoxide->Aldol 3. Protonation (+H₂O) This compound This compound Aldol->this compound 4. Dehydration (-H₂O)

Caption: Mechanism of base-catalyzed this compound synthesis.

Data Presentation: Comparison of Basic Catalysts

A wide range of basic catalysts have been employed for this compound synthesis, from traditional homogeneous bases to more modern heterogeneous solid bases. Heterogeneous catalysts, such as metal oxides and hydrotalcites, offer advantages in terms of easier separation, reduced waste generation, and potential for use in continuous flow processes.[1][8]

CatalystTypeMolar Ratio (Citral:Acetone:Cat)Temperature (°C)TimeConversion (%)Selectivity (%)Yield (%)Reference(s)
NaOH Homogeneous1:20:0.0765615 min--High (not specified)[3]
41% aq. NaOH Homogeneous1:10 (approx.)401.5 h--63.1[3]
2.9% aq. NaOH Homogeneous1:3.4 (approx.)35-403.5 h>98.5-88.5[9]
KOH HomogeneousNot specifiedNot specifiedNot specified~60~80~48[1]
Sodium Ethoxide Homogeneous1:20 (approx.)-520 min--45-49[10]
CaO HeterogeneousNot specified1254 h~98~68~67[1]
Hydrotalcite HeterogeneousNot specified1254 h~98>70~69[1][2]
MgO HeterogeneousNot specifiedNot specifiedNot specifiedExcellent activityGood-[2]
0.5 wt% Li/MgO Heterogeneous1:49806 h--93
1 wt% La₂O₃/CaO Heterogeneous1:4130Continuous Flow9190~82[8]

Experimental Protocols

The following are representative protocols for the synthesis of this compound using both homogeneous and heterogeneous basic catalysts.

Protocol 1: Homogeneous Catalysis using Sodium Hydroxide

This protocol is adapted from a standard laboratory procedure for aldol condensation using a common homogeneous base.[3]

Materials:

  • Citral (e.g., 500 g)

  • Acetone (e.g., 722 g)

  • 41% aqueous solution of Sodium Hydroxide (NaOH) (e.g., 27 g)

  • 1% Hydrochloric Acid (HCl)

  • Distilled water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2000 mL flask with stirring capability

  • Water bath

  • Separatory funnel

Procedure:

  • Charge a 2000 mL flask with 722 g of acetone and 27 g of a 41% aqueous NaOH solution.

  • Begin stirring the mixture at room temperature.

  • Slowly add 500 g of citral to the acetone-base mixture.

  • Heat the mixture using a water bath to 40°C and maintain this temperature while stirring for 1.5 hours.[3]

  • After the reaction period, stop heating and transfer the mixture to a separatory funnel.

  • Allow the layers to separate and remove the lower aqueous layer.

  • Neutralize the organic layer by washing it with a 1% solution of hydrochloric acid.

  • Wash the neutralized organic layer with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the excess acetone and any remaining volatile impurities via distillation or rotary evaporation.

  • Purify the final product by vacuum distillation to obtain this compound (boiling point: 119-121°C at 0.4 kPa). The expected yield is approximately 63.1%.[3]

Protocol 2: Heterogeneous Catalysis using Li-doped MgO

This protocol is based on studies using alkali-promoted metal oxides, which demonstrate high yields and offer easier catalyst recovery.[11]

Materials:

  • Citral

  • Acetone (p.a. grade)

  • 0.5 wt% Li/MgO catalyst

  • Nitrogen gas

  • Batch reactor (e.g., PARR reactor) with temperature and pressure control

Procedure:

  • Prepare the catalyst by impregnating a high-surface-area MgO with a lithium salt solution to achieve a final loading of 0.5 wt% Li, followed by calcination.

  • In a batch PARR reactor, add citral and acetone in a 1:49 molar ratio.

  • Add the 0.5 wt% Li/MgO catalyst. The catalyst weight should be approximately 1% of the total weight of the reactants (citral + acetone).[11]

  • Flush the reactor with nitrogen to create an inert atmosphere.

  • Seal the reactor and heat the mixture to 80°C (353 K) under autogenous pressure (approx. 250 kPa).

  • Maintain the reaction at this temperature with vigorous stirring for 6 hours.

  • After the reaction is complete, cool the reactor to room temperature and depressurize.

  • Recover the solid catalyst by filtration or centrifugation. The catalyst can potentially be regenerated and reused.

  • Analyze the liquid product mixture using gas chromatography (GC) to determine conversion and selectivity. A this compound yield of up to 93% can be achieved under these conditions.

  • The product can be purified from the excess acetone and any byproducts by vacuum distillation.

Visualization: Experimental Workflow

The general workflow for a typical batch synthesis of this compound involves several key stages, from initial setup to final product analysis and purification.

Experimental_Workflow General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Prepare Reactants (Citral, Acetone) Setup 3. Reactor Setup (Add reactants & catalyst) Reactants->Setup Catalyst 2. Prepare Catalyst (e.g., NaOH solution or solid catalyst) Catalyst->Setup Run 4. Run Reaction (Control Temp. & Time) Setup->Run Quench 5. Quench/Neutralize (If needed, e.g., for NaOH) Run->Quench Separate 6. Catalyst Separation (Filtration for solid cat.) (Phase separation for liquid cat.) Quench->Separate Dry 7. Dry Organic Phase (e.g., with Na₂SO₄) Separate->Dry Purify 8. Purify Product (Vacuum Distillation) Dry->Purify Analyze 9. Product Analysis (GC, NMR, IR) Purify->Analyze

Caption: General experimental workflow for this compound synthesis.

References

Application Notes: Industrial Production of Pseudoionone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pseudoionone (B86502) is a key acyclic ketone intermediate in the fine chemical industry, primarily valued for its role in the synthesis of ionones, which are essential fragrance compounds with a characteristic violet scent.[1][2] Furthermore, this compound is a critical precursor for the industrial synthesis of Vitamin A, Vitamin E, and various carotenoids.[3][4][5] The most prevalent industrial method for its production is the base-catalyzed Aldol (B89426) condensation of citral (B94496) with acetone (B3395972).[1][2][6] This document outlines the common industrial synthesis pathways, provides detailed experimental protocols, and summarizes the quantitative data associated with various production methods.

Synthesis Pathway: Aldol Condensation

The commercial synthesis of this compound is achieved through the Aldol condensation of citral (a mixture of the E-isomer, geranial, and the Z-isomer, neral) with acetone.[1][6][7] This reaction is typically catalyzed by a base, which deprotonates acetone to form a nucleophilic enolate. The enolate then attacks the electrophilic carbonyl carbon of citral, leading to the formation of an aldol addition product, which subsequently dehydrates to yield this compound.

G Citral Citral This compound This compound Citral->this compound Acetone Acetone Acetone->this compound Base Base Catalyst (e.g., NaOH, CaO) Base->this compound Catalyzes Condensation

Caption: Aldol condensation of citral and acetone to form this compound.

Experimental Protocols

Protocol 1: Homogeneous Catalysis using Sodium Hydroxide (B78521)

This method represents a common industrial liquid-phase process utilizing a homogeneous base catalyst.[3]

Materials:

  • Citral (Commercial grade)

  • Acetone

  • Sodium Hydroxide (NaOH), 41% aqueous solution

  • Hydrochloric Acid (HCl), 1% solution

  • Distilled Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: Charge a 2000 mL flask equipped with a mechanical stirrer and a water bath with 722 g of acetone and 27 g of a 41% aqueous sodium hydroxide solution.[1]

  • Reactant Addition: While stirring at ambient laboratory temperature, slowly add 500 g of citral to the mixture.[1]

  • Reaction: Heat the mixture to 40°C using the water bath and continue stirring for 1.5 hours.[1]

  • Work-up & Neutralization: After the reaction period, stop heating and allow the mixture to cool. Separate the lower aqueous layer. Neutralize the remaining organic layer with a 1% hydrochloric acid solution.[1]

  • Washing & Drying: Wash the neutralized organic layer with distilled water. Subsequently, dry the organic phase over anhydrous sodium sulfate.[1]

  • Purification: Remove the residual acetone. The crude this compound is then purified by rectification (distillation) to yield the final product.[1] The boiling point is typically 119-121°C at 0.4 kPa.[1]

Protocol 2: Heterogeneous Catalysis using a Fixed-Bed Reactor

This modern approach utilizes a solid catalyst to simplify product separation and reduce corrosive waste streams, making the process more environmentally friendly.[8]

Materials:

  • Citral

  • Acetone

  • 1 wt% La₂O₃/CaO catalyst

Procedure:

  • Catalyst Preparation: Synthesize the 1 wt% La₂O₃/CaO catalyst via an impregnation method using La(NO₃)₃·6H₂O as the lanthanum precursor and calcium oxide as the active support.[8]

  • Reactor Setup: Pack a lab-scale fixed-bed reactor with the prepared La₂O₃/CaO catalyst.[8]

  • Reaction Conditions: Introduce a feed mixture of citral and acetone into the reactor. A minimal molar ratio of citral to acetone of 1:4 is recommended to maximize conversion and selectivity while minimizing the self-condensation of acetone.[8]

  • Process Execution: Maintain the reactor at a temperature of 130°C and a Weight Hourly Space Velocity (WHSV) of 3 h⁻¹.[8]

  • Product Collection: The product stream exiting the reactor is collected.

  • Purification: The collected product, containing this compound, unreacted starting materials, and minor byproducts, is then subjected to purification, typically via distillation, to isolate pure this compound.

Protocol 3: Catalyst-Free High-Pressure/High-Temperature Synthesis

This innovative method avoids the use of a basic catalyst altogether, simplifying purification and eliminating caustic waste.[4]

Materials:

  • Citral

  • Acetone

Procedure:

  • Reactor Setup: Utilize a high-pressure, high-temperature continuous flow reactor.

  • Reaction Conditions: Pump a mixture of citral and acetone through the reactor under supercritical conditions. Optimal reported conditions are a temperature of 270°C and a pressure of 21 MPa (210 bar).[4]

  • Residence Time: The residence time of the reactants in the high-pressure reactor is maintained at approximately 10 minutes.[4]

  • Product Collection: The output from the reactor is cooled and depressurized.

  • Separation: After the reaction is complete, the this compound is separated from the unreacted acetone and citral.[4] Due to the absence of a catalyst, the aftertreatment process is significantly simplified.[4] The final product is typically purified by distillation.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the catalyst and reaction conditions employed. The following table summarizes quantitative data from various reported industrial and lab-scale methods.

Catalyst SystemReactant Ratio (Citral:Acetone)Temperature (°C)PressureYield / ConversionSelectivityReference
Sodium Hydroxide (NaOH)Molar ratio not specified40Atmospheric63.1% YieldNot specified[1]
Sodium Hydroxide (NaOH)Not specifiedNot specifiedAtmospheric75-82% YieldNot specified[4]
Barium Hydroxide (Ba(OH)₂)Not specifiedRefluxAtmospheric86% YieldNot specified[9]
Calcium Oxide (CaO)Not specified1253 atm~98% Conversion~70%[10]
1 wt% La₂O₃/CaO1:4 (Molar)130Not specified91% Conversion90%[8]
Catalyst-FreeNot specified27021 MPa93.8% Yield>94% Purity[4]
Sodium Ethoxide (NaOEt)1:10 (Molar)-8 to 0Atmospheric70% YieldNot specified[11]

Overall Production and Purification Workflow

The industrial production of this compound involves several key stages, from the initial reaction to the final purification of the product. While traditional purification involves intermittent vacuum distillation, this method's long heating times can lead to product degradation through oxidation and polymerization.[12] Modern techniques like molecular distillation are employed to overcome these issues.[12]

G cluster_0 Synthesis Stage cluster_1 Work-up Stage cluster_2 Purification Stage Raw_Materials Raw Materials (Citral, Acetone) Catalyst_Addition Catalyst Addition (e.g., NaOH, Solid Base) Raw_Materials->Catalyst_Addition Reaction Aldol Condensation Reaction Catalyst_Addition->Reaction Neutralization Neutralization / Quenching (if required) Reaction->Neutralization Crude Product Phase_Separation Phase Separation (Organic/Aqueous) Neutralization->Phase_Separation Drying Drying of Organic Phase Phase_Separation->Drying Solvent_Removal Solvent/Excess Reactant Removal Drying->Solvent_Removal Distillation Purification by Distillation (Vacuum or Molecular) Solvent_Removal->Distillation Final_Product High-Purity this compound Distillation->Final_Product

Caption: General workflow for the industrial synthesis and purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Pseudoionone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pseudoionone (B86502). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of this compound, offering targeted solutions and preventative measures.

Q1: My this compound yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this compound synthesis, typically performed via an aldol (B89426) condensation of citral (B94496) and acetone (B3395972), can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Suboptimal Catalyst: The choice and condition of the catalyst are critical.

    • Homogeneous Catalysts: While common, catalysts like sodium hydroxide (B78521) (NaOH) can lead to side reactions if not used under optimal conditions. Yields with NaOH typically range from 70-80%.[1] Using barium hydroxide (Ba(OH)₂) can increase yields up to 86%.[2]

    • Heterogeneous Catalysts: Solid base catalysts can improve selectivity and ease of separation. Calcined hydrotalcites and calcium oxide (CaO) have shown high citral conversion (98%) and good this compound selectivity (>68%).[3] Li-modified MgO catalysts have also demonstrated a direct correlation between the density of strong basic sites and this compound yields.[4][5][6]

    • Phase Transfer Catalysts: These can enhance yields with NaOH to as high as 82%.[7]

  • Incorrect Molar Ratio of Reactants: An excess of acetone is generally used to favor the desired reaction and minimize self-condensation of citral.[8] A molar ratio of citral to acetone of 1:20 has been identified as optimal in some NaOH-catalyzed reactions.[1] However, a lower ratio of 1:4 was found to be sufficient in a continuous flow process to maximize conversion and selectivity.[8]

  • Inadequate Temperature Control: The aldol condensation is temperature-sensitive. For NaOH catalysis, a temperature of 56°C has been reported as optimal.[1] In a catalyst-free, high-pressure system, temperatures between 230-300°C are required.[7] For solid catalysts like CaO, higher temperatures can favor both conversion and yield.[3]

  • Side Reactions: Self-condensation of acetone to diacetone alcohol and its subsequent dehydration to mesityl oxide are common side reactions.[6] Using an excess of acetone can suppress the self-condensation of citral.[8]

  • Purification Losses: this compound is heat-sensitive, and prolonged heating during distillation can lead to polymerization and reduced yield.[9]

Q2: I am observing significant byproducts in my reaction mixture. How can I increase the selectivity for this compound?

A2: Improving selectivity involves minimizing unwanted side reactions. Consider the following strategies:

  • Catalyst Selection: Heterogeneous catalysts like calcined hydrotalcites have shown higher selectivity to this compound compared to MgO.[5] Lanthanum-doped calcium oxide (1 wt% La₂O₃/CaO) has achieved 90% selectivity at 91% citral conversion in a continuous flow system.[8]

  • Reaction Conditions:

    • Molar Ratio: A minimal citral to acetone mole ratio of 1:4 can inhibit the self-condensation of citral.[8]

    • Temperature and Pressure: In a catalyst-free supercritical acetone system, optimizing temperature (270°C) and pressure (21 MPa) can lead to high yields (93.8%) with minimal byproducts (1.0-8%).[7]

  • Continuous Flow Reactors: Microreactors can offer better control over reaction parameters, leading to improved mass transfer and higher selectivity. Yields of up to 93.8% have been achieved in a continuous-flow microreactor.[10][11]

Q3: What are the best practices for purifying crude this compound to achieve high purity?

A3: The purification of this compound requires careful handling due to its thermal sensitivity.[9]

  • Vacuum Distillation: This is a common method, but high boiler temperatures can cause polymerization.[9] Using specialized stills with a smaller pressure differential is recommended.

  • Molecular Distillation: This technique is advantageous as it involves shorter heating times, reducing the risk of oxidation and polymerization, which results in a purer product aroma.[12]

  • Bisulfite Adduct Formation: A classical method involves the formation of a water-soluble monosulfonic acid derivative with a limited amount of sodium bisulfite. This allows for separation from impurities, and the this compound can be recovered by decomposition of the adduct with alkali.[9][13]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to facilitate comparison of different synthesis conditions.

Table 1: Comparison of Catalysts and Reaction Conditions for this compound Synthesis

CatalystReactant Molar Ratio (Citral:Acetone)Temperature (°C)Pressure (MPa)Yield (%)Reference
Sodium Hydroxide (NaOH)1:2056Atmospheric70-80[1]
Barium Hydroxide (Ba(OH)₂)Not SpecifiedNot SpecifiedAtmosphericup to 86[2][7]
NaOH with Phase Transfer CatalystNot SpecifiedNot SpecifiedAtmosphericup to 82[7]
KF/Al₂O₃Not SpecifiedNot SpecifiedAtmospheric~86[7]
None (Supercritical Acetone)Not Specified2702193.8[7]
Calcium Oxide (CaO)Not Specified1250.3~67 (Yield)[3]
Calcined HydrotalciteNot Specified1250.3~68 (Yield)[3]
1 wt% La₂O₃/CaO1:4130Atmospheric82 (Selectivity: 90%)[8]
NaOH (in Microreactor)Not SpecifiedOptimizedNot Specified93.8[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound synthesis.

Protocol 1: Base-Catalyzed Aldol Condensation using Sodium Hydroxide

This protocol is based on a typical batch reaction process.

  • Reaction Setup:

    • Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

    • Place the flask in a cooling bath (e.g., ice-salt bath) to maintain temperature control.

  • Reactant Preparation:

    • Prepare a solution of citral in a significant excess of acetone (e.g., a molar ratio of 1:20).[1]

    • Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol (B145695). Alternatively, an aqueous solution of sodium hydroxide can be used.[1][13]

  • Condensation Reaction:

    • Cool the citral-acetone solution to a low temperature (e.g., 0 to -5°C).[13]

    • Slowly add the sodium ethoxide or NaOH solution to the cooled citral-acetone mixture while stirring vigorously. Maintain the temperature below 0°C during the addition.

    • After the addition is complete, continue stirring for a specified period (e.g., 3 minutes).[13]

  • Quenching and Work-up:

    • Quench the reaction by adding a solution of a weak acid, such as tartaric acid, to neutralize the base.[13]

    • Remove the excess acetone, often by steam distillation.[13]

    • Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ether) to recover any remaining product.

    • Combine the organic layers, wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by vacuum distillation, collecting the fraction boiling at the appropriate temperature and pressure (e.g., 123-124°C at 2.5 mm Hg).[13]

Protocol 2: Synthesis in a Continuous-Flow Microreactor

This protocol outlines a more advanced setup for continuous production.[10][11]

  • System Setup:

    • Assemble a microreactor system consisting of syringe pumps for reactant delivery, a microreactor chip (tubular or packed-bed), a temperature controller, and a back-pressure regulator.

  • Reactant Solutions:

    • Prepare a solution of citral in acetone at the desired concentration and molar ratio.

    • Prepare a solution of the catalyst (e.g., NaOH in a mixture of ethanol and water). The ethanol is used to improve mass transfer.[11]

  • Reaction Execution:

    • Set the desired temperature for the microreactor.

    • Pump the reactant and catalyst solutions into the microreactor at controlled flow rates to achieve the desired residence time.

    • The reaction occurs as the mixture flows through the microreactor.

  • Product Collection and Analysis:

    • Collect the output from the microreactor.

    • The product stream can be analyzed directly using online techniques (e.g., GC) or collected for offline analysis and purification.

  • Optimization:

    • Systematically vary parameters such as temperature, molar ratio of reactants, catalyst concentration, and residence time to find the optimal conditions for maximizing yield and selectivity.[10]

Visualizations

Diagram 1: Reaction Pathway for this compound Synthesis

Reaction_Pathway Citral Citral Aldol_Adduct Aldol Adduct (Intermediate) Citral->Aldol_Adduct Acetone Acetone Enolate Acetone Enolate Acetone->Enolate Deprotonation Enolate->Aldol_Adduct Nucleophilic Attack This compound This compound Aldol_Adduct->this compound Dehydration Base_Catalyst Base Catalyst (e.g., NaOH)

Caption: Aldol condensation of citral and acetone.

Diagram 2: Experimental Workflow for Batch Synthesis of this compound

Batch_Workflow Start Start Preparation Prepare Citral-Acetone and Catalyst Solutions Start->Preparation Reaction Perform Aldol Condensation (Controlled Temperature) Preparation->Reaction Quench Quench Reaction with Weak Acid Reaction->Quench Workup Work-up: - Remove Excess Acetone - Separate Layers - Extract & Dry Quench->Workup Purification Purify by Vacuum Distillation Workup->Purification End Pure this compound Purification->End

Caption: Batch synthesis workflow.

Diagram 3: Logic Diagram for Troubleshooting Low Yield

Troubleshooting_Yield Problem Low this compound Yield Check_Catalyst Is the catalyst optimal? Problem->Check_Catalyst Check_Ratio Is the Citral:Acetone ratio correct? Check_Catalyst->Check_Ratio Yes Solution_Catalyst Consider alternative catalysts: - Ba(OH)₂ - Heterogeneous (CaO, Hydrotalcite) - Phase Transfer Catalyst Check_Catalyst->Solution_Catalyst No Check_Temp Is the temperature controlled and optimal? Check_Ratio->Check_Temp Yes Solution_Ratio Increase excess of acetone (e.g., 1:20 for batch) Check_Ratio->Solution_Ratio No Check_Purification Are there losses during purification? Check_Temp->Check_Purification Yes Solution_Temp Optimize reaction temperature (e.g., 56°C for NaOH) Check_Temp->Solution_Temp No Solution_Purification Use molecular distillation or optimize vacuum distillation Check_Purification->Solution_Purification Yes

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Condensation of Citral and Acetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Claisen-Schmidt condensation of citral (B94496) and acetone (B3395972) to synthesize pseudoionone (B86502).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the condensation of citral and acetone?

A1: The main side reactions are:

  • Self-condensation of acetone: Acetone can react with itself in the presence of a base to form diacetone alcohol (DAA), which can then dehydrate to mesityl oxide (MO).[1][2][3] This is often an unavoidable side reaction.[2]

  • Self-condensation of citral: Citral, being an aldehyde with α-hydrogens, can also undergo self-condensation, leading to various undesired byproducts.[2][4]

  • Formation of superior condensation products: The desired product, this compound, can react with another molecule of acetone to form higher molecular weight condensation products.[5]

  • Polymerization: Both citral and this compound can polymerize, especially in the presence of strong bases like aqueous sodium hydroxide (B78521), forming dark red gums.[6]

Q2: What factors influence the formation of these side products?

A2: Several factors can promote side reactions:

  • Catalyst Type and Strength: Strong bases can accelerate both the desired reaction and side reactions. The use of solid bases with optimized basic site strength can improve selectivity.[2][5] For instance, the aldol (B89426) condensation of citral with acetone requires stronger basic sites and higher temperatures than the self-condensation of acetone.[5]

  • Reaction Temperature: Higher temperatures can favor the dehydration of aldol addition products and may promote other side reactions.[5][7]

  • Reactant Ratio: An insufficient excess of acetone can increase the likelihood of citral self-condensation.[8]

  • Reaction Time: Prolonged reaction times can lead to the formation of more complex condensation products and polymers.[4]

Q3: How can I minimize the self-condensation of acetone?

A3: While challenging to eliminate completely, acetone self-condensation can be minimized by:

  • Optimizing Reaction Temperature: Lower temperatures generally favor the aldol addition product (diacetone alcohol) over its dehydrated form (mesityl oxide), and can help control the overall rate of self-condensation.[7]

  • Catalyst Selection: Using catalysts that are more selective towards the cross-condensation of citral and acetone over the self-condensation of acetone is crucial.[8]

  • Using a Large Excess of Acetone: While this might seem counterintuitive, using a significant excess of acetone can increase the probability of citral reacting with acetone rather than acetone reacting with itself, effectively diluting the concentration of the acetone enolate available for self-condensation.

Q4: Are there other potential, less common side reactions I should be aware of?

A4: While less commonly reported in this specific reaction, aldehydes can undergo other base-catalyzed reactions:

  • Cannizzaro Reaction: This involves the disproportionation of two molecules of a non-enolizable aldehyde to an alcohol and a carboxylic acid.[9][10] While citral is enolizable, under certain conditions, this pathway might be a minor contributor.

  • Tishchenko Reaction: This reaction involves the disproportionation of an aldehyde in the presence of an alkoxide to form an ester.[11][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound and high amount of mesityl oxide. Acetone self-condensation is dominating.- Lower the reaction temperature.[7]- Use a catalyst with weaker basic sites.[5]- Ensure a sufficient molar excess of acetone to citral.
Presence of high molecular weight, unidentified byproducts. - Formation of superior condensation products (this compound reacting with acetone).[5]- Self-condensation of citral.[2]- Reduce the reaction time.- Optimize the acetone to citral ratio.- Use a more selective catalyst.
Formation of a dark, tar-like substance in the reaction mixture. Polymerization of citral or this compound.[6]- Avoid using highly concentrated strong bases like aqueous NaOH for prolonged periods.[6]- Consider using a heterogeneous catalyst for easier separation and better control.- Lower the reaction temperature.
Significant amount of unreacted citral. - Insufficient catalyst activity.- Reaction conditions (temperature, time) are not optimal.- Increase the catalyst loading or use a more active catalyst.- Increase the reaction temperature or time, while monitoring for side product formation.[5]

Data Presentation

Table 1: Effect of Catalyst on Citral Conversion and Product Selectivity.

CatalystCitral Conversion (%)This compound Selectivity (%)Superior Condensation Products Selectivity (%)Reference
CaO~98~68~15[5]
Calcined Hydrotalcite (HTC450)~98>70<10[5]
MgO~20--[5]
0.5 wt% Li/MgO-Yield of 93% was obtained-[2]

Conditions: 398 K, 4 hours, 3 atm for CaO, HTC450, and MgO. 353 K for 6 hours for 0.5 wt% Li/MgO.

Experimental Protocols

Protocol 1: Aldol Condensation of Citral and Acetone using a Solid Base Catalyst (e.g., CaO)

  • Catalyst Preparation: Prepare calcium oxide (CaO) by calcination of calcium carbonate or hydroxide at high temperatures (e.g., 773 K) to ensure high purity and activity.[5]

  • Reaction Setup: In a batch reactor, add the desired amount of catalyst, citral, and a significant molar excess of acetone (e.g., acetone/citral molar ratio of 49:1).[2]

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 398 K) under a controlled atmosphere (e.g., 3 atm of N₂).[5]

  • Monitoring and Work-up: Monitor the reaction progress by taking aliquots and analyzing them using Gas Chromatography (GC). After the desired reaction time (e.g., 4 hours), cool the reactor, separate the catalyst by filtration, and analyze the liquid phase.[5]

Visualizations

Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions Citral Citral This compound This compound Citral->this compound + Acetone (Base Catalyst) Acetone Acetone Acetone->this compound Superior_Products Superior Condensation Products This compound->Superior_Products + Acetone Acetone_self Acetone DAA Diacetone Alcohol Acetone_self->DAA + Acetone (Self-condensation) MO Mesityl Oxide DAA->MO - H₂O Citral_self Citral Citral_dimer Citral Self-Condensation Products Citral_self->Citral_dimer + Citral (Self-condensation)

Caption: Main and side reaction pathways in citral-acetone condensation.

Troubleshooting_Workflow start Experiment Start issue Low Yield or High Impurities? start->issue check_acetone High Mesityl Oxide? issue->check_acetone Yes success Successful Synthesis issue->success No check_high_mw High MW Byproducts? check_acetone->check_high_mw No optimize_temp Lower Temperature & Optimize Catalyst check_acetone->optimize_temp Yes check_citral High Unreacted Citral? check_high_mw->check_citral No optimize_time_ratio Reduce Time & Optimize Ratio check_high_mw->optimize_time_ratio Yes optimize_catalyst_conditions Increase Catalyst Load/ Activity or Optimize Conditions check_citral->optimize_catalyst_conditions Yes check_citral->success No optimize_temp->start optimize_time_ratio->start optimize_catalyst_conditions->start

Caption: Troubleshooting workflow for citral-acetone condensation.

References

Technical Support Center: Purification of Heat-Sensitive Pseudoionone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pseudoionone (B86502). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this heat-sensitive compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a valuable terpene ketone intermediate used in the synthesis of ionones, which are essential for producing Vitamin A and are widely used as fragrances.[1][2] The primary challenge in its purification stems from its heat-sensitive nature.[3] Prolonged exposure to heat, especially at atmospheric pressure, can lead to thermal degradation, polymerization, and the formation of undesirable byproducts, resulting in impure product aroma and reduced yields.[3][4]

Q2: What are the primary methods for purifying this compound?

A2: The most common purification methods aim to mitigate thermal stress:

  • Vacuum Distillation: This is a standard technique that lowers the boiling point of this compound, allowing it to be distilled at a lower temperature and reducing the risk of decomposition.[5][6] Molecular distillation is an advanced form of this method that is also utilized.[4]

  • Sodium Bisulfite Adduct Formation: This chemical method involves reacting crude this compound with a sodium bisulfite solution. A water-soluble complex forms with the this compound, allowing water-insoluble impurities to be removed via extraction.[3] The purified this compound is then recovered by decomposing the complex, typically with an alkali.[3] This process avoids high temperatures.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can be used for both analysis and preparative separation of this compound and its impurities.[7]

Q3: What are the visible signs of this compound degradation?

A3: Degradation of this compound can be indicated by several observable changes. The formation of a dark red or brown color, an increase in viscosity, or the appearance of gummy, polymeric material are common signs of thermal degradation.[4][8] An impure product aroma can also suggest that side reactions or decomposition have occurred.[4]

Q4: How does the purity of starting materials affect the final product?

A4: The purity of the initial reactants, particularly citral (B94496), is crucial. Commercial citral can contain isomers and acidic impurities from oxidation.[8][9] These impurities can lead to side reactions during the synthesis of this compound, complicating the purification process and potentially lowering the final yield and quality.[9] It is often recommended to purify the citral before its use in the condensation reaction.[8]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of this compound.

ProblemPossible CausesRecommended Solutions
Low Yield After Vacuum Distillation 1. High Boiler Temperature: The temperature in the distillation flask is too high, causing thermal degradation and polymerization.[3] 2. System Leaks: A poor vacuum (insufficiently low pressure) leads to a higher required boiling temperature.[10] 3. Prolonged Heating Time: Even at reduced temperatures, extended heating can cause degradation.[3]1. Optimize Vacuum and Temperature: Aim for the lowest possible pressure to distill at a lower temperature. Refer to the boiling point data table below. 2. Inspect Apparatus: Ensure all glass joints are properly sealed and greased. Check tubing and the vacuum source for leaks.[10] 3. Increase Heating Rate: Heat the flask efficiently to minimize the time the mixture spends at high temperatures.
Product is Dark, Oily, or Contains Gummy Material 1. Polymerization: The most common cause, resulting from excessive heat or prolonged reaction times.[3][8] 2. Alkali-catalyzed Side Reactions: Allowing the reaction mixture to stand in contact with alkali for too long can form a dark red gum.[8]1. Maintain Low Temperatures: Strictly control the temperature during both synthesis and purification.[8] 2. Work Quickly: Minimize the time between the completion of the reaction and the beginning of purification/neutralization steps.[8] 3. Consider Bisulfite Method: This chemical purification can be effective at removing non-ketonic polymeric impurities.[3]
Inconsistent Purity with Bisulfite Method 1. Incorrect Molar Ratio: Using an excessive amount of sodium bisulfite can lead to the formation of a non-reversible disulphonic acid derivative, trapping the product.[3] 2. Incomplete Decomposition: The bisulfite adduct may decompose slowly, and premature separation can leave some product in the aqueous layer.[8]1. Control Stoichiometry: Use a molar ratio of bisulfite to this compound of less than 2.0; an optimal ratio is around 1.5.[3] 2. Ensure Complete Reaction: After adding alkali to decompose the adduct, allow sufficient time (e.g., continue shaking for 15 minutes) before separating the layers.[8]
Formation of Multiple Layers During Workup 1. Complex Mixture: During the bisulfite purification workup, three layers may form: a lower aqueous layer, an upper ether layer, and a dark, oily middle layer.[8]1. Continue Extraction: This is a known occurrence.[8] The oily layer typically consists of byproducts and will gradually disappear with subsequent extractions with ether and sodium hydroxide (B78521) solution.[8]

Quantitative Data

Table 1: Boiling Point of this compound at Reduced Pressures
Boiling Point (°C)Pressure (mm Hg)Pressure (kPa)Source
10010.13[3]
114-11620.27[8]
123-1242.50.33[8]
119-12130.4[11]
124-128101.33[8]
Table 2: Comparison of Primary Purification Methods
MethodPrincipleAdvantagesDisadvantages
Vacuum Distillation Separation based on boiling point at reduced pressure.[5]- Effective for removing non-volatile impurities.- Relatively straightforward setup.- Risk of thermal degradation if not carefully controlled.[3][4]- Ineffective for separating impurities with similar boiling points.
Sodium Bisulfite Adduct Formation Reversible chemical reaction to form a water-soluble complex.[3]- Avoids heat, preventing thermal degradation.[3]- Highly selective for ketones, removing many types of impurities.- Requires careful control of stoichiometry.[3]- Involves multiple extraction and washing steps.- Use of chemical reagents.
Molecular Distillation A form of short-path vacuum distillation at very low pressure (e.g., below 0.01 torr).[4][5]- Very short heating time minimizes thermal stress.[4]- Effective for high-boiling, sensitive compounds.- Requires specialized equipment.- Can be a time-consuming process.[3]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a generalized procedure based on common laboratory practices.[8][10]

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. A Claisen adapter is recommended to minimize bumping.[10]

    • Place a magnetic stir bar in the distillation flask for smooth boiling. Do not use boiling stones , as they are ineffective under vacuum.[10]

    • Ensure all ground-glass joints are lightly greased and securely clamped to prevent leaks.[10]

    • Connect the vacuum adapter via thick-walled tubing to a vacuum trap, which is then connected to a vacuum pump or water aspirator.[10]

  • Distillation Procedure:

    • Place the crude this compound in the distillation flask.

    • Begin stirring and turn on the vacuum source to reduce the pressure in the system. Address any audible hissing sounds, which indicate leaks.

    • Once a stable, low pressure is achieved, begin heating the distillation flask gently using a heating mantle.

    • Collect the fraction that distills at the expected temperature for the measured pressure (refer to Table 1). For example, at approximately 2.5 mm Hg, pure this compound should distill around 123-124°C.[8]

    • Discard any initial forerun that comes over at a lower temperature.

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.

    • Slowly and carefully reintroduce air into the system by opening the stopcock on the vacuum trap or removing the tubing from the vacuum adapter.

    • Turn off the vacuum source. Disassemble the glassware and collect the purified product.

Protocol 2: Purification via Sodium Bisulfite Adduct

This protocol is based on an improved method designed to increase yield and purity.[3]

  • Complex Formation:

    • In a suitable reaction vessel, combine the crude this compound with an aqueous solution of sodium bisulfite.

    • The molar ratio of bisulfite to this compound should be less than 2, with an optimal ratio of approximately 1.5.[3]

    • Stir the mixture vigorously for several hours at room temperature to form the water-soluble this compound-bisulfite adduct.

  • Impurity Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the mixture with a water-immiscible organic solvent, such as diethyl ether, to remove unreacted impurities, which will remain in the organic phase.[3]

    • Separate and discard the organic layer. Repeat the extraction if necessary.

  • Decomposition and Recovery:

    • Cool the remaining aqueous solution containing the bisulfite adduct.

    • Slowly add a 10% aqueous solution of sodium hydroxide to decompose the complex and regenerate the this compound.[8] The this compound will separate as an oily layer.

    • Continue shaking or stirring for at least 15 minutes after the alkali addition is complete to ensure full decomposition.[8]

    • Extract the liberated this compound from the aqueous layer using diethyl ether.

    • Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the ether by evaporation on a water bath or using a rotary evaporator. The remaining oil is the purified this compound.[8]

Visualizations

Experimental Workflows

G cluster_0 Vacuum Distillation Workflow cluster_1 Bisulfite Purification Workflow A0 Crude this compound A1 Assemble & Grease Apparatus A0->A1 A2 Add Stir Bar A1->A2 A3 Apply Vacuum A2->A3 A4 Heat Gently A3->A4 A5 Collect Product Fraction A4->A5 A6 Cool & Vent A5->A6 A7 Purified this compound A6->A7 B0 Crude this compound B1 React with Sodium Bisulfite B0->B1 B2 Extract Impurities with Ether B1->B2 B3 Discard Ether Layer B2->B3 B4 Add NaOH (aq) to Decompose B3->B4 B5 Extract Product with Ether B4->B5 B6 Dry & Evaporate Ether B5->B6 B7 Purified this compound B6->B7

Caption: Comparative workflows for this compound purification.

Troubleshooting Logic Diagram

G start Problem Encountered q1 What is the issue? start->q1 a1 Low Yield q1->a1 a2 Dark/Gummy Product q1->a2 q2 Which method? a1->q2 q3 Was mixture heated for a long time? a2->q3 a3 Check Boiler Temp & Vacuum Leaks q2->a3 Distillation a4 Check Bisulfite :this compound Ratio q2->a4 Bisulfite sol1 Lower Temp Seal Leaks a3->sol1 sol2 Use Molar Ratio < 2 (Optimal ~1.5) a4->sol2 sol3 Minimize heating time Maintain lower temp q3->sol3 Yes sol4 Consider bisulfite method to remove polymers q3->sol4 Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Pseudoionone Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pseudoionone (B86502). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for producing this compound?

A1: this compound is primarily synthesized through a base-catalyzed aldol (B89426) condensation reaction between citral (B94496) and acetone (B3395972).[1][2] This reaction is the first of a two-step process to produce ionones, which are valuable in the fragrance and pharmaceutical industries for synthesizing Vitamin A.[3]

Q2: What are the most common catalysts used for this compound synthesis?

A2: A variety of basic catalysts can be used. Homogeneous catalysts include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), barium hydroxide (Ba(OH)₂), and sodium ethoxide (NaOEt).[1][4][5] Heterogeneous catalysts, which can simplify product purification, include hydrotalcites, magnesium oxide (MgO), and lanthanum-modified calcium oxide (La₂O₃/CaO).[1][6][7] The choice of catalyst can significantly impact reaction yield and selectivity.[1][6]

Q3: What are typical yields for this compound synthesis?

A3: Yields for this compound synthesis typically range from 70-80% under optimized conditions using traditional homogeneous catalysts.[1][4] However, with optimized protocols and advanced catalytic systems, such as in continuous-flow microreactors or with specific heterogeneous catalysts, yields can be pushed to over 90%.[8][9][10][11]

Q4: What are the main side reactions to be aware of during this compound synthesis?

A4: The primary side reactions include the self-condensation of acetone, which can lead to byproducts, and the auto-condensation of citral, especially when a low molar ratio of citral to acetone is used.[1][7] Prolonged reaction times or high temperatures can also lead to the formation of polymeric byproducts.[5][12]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Suggestion
Incomplete Reaction - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or GC.[1] - Confirm the purity of the starting materials, as impurities can inhibit the reaction.[13]
Suboptimal Catalyst Concentration - The concentration of the base catalyst is critical. Too little will result in a slow or incomplete reaction, while too much can promote side reactions. Titrate or verify the concentration of your catalyst solution.[12]
Incorrect Reactant Molar Ratio - An excess of acetone is generally used to favor the formation of this compound and minimize the self-condensation of citral.[1][7] A common molar ratio of citral to acetone is 1:10, but ratios up to 1:20 have been reported to give good results.[1]
Poor Temperature Control - The reaction is temperature-sensitive. For many common catalysts like NaOH, temperatures between 40°C and 60°C are optimal.[1][12] Lower temperatures can lead to slow reaction rates, while higher temperatures can increase byproduct formation.[1][12] Some protocols recommend cooling the reaction to below 0°C during the addition of the catalyst to control the initial exotherm.[5][14]
Catalyst Deactivation - If using a heterogeneous catalyst, ensure it has been properly activated and stored. Some catalysts can be deactivated by exposure to air or moisture.[3][6]

Problem 2: Formation of Significant Byproducts

Possible Cause Troubleshooting Suggestion
Acetone Self-Condensation - Using a large excess of acetone can sometimes lead to its self-condensation. While an excess is necessary, an extremely high ratio may not be beneficial. Optimize the citral to acetone molar ratio for your specific conditions.[1] - The choice of catalyst can influence the rate of acetone self-condensation.[15]
Citral Auto-Condensation - This is more likely to occur if the concentration of acetone is too low. Ensure a sufficient molar excess of acetone is present.[1]
Polymerization - High temperatures and prolonged reaction times can lead to the formation of polymeric materials.[5] It is crucial to quench the reaction once the optimal yield of this compound is reached.[5] - Rapid neutralization of the basic catalyst at the end of the reaction is important to prevent polymerization.[5]

Quantitative Data Summary

Table 1: Effect of Catalyst and Reaction Conditions on this compound Yield.

CatalystMolar Ratio (Citral:Acetone:Catalyst)Temperature (°C)Reaction TimeYield (%)Reference
NaOH (41% aq.)-401.5 h63.1[1]
NaOH1:20:0.0765615 minHigh[1]
Sodium Ethoxide-< -53-4 min (addition)70[5]
1 wt% La₂O₃/CaO1:4130Continuous Flow91 (conversion), 90 (selectivity)[7]
Li/La₂O₃-ZnO1:9503 h99.2[11]
NaOH (in microreactor)-OptimizedOptimized93.8[8][10]

Experimental Protocols

Protocol 1: this compound Synthesis using Sodium Hydroxide

This protocol is adapted from a literature procedure.[1]

Materials:

  • Citral

  • Acetone

  • 41% aqueous solution of Sodium Hydroxide

  • 1% Hydrochloric Acid

  • Anhydrous Sodium Sulfate

  • Distilled Water

Procedure:

  • In a suitable reaction flask, combine 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide.

  • While stirring, add 500 g of citral to the mixture at room temperature.

  • Heat the mixture using a water bath to 40°C and maintain this temperature while stirring for 1.5 hours.

  • After the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

  • Remove the aqueous layer.

  • Neutralize the organic layer with a 1% solution of hydrochloric acid.

  • Wash the organic layer with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove any residual acetone under reduced pressure.

  • The crude product can be purified by vacuum distillation to obtain pure this compound.

Protocol 2: this compound Synthesis using Sodium Ethoxide

This protocol is a summary of a procedure from Organic Syntheses.[5]

Materials:

  • Pure Citral

  • Acetone (dried over anhydrous potassium carbonate)

  • Sodium metal

  • Absolute Ethanol (B145695)

  • Tartaric Acid

  • Ether

Procedure:

  • In a 2-L round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 203 g of pure citral and 800 g of dried acetone.

  • Cool the mixture to -5°C or below in an ice-salt bath.

  • Begin vigorous stirring and add a cold solution of 9.2 g of sodium in 200 ml of absolute ethanol through the dropping funnel at a rate that maintains the temperature at or below -5°C.

  • After the addition is complete, continue stirring for 3-4 minutes.

  • Add a solution of 30 g of tartaric acid in 200 ml of water to quench the reaction.

  • Immediately steam-distill the mixture to remove the excess acetone.

  • After cooling the remaining mixture, separate the layers.

  • Extract the aqueous layer with ether.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Distill the product under vacuum to yield pure this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Prepare Reactants (Citral, Acetone) Catalyst 2. Prepare Catalyst Solution (e.g., NaOH aq.) Mixing 3. Mix Reactants & Catalyst (Control Temperature) Reaction 4. Allow Reaction to Proceed (Monitor Progress) Mixing->Reaction Quench 5. Quench Reaction (e.g., Acid Addition) Reaction->Quench Extraction 6. Phase Separation & Extraction Quench->Extraction Drying 7. Dry Organic Layer Extraction->Drying Purification 8. Purify Product (e.g., Distillation) Drying->Purification Product Product Purification->Product

Caption: Experimental workflow for this compound synthesis.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Yield This compound Yield Temp->Yield Optimal range exists Byproducts Byproduct Formation Temp->Byproducts High temp increases Time Reaction Time Time->Yield Increases to a maximum Time->Byproducts Long time increases Ratio Citral:Acetone Ratio Ratio->Yield Excess acetone favors Ratio->Byproducts Low acetone increases citral self-condensation Catalyst Catalyst Concentration Catalyst->Yield Optimal concentration needed Catalyst->Byproducts High conc. increases

Caption: Key parameters influencing this compound synthesis.

References

Technical Support Center: Degradation Pathways of Pseudoionone Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pseudoionone (B86502). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the acid-catalyzed degradation and cyclization of this compound.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions.

Issue 1: Low Yield of Desired Ionone (B8125255) Isomer (α- or β-ionone)

Potential CauseRecommended Solution
Inappropriate Acid Catalyst The choice of acid catalyst is critical for selectivity. For higher yields of α-ionone, a weaker acid like 85% phosphoric acid is preferred.[1][2] For β-ionone, a stronger acid catalyst, such as a mixture of concentrated sulfuric acid and glacial acetic acid, is more effective.[3][4]
Suboptimal Reaction Temperature Temperature plays a significant role in the reaction rate and selectivity. For the synthesis of α-ionone using phosphoric acid, a temperature of around 80°C is recommended.[1] For β-ionone synthesis with sulfuric acid, the reaction is typically carried out at a lower temperature, often in an ice-water bath, to control the exothermic reaction.[3] Isomerization of α-ionone to the more thermodynamically stable β-ionone is favored at higher temperatures.[1]
Incorrect Reaction Time Prolonged reaction times, especially with strong acids, can lead to the formation of by-products and reduce the yield of the desired ionone.[5] Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
Poor Mixing in Biphasic Systems In biphasic systems (e.g., sulfuric acid and an organic solvent like toluene), efficient mixing is essential to ensure adequate contact between the this compound and the acid catalyst.[5][6][7] Use vigorous stirring or a mechanical shaker.
Presence of Water The presence of water can affect the concentration of the acid and influence the reaction pathway. For some procedures, substantially anhydrous conditions are recommended.[8]

Issue 2: Formation of Unexpected By-products and Low Purity

Potential CauseRecommended Solution
Excessive Acid Concentration or Temperature High concentrations of strong acids and elevated temperatures can promote side reactions, such as polymerization of this compound or further degradation of the ionone products.[1] Carefully control the addition of the acid and maintain the recommended reaction temperature.
Prolonged Reaction Time As mentioned previously, extended reaction times can lead to the formation of undesired side-products.[5] Optimize the reaction time by monitoring its progress.
Impurities in Starting Material The purity of the starting this compound is important. Impurities may react under acidic conditions to form additional by-products. Ensure the this compound is of high purity before use.
Inefficient Quenching of the Reaction The reaction should be stopped promptly by neutralizing the acid or by diluting the reaction mixture with a large volume of water to prevent further reactions.[3][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound under acidic conditions?

The primary degradation pathway of this compound in an acidic environment is an intramolecular cyclization reaction to form a mixture of ionone isomers: α-ionone, β-ionone, and γ-ionone.[1] This reaction proceeds through a cyclic carbocation intermediate.[5]

Q2: How can I control the ratio of α-ionone to β-ionone in my product mixture?

The selectivity towards α- or β-ionone is primarily controlled by the strength of the acid catalyst.[1][4]

  • To favor α-ionone: Use a weaker acid, such as 85% phosphoric acid.[1][2]

  • To favor β-ionone: Use a strong acid, such as concentrated sulfuric acid, often in combination with a co-solvent like glacial acetic acid.[3][4]

Q3: Can α-ionone convert to β-ionone during the reaction?

Yes, α-ionone can isomerize to the more thermodynamically stable β-ionone under acidic conditions, especially at elevated temperatures.[1][10] If your target product is α-ionone, it is crucial to carefully control the reaction time and temperature to minimize this subsequent isomerization.

Q4: What are the typical solvents used for this reaction?

The choice of solvent depends on the acid used and the desired reaction conditions.

  • For reactions with phosphoric acid to produce α-ionone, toluene (B28343) is a commonly used solvent.[1]

  • For reactions with sulfuric acid, a two-phase system with an organic solvent like toluene or even liquid carbon dioxide under pressure can be employed.[6][7][9] In some protocols, a mixture of glacial acetic acid and sulfuric acid is used without an additional organic solvent.[3]

Q5: What analytical techniques are suitable for monitoring the reaction and analyzing the products?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for separating and identifying the different ionone isomers and any potential by-products.[2]

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID): Useful for quantitative analysis of the product mixture to determine the yield and ratio of isomers.

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction by observing the disappearance of the this compound spot and the appearance of the ionone spots.

  • Infrared (IR) Spectroscopy: Can be used to confirm the conversion of the acyclic this compound to the cyclic ionone structure by observing changes in the carbonyl and C=C stretching frequencies.

  • UV-Vis Spectroscopy: Can be used for quantitative analysis of the ionone product.[3]

Quantitative Data

Table 1: Influence of Acid Catalyst on Ionone Isomer Distribution

Acid CatalystPredominant IsomerReference
85% Phosphoric Acidα-ionone[1][2]
Concentrated Sulfuric Acidβ-ionone[1][4]
Dilute (5%) Sulfuric AcidMixture of α- and β-ionone[1]
Boron Trifluorideα-ionone[8]

Table 2: Example Yields of Ionone Isomers under Specific Conditions

Acid CatalystTemperatureSolventα-ionone Yieldβ-ionone Yieldγ-ionone YieldTotal Ionone YieldReference
85% H₃PO₄80°CToluene57.2%16.1%17.7%91%[1]
H₃PO₄-n-hexane47%9%-56%[2]
H₂SO₄-Microreactor-77%-up to 93% (α+β)[5]

Experimental Protocols

Protocol 1: Synthesis of α-Ionone using Phosphoric Acid

This protocol is adapted from a procedure favoring the formation of α-ionone.[1]

Materials:

  • This compound

  • 85% Phosphoric Acid

  • Toluene

  • Sodium Bicarbonate solution (aqueous)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge the flask with this compound and toluene (a molar ratio of approximately 1:7 this compound to toluene is suggested).

  • Add 85% phosphoric acid to the mixture (a molar ratio of approximately 0.2 mol of H₃PO₄ per mol of this compound can be used as a starting point).

  • Heat the reaction mixture to 80°C with constant stirring.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent, and remove the toluene under reduced pressure.

  • The crude product can be purified by fractional distillation under vacuum.

Protocol 2: Synthesis of β-Ionone using Sulfuric and Acetic Acid

This protocol is adapted from a procedure favoring the formation of β-ionone.[3]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98% w/w)

  • Glacial Acetic Acid

  • tert-Butyl methyl ether (BME) or diethyl ether

  • Sodium Chloride solution (10% w/v)

  • Sodium Bicarbonate solution (5% w/v)

  • Erlenmeyer flask with a magnetic stirrer

  • Ice-water bath

  • Separatory funnel

Procedure:

  • In a 50-mL Erlenmeyer flask equipped with a stir bar, add 1.95 mL of glacial acetic acid.

  • Cool the flask in an ice-water bath and slowly add 2.55 mL of concentrated sulfuric acid with stirring.

  • In a separate test tube, weigh 1.4 g of this compound.

  • Add the this compound drop-wise to the cold acidic solution over a period of 20 minutes while maintaining the temperature in the ice-water bath.

  • After the addition is complete, continue stirring in the ice-water bath for an additional 20 minutes.

  • Quench the reaction by adding 30 mL of a cold 10% aqueous NaCl solution.

  • Transfer the mixture to a separatory funnel.

  • Extract the product with 15 mL of BME. Separate the layers.

  • Extract the aqueous layer again with another 15 mL of BME.

  • Combine the organic layers and wash them first with 15 mL of a solution containing 5% NaHCO₃ and 10% NaCl, followed by a wash with 15 mL of 10% NaCl solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analyze the product using GC-MS and/or other spectroscopic methods.

Visualizations

pseudoionone_degradation cluster_main_pathway Main Degradation Pathway (Cyclization) cluster_side_reactions Potential Side Reactions This compound This compound protonated_this compound Protonated this compound This compound->protonated_this compound + H⁺ byproducts By-products (e.g., Polymers) This compound->byproducts Excess Acid / Heat cyclic_carbocation Cyclic Carbocation Intermediate protonated_this compound->cyclic_carbocation Intramolecular Cyclization alpha_ionone α-Ionone cyclic_carbocation->alpha_ionone - H⁺ beta_ionone β-Ionone cyclic_carbocation->beta_ionone - H⁺ gamma_ionone γ-Ionone cyclic_carbocation->gamma_ionone - H⁺ alpha_ionone->beta_ionone Isomerization (strong acid, heat) alpha_ionone->byproducts Excess Acid / Heat beta_ionone->byproducts Excess Acid / Heat

Caption: Acid-catalyzed degradation pathway of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis start Mix this compound and Solvent add_acid Add Acid Catalyst (e.g., H₂SO₄ or H₃PO₄) start->add_acid control_temp Control Temperature (e.g., Ice Bath or Heating) add_acid->control_temp stir Stir for a Defined Time control_temp->stir quench Quench Reaction (e.g., add water/base) stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (neutralize acid) extract->wash dry Dry with Drying Agent wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Distillation (optional) evaporate->purify gcms GC-MS Analysis (Identification) purify->gcms gc GC Analysis (Quantification) purify->gc spectroscopy Spectroscopy (IR, UV-Vis) purify->spectroscopy

Caption: General experimental workflow for this compound cyclization.

References

"troubleshooting low conversion rates in pseudoionone synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of pseudoionone (B86502). The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low conversion rates and yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for this compound synthesis?

A1: this compound is synthesized through a base-catalyzed aldol (B89426) condensation reaction between citral (B94496) and acetone (B3395972).[1][2] The reaction involves the formation of a carbon-carbon bond between the enolate of acetone and the aldehyde group of citral, followed by dehydration to yield this compound.

Q2: What are the typical catalysts used for this synthesis?

A2: A variety of basic catalysts can be used. Common homogeneous catalysts include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium ethoxide.[1][3] Heterogeneous catalysts, such as hydrotalcites, magnesium oxide (MgO), and lanthanum-modified calcium oxide, have also been successfully employed.[2][4][5]

Q3: What are the expected yields for this compound synthesis?

A3: The yields for this compound synthesis typically range from 70-80% under optimized conditions.[1] However, yields can be influenced by various factors, including the choice of catalyst, reaction temperature, and purity of reactants. Some studies have reported yields as high as 93.8% using continuous-flow microreactors or under supercritical acetone conditions.[6][7]

Q4: What are the common side reactions that can lower the conversion rate?

A4: The primary side reactions include the self-condensation of citral and the self-condensation of acetone.[4] These competing reactions consume the starting materials, thereby reducing the yield of the desired this compound product. Using a sufficient excess of acetone can help to minimize the self-condensation of citral.[4]

Troubleshooting Guide for Low Conversion Rates

This guide addresses specific issues that can lead to low yields or incomplete conversion during this compound synthesis.

Problem: My this compound yield is significantly lower than the expected 70-80%.

Workflow for Troubleshooting Low Conversion

TroubleshootingWorkflow start Low this compound Conversion reagent_quality Check Reagent Purity (Citral, Acetone, Solvent) start->reagent_quality catalyst_issues Evaluate Catalyst (Activity, Concentration) start->catalyst_issues reaction_conditions Verify Reaction Conditions (Temperature, Time, Molar Ratios) start->reaction_conditions analysis Analyze Byproducts (GC-MS, NMR) reagent_quality->analysis catalyst_issues->analysis reaction_conditions->analysis workup_purification Review Workup & Purification (Extraction, Distillation) solution Implement Corrective Actions workup_purification->solution analysis->workup_purification

Caption: A logical workflow for diagnosing the cause of low this compound conversion.

Potential Causes and Solutions

1. Impure Starting Materials

  • Issue: The presence of impurities in citral or acetone can negatively impact the reaction. For instance, acidic impurities in citral can neutralize the basic catalyst, reducing its effectiveness.[8]

  • Solution:

    • Purify Citral: It is recommended to purify commercial citral, for example, by distillation, to remove any acidic byproducts from oxidation.[3][8]

    • Dry Acetone: Ensure the acetone is dry, as water can interfere with the base-catalyzed reaction.[3]

2. Inactive or Inappropriate Catalyst

  • Issue: The choice and handling of the catalyst are critical. A deactivated or incorrect concentration of the catalyst will lead to poor conversion.

  • Solution:

    • Catalyst Selection: For homogeneous catalysis, sodium hydroxide is a common and effective choice.[1] For heterogeneous systems, the activity can vary significantly. For example, with hydrotalcite catalysts, the Mg:Al ratio has been shown to affect the yield.[1]

    • Catalyst Concentration: The molar ratio of the catalyst to the reactants is a key parameter. For NaOH, an optimal ratio of citral:acetone:NaOH has been reported as 1:20:0.076.[1]

    • Heterogeneous Catalyst Activation: Solid catalysts like hydrotalcites may require activation (e.g., by calcination) to achieve optimal performance.[5]

3. Suboptimal Reaction Conditions

  • Issue: Temperature, reaction time, and reactant molar ratios are crucial parameters that must be carefully controlled.

  • Solution:

    • Temperature Control: The aldol condensation is an exothermic reaction. Maintaining a low temperature, often between -5°C and 10°C, is crucial, especially during the addition of the catalyst, to prevent side reactions.[3] Some studies have explored higher temperatures with specific catalyst systems to optimize yields.[1]

    • Molar Ratio of Reactants: A significant excess of acetone is generally used to favor the formation of this compound and minimize the self-condensation of citral.[1][4] Molar ratios of citral to acetone can range from 1:4 to 1:20.[1][4]

    • Reaction Time: The optimal reaction time can vary depending on the catalyst and temperature. Monitoring the reaction progress using techniques like TLC or GC is recommended to determine the point of maximum conversion.

4. Inefficient Workup and Purification

  • Issue: Product can be lost during the workup and purification steps. For example, incomplete extraction or decomposition during distillation can lower the isolated yield.

  • Solution:

    • Neutralization: After the reaction, it is important to neutralize the basic catalyst, often with a weak acid like tartaric acid or citric acid, before distillation to prevent product degradation.[3][8]

    • Purification Method: Vacuum distillation is a common method for purifying this compound.[3] Alternatively, forming a bisulfite adduct can be used for purification.[3]

Data Presentation

Table 1: Effect of Catalyst on this compound Yield

CatalystCatalyst TypeCitral Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
NaOHHomogeneous--70-80[1]
1 wt% La₂O₃/CaOHeterogeneous9190~82[4]
Li-MgOHeterogeneous--Varies with Li+ content[2]
Hydrotalcite (Mg:Al = 3:1)HeterogeneousHighHigh-[1]
Supercritical Acetone (no catalyst)-100-93.8[7]

Experimental Protocols

Key Experimental Protocol: Base-Catalyzed Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices.

Materials:

  • Purified Citral

  • Anhydrous Acetone

  • Sodium Hydroxide (or other base)

  • Weak Acid (e.g., Tartaric Acid) for neutralization

  • Solvent for extraction (e.g., Ether)

  • Drying agent (e.g., Sodium Sulfate)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine purified citral and a significant molar excess of anhydrous acetone.

  • Cool the mixture to a low temperature (e.g., -5°C to 0°C) using an ice-salt bath.

  • Prepare a solution of the base (e.g., sodium hydroxide in ethanol (B145695) or water).

  • Slowly add the basic solution to the citral-acetone mixture while maintaining the low temperature and stirring vigorously.

  • After the addition is complete, continue stirring for a specified period, monitoring the reaction by TLC or GC.

  • Quench the reaction by adding a solution of a weak acid to neutralize the base.

  • Remove the excess acetone, often by steam distillation or rotary evaporation.[3]

  • Extract the crude product with an organic solvent like ether.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Purify the this compound by vacuum distillation.

Signaling Pathways and Logical Relationships

Reaction Pathway for this compound Synthesis

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Citral Citral Aldol_Adduct Aldol Adduct Citral->Aldol_Adduct + Enolate Acetone Acetone Enolate Acetone Enolate Acetone->Enolate + Base Catalyst Base Catalyst (e.g., NaOH) This compound This compound Aldol_Adduct->this compound - H₂O (Dehydration) Water Water Aldol_Adduct->Water

Caption: The base-catalyzed aldol condensation pathway for this compound synthesis.

References

"minimizing byproduct formation in ionone synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ionone (B8125255) synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental protocols to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary steps in ionone synthesis?

A1: The most common method for ionone synthesis involves a two-step process. The first step is the aldol (B89426) condensation of citral (B94496) with acetone (B3395972) in the presence of a basic catalyst to form pseudoionone (B86502). The second step is the acid-catalyzed cyclization of this compound to produce a mixture of ionone isomers (α-, β-, and γ-ionone).[1][2]

Q2: What are the most common byproducts in ionone synthesis?

A2: Common byproducts include undesired ionone isomers (e.g., an excess of α-ionone when β-ionone is the target), and polymeric materials.[3] The formation of these byproducts is highly dependent on reaction conditions.[3][4]

Q3: How can I control the ratio of α-ionone to β-ionone?

A3: The ratio of α- to β-ionone is primarily influenced by the choice and concentration of the acid catalyst in the cyclization step, as well as the reaction temperature and time.[1] Stronger acids and higher temperatures tend to favor the formation of the thermodynamically more stable β-ionone.[5][6][7] For instance, concentrated sulfuric acid is often used to produce β-ionone, while phosphoric acid tends to yield more α-ionone.[1]

Q4: What causes the formation of polymeric byproducts?

A4: Polymeric byproducts are often the result of using excessive amounts of a highly concentrated acid catalyst or running the reaction at elevated temperatures.[3] Cationic polymerization of the starting this compound or the ionone products can occur under strongly acidic conditions.[1][3]

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Condensation Step
Possible Cause Suggested Solution Citation
Inappropriate catalyst concentration.Optimize the concentration of the base catalyst (e.g., NaOH). Both too little and too much can negatively impact the yield.[1]
Suboptimal molar ratio of reactants.An excess of acetone is typically used. A lower molar ratio of citral to acetone can lead to auto-condensation of citral.[1]
Incorrect reaction temperature.The reaction temperature should be carefully controlled. For NaOH-catalyzed reactions, temperatures between 20°C and 56°C have been studied.[1]
Inefficient mixing.Ensure vigorous stirring to maintain a homogenous reaction mixture, especially when using solid catalysts.
Issue 2: High Levels of Undesired Ionone Isomers in the Cyclization Step
Possible Cause Suggested Solution Citation
Incorrect acid catalyst or concentration.To favor β-ionone, use a strong acid like concentrated sulfuric acid (95-98%). For a higher proportion of α-ionone, a weaker acid like 85% phosphoric acid is more suitable.[1][3]
Suboptimal reaction temperature.Higher temperatures (above 15°C) can promote the isomerization of α-ionone to the more stable β-ionone, but also increase polymer formation. For β-ionone synthesis with sulfuric acid, lower temperatures (e.g., around 5°C) can provide a good balance.[3]
Inappropriate reaction time.Monitor the reaction progress to stop it at the optimal time for the desired isomer. Prolonged reaction times can lead to isomerization and byproduct formation.[3]
Issue 3: Significant Formation of Polymeric Byproducts
Possible Cause Suggested Solution Citation
Acid catalyst concentration is too high.Reduce the molar ratio of sulfuric acid to this compound. A molar ratio in the range of 2:1 to 5:1 is suggested for β-ionone synthesis.[3]
Reaction temperature is too high.Maintain a low reaction temperature, especially when using strong acids. Temperatures above 15°C can significantly increase polymer formation.[3]
Inefficient heat dissipation.The cyclization reaction is highly exothermic. Ensure efficient cooling and consider slow addition of the reactant to the acid to control the temperature.[5][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldol Condensation

This protocol is based on the condensation of citral and acetone using a sodium hydroxide (B78521) catalyst.

Materials:

  • Citral (98%)

  • Acetone (p.a.)

  • Sodium hydroxide (solid or 41% aqueous solution)

  • 1% Hydrochloric acid

  • Anhydrous sodium sulfate

  • Water (distilled)

Procedure:

  • In a suitable reaction flask, combine 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide.[1]

  • While stirring, add 500 g of citral to the mixture at room temperature.[1]

  • Heat the mixture using a water bath and maintain the temperature at 40°C for 1.5 hours with continuous stirring.[1]

  • After the reaction, allow the mixture to cool and separate the aqueous layer.

  • Neutralize the organic layer with a 1% hydrochloric acid solution.

  • Wash the organic layer with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove any remaining acetone and purify the product by rectification to obtain this compound. The expected yield is approximately 63.1%.[1]

Protocol 2: Cyclization of this compound to α- and β-Ionone

This protocol outlines the acid-catalyzed cyclization of this compound. The choice of acid will determine the primary isomer formed.

Materials:

  • This compound

  • Acid catalyst (e.g., 85% Phosphoric acid for α-ionone, or 95-98% Sulfuric acid for β-ionone)

  • Inert solvent (e.g., toluene (B28343), hexane)

  • Sodium bicarbonate solution (5%)

  • Sodium chloride solution (10%)

  • Anhydrous magnesium sulfate

  • tert-Butyl methyl ether (BME)

Procedure:

  • Dissolve the this compound in an appropriate inert solvent (e.g., a molar ratio of this compound to toluene of 1:7).[1]

  • In a separate flask, prepare the acid catalyst solution. For β-ionone, a molar ratio of sulfuric acid to this compound of approximately 3:1 is recommended.[3]

  • Cool the acid solution in an ice bath to about 5°C.[3]

  • Slowly add the this compound solution to the stirred, cooled acid solution. Maintain the low temperature throughout the addition to control the exothermic reaction.

  • Continue stirring for a predetermined time (this may require optimization).

  • Quench the reaction by pouring the mixture into ice water.

  • Extract the product into an organic solvent like tert-butyl methyl ether (BME).[9]

  • Wash the combined organic layers with a 5% sodium bicarbonate solution, followed by a 10% sodium chloride solution.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ionone mixture.[9]

  • The product can be further purified by distillation.

Data Summary

Table 1: Effect of Catalyst on this compound Synthesis (Condensation of Citral and Acetone)
CatalystReaction EnvironmentKey ObservationsCitation
Solid NaOHNeatHighest initial reaction rate compared to aqueous or methanolic NaOH.[1]
40% Aqueous NaOHWater/AcetoneEffective, but with a slower initial rate than solid NaOH.[1]
Methanolic NaOHMethanol/AcetoneLower this compound content achieved compared to solid or aqueous NaOH.[1]
Hydrotalcite (Mg:Al = 3:1)AcetoneHighest this compound content among different Mg:Al ratios studied.[1]
Ion-exchangersVariesCan produce high yields with a low quantity of waste in under 6 hours.[1]
Table 2: Influence of Reaction Conditions on Ionone Isomer Distribution (Cyclization of this compound)
ParameterConditionPredominant Isomer(s)ByproductsCitation
Acid Catalyst 85% Phosphoric Acidα-iononeLower levels of β- and γ-ionone[1]
60% Sulfuric AcidMixture of α- and β-ionone[1]
Conc. Sulfuric Acid (95-98%)β-iononeα-ionone, polymeric byproducts[3]
Temperature Low (e.g., 5°C)Favors kinetic control, can increase α-ionone proportion initiallyReduced polymer formation[3]
High (e.g., >15°C)Favors thermodynamic control, increases β-ionone proportionIncreased polymer formation[3]
Acid:this compound Ratio LowMay be insufficient for complete conversion[3]
High (e.g., >5:1 molar ratio)Can lead to excessive polymerizationIncreased polymer formation[3]

Visualizations

Ionone_Synthesis_Pathway cluster_condensation Step 1: Aldol Condensation cluster_cyclization Step 2: Cyclization Citral Citral This compound This compound Citral->this compound  Base Catalyst (e.g., NaOH) Acetone Acetone Acetone->this compound alpha_Ionone α-Ionone This compound->alpha_Ionone  Acid Catalyst (e.g., H3PO4) beta_Ionone β-Ionone This compound->beta_Ionone  Strong Acid (e.g., H2SO4) gamma_Ionone γ-Ionone This compound->gamma_Ionone  Acid Catalyst Polymers Polymeric Byproducts This compound->Polymers  Excess Strong Acid / High Temperature alpha_Ionone->beta_Ionone Isomerization (Strong Acid, Heat) alpha_Ionone->Polymers beta_Ionone->Polymers gamma_Ionone->alpha_Ionone Isomerization gamma_Ionone->beta_Ionone Isomerization (Strong Acid)

Caption: General reaction pathway for the synthesis of ionones from citral and acetone.

Troubleshooting_Byproduct_Formation start High Byproduct Formation in Ionone Synthesis check_step Which step has high byproducts? start->check_step condensation_byproducts Issue: Low this compound Yield / Byproducts in Condensation check_step->condensation_byproducts Condensation cyclization_byproducts Issue: Wrong Isomer Ratio / Polymers in Cyclization check_step->cyclization_byproducts Cyclization q_catalyst Optimize Base Catalyst Concentration & Type? condensation_byproducts->q_catalyst q_acid Select Appropriate Acid & Concentration? cyclization_byproducts->q_acid q_ratio Adjust Citral:Acetone Molar Ratio? q_catalyst->q_ratio q_temp_cond Control Reaction Temperature (e.g., 40°C)? q_ratio->q_temp_cond solution_cond Improved this compound Yield q_temp_cond->solution_cond q_temp_cyc Control Reaction Temperature (e.g., <15°C)? q_acid->q_temp_cyc q_acid_ratio Optimize Acid:this compound Molar Ratio? q_temp_cyc->q_acid_ratio solution_cyc Minimized Byproducts in Cyclization q_acid_ratio->solution_cyc

Caption: Troubleshooting workflow for minimizing byproduct formation in ionone synthesis.

References

"effect of catalyst choice on pseudoionone yield and purity"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pseudoionone (B86502) via the aldol (B89426) condensation of citral (B94496) and acetone (B3395972).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound synthesis?

A1: The synthesis of this compound from citral and acetone is primarily a base-catalyzed aldol condensation. The catalysts can be broadly categorized into two groups:

  • Homogeneous Catalysts: These are soluble in the reaction medium. Commonly used examples include alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), as well as barium hydroxide (Ba(OH)2) and sodium ethoxide.[1][2] While effective, they can lead to issues with corrosion, and their removal requires neutralization steps that generate significant waste.[3][4]

  • Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, simplifying product purification and catalyst recycling.[5] This category includes a wide range of materials such as:

    • Metal Oxides: Magnesium oxide (MgO) and calcium oxide (CaO) are frequently studied.[5][6]

    • Mixed Metal Oxides: Hydrotalcites (Mg-Al mixed oxides) have shown excellent activity and selectivity.[1][5][6]

    • Promoted Catalysts: The activity of metal oxides can be enhanced by doping with alkali metals, such as in Lithium-doped MgO (Li/MgO) or Lanthanum-doped CaO (La2O3/CaO).[3][7][8][9]

    • Ion-Exchange Resins: Strongly basic anion exchange resins also serve as effective catalysts.[1][10]

Q2: I am observing low yields of this compound. What are the potential causes?

A2: Low yields can stem from several factors related to your catalyst and reaction conditions:

  • Suboptimal Catalyst Choice: The catalyst's basicity and surface properties are crucial. For instance, with hydrotalcites, a Mg:Al ratio of 3:1 has been found to be optimal.[1] For Li/MgO catalysts, a Li+ loading of around 0.5 wt% appears to be most effective, as higher loadings can lead to particle agglomeration and block active sites.[7][8]

  • Incorrect Reaction Temperature: Temperature significantly influences the reaction rate. For NaOH-catalyzed reactions, an increase in temperature generally increases the reaction rate.[1] However, excessively high temperatures can promote side reactions, reducing selectivity and yield.[4]

  • Inappropriate Citral to Acetone Molar Ratio: An excess of acetone is typically required to favor the desired condensation reaction and suppress the self-condensation of citral.[1][3] Molar ratios of citral to acetone ranging from 1:10 to 1:20 are often recommended.[1]

  • Catalyst Deactivation: Heterogeneous catalysts can deactivate over time due to poisoning by reaction products or coking.[11]

  • Side Reactions: The self-condensation of both citral and acetone can occur, consuming the reactants and reducing the yield of the desired this compound.[3][4]

Q3: My final product has low purity, with significant side-products. How can I improve this?

A3: Improving purity involves optimizing for selectivity towards this compound:

  • Catalyst Selection: Some catalysts are inherently more selective. For example, calcined hydrotalcites have been reported to be more selective to this compound than MgO.[6]

  • Control of Reaction Time: In some catalytic systems, particularly with homogeneous catalysts like NaOH in methanol, the this compound that is formed can participate in consecutive reactions, leading to a decrease in its concentration after reaching a maximum.[1] Therefore, optimizing the reaction time is critical.

  • Molar Ratio of Reactants: Using a sufficient excess of acetone helps to minimize the self-condensation of citral, a key side reaction that can reduce purity.[1][3]

  • Temperature Management: Higher temperatures can sometimes lead to a decrease in selectivity. For instance, with a 1 wt% La2O3/CaO catalyst, increasing the temperature from 72°C to 130°C increased citral conversion but decreased this compound selectivity from 97% to 87%.[4]

  • Purification Method: Ensure your purification protocol is adequate. The crude product often requires purification, for example, by vacuum distillation, to separate this compound from unreacted starting materials and byproducts.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Citral Conversion 1. Insufficient catalyst activity. 2. Low reaction temperature. 3. Catalyst deactivation.1. Select a more active catalyst (e.g., Li/MgO, hydrotalcites). Ensure proper catalyst preparation and activation. 2. Increase the reaction temperature in increments, monitoring for any decrease in selectivity.[1] 3. For heterogeneous catalysts, consider regeneration (e.g., calcination) or using a fresh batch.
Low Selectivity to this compound 1. Suboptimal catalyst. 2. Incorrect citral:acetone molar ratio. 3. Reaction temperature is too high.1. Switch to a more selective catalyst. Calcined hydrotalcites have shown high selectivity.[6] 2. Increase the molar excess of acetone relative to citral (e.g., 1:10 or 1:20).[1] 3. Reduce the reaction temperature. While this may slow the conversion rate, it can significantly improve selectivity.[4]
Formation of Dark, Gummy Byproducts 1. Polymerization of this compound or citral. 2. Prolonged contact with strong base, especially during workup.1. This is often an issue with strong homogeneous bases. Minimize reaction time and quench the reaction promptly. 2. During purification of products from reactions using catalysts like NaOH, avoid prolonged contact with the alkali solution.[2]
Inconsistent Results Between Batches 1. Inconsistent catalyst preparation/activation. 2. Variations in reactant purity. 3. Poor control over reaction parameters (temperature, stirring).1. Standardize the catalyst preparation and activation protocol. For hydrotalcites, the calcination temperature and time are critical. 2. Use reactants of consistent purity. Commercial citral may require purification.[2] 3. Ensure consistent and vigorous stirring, and precise temperature control throughout the reaction.

Data on Catalyst Performance

The choice of catalyst has a significant impact on the yield and purity of this compound. The following tables summarize quantitative data from various studies.

Table 1: Performance of Homogeneous and Heterogeneous Catalysts
CatalystCitral Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
KOH (Homogeneous)~60%~80%~48%[5]
NaOH (Homogeneous, optimal)--70-80% range[1]
CaO98%~70%~68.6%[5]
Hydrotalcite (calcined)98%~70%~68.6%[5]
MgO-~68%-[11]
1 wt% La2O3/CaO91%90%~82%[3]
0.5 wt% Li/MgO--93%[7]
4.0 wt% Li/La2O3-ZnO100%99.2%99.2%[9]
Table 2: Effect of Reaction Conditions with Hydrotalcite Catalyst (Mg:Al = 3:1)
ParameterCondition 1Condition 2Condition 3OutcomeReference
Temperature 40°C56°C66°CReaction rate increases with temperature.[1]
Citral:Acetone Molar Ratio 1:51:101:20The quantity of this compound increases with a growing amount of acetone.[1]

Experimental Protocols

Protocol 1: Synthesis using NaOH (Homogeneous Catalyst)

This protocol is adapted from general procedures described in the literature.[1]

Materials:

  • Citral

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Toluene (B28343) (for extraction)

  • Anhydrous sodium sulfate

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

Procedure:

  • In a 2L flask, prepare a solution of 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide.

  • Cool the mixture to the desired reaction temperature (e.g., 20°C, 40°C, or 56°C) using a water bath.

  • Slowly add 152 g of citral to the acetone-NaOH solution while stirring vigorously. Maintain the temperature throughout the addition.

  • Continue stirring for the optimized reaction time (e.g., 15 minutes at 56°C).[1]

  • After the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid or tartaric acid).

  • Transfer the mixture to a separatory funnel and add toluene to extract the organic components.

  • Wash the organic layer with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent (toluene and excess acetone) under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis using Calcined Hydrotalcite (Heterogeneous Catalyst)

This protocol is based on studies using hydrotalcite catalysts.[1][5]

Materials:

  • Citral

  • Acetone

  • Hydrotalcite (Mg:Al ratio 3:1)

  • Tube furnace for calcination

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle with temperature control

Procedure:

  • Catalyst Activation: Calcine the hydrotalcite in a furnace at approximately 450-500°C for several hours to convert it to the mixed oxide form. Allow it to cool in a desiccator to prevent rehydration from atmospheric moisture.

  • In a 25 mL reactor, charge 2 g of citral and 7.6 g of acetone (approximately a 1:10 molar ratio).

  • Heat the mixture to the desired reaction temperature (e.g., 56°C).

  • Add 0.5 g of the pre-calcined hydrotalcite catalyst to the reaction mixture.

  • Stir the mixture vigorously at a constant temperature for the desired reaction time (e.g., 1-6 hours). Samples can be withdrawn periodically to monitor the reaction progress by GC analysis.

  • Upon completion, cool the reaction mixture and separate the solid catalyst by filtration or centrifugation.

  • The catalyst can be washed with acetone, dried, and potentially regenerated by recalcination for reuse.

  • Remove the excess acetone from the filtrate under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation to obtain pure this compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Prepare Reactants (Citral, Acetone) Setup 3. Set up Reactor (Flask, Condenser, Stirrer) Reactants->Setup Catalyst_Prep 2. Prepare/Activate Catalyst (e.g., Calcine Hydrotalcite) Add_Cat 5. Add Catalyst Catalyst_Prep->Add_Cat Charge 4. Charge Reactants & Set Temperature Setup->Charge Charge->Add_Cat React 6. Run Reaction (Monitor Time & Temp) Add_Cat->React Separate_Cat 7. Separate Catalyst (Filtration for Heterogeneous) React->Separate_Cat Neutralize 7a. Neutralize (for Homogeneous) React->Neutralize Solvent_Rem 8. Remove Excess Solvent Separate_Cat->Solvent_Rem Neutralize->Solvent_Rem Purify 9. Purify Product (Vacuum Distillation) Solvent_Rem->Purify Final_Product This compound Purify->Final_Product

Caption: Experimental workflow for this compound synthesis.

Catalyst_Selection_Logic Start Goal: Synthesize this compound Question1 Need for Catalyst Recyclability & Reduced Waste? Start->Question1 Homogeneous Homogeneous Catalyst (e.g., NaOH, KOH) Question1->Homogeneous No Heterogeneous Heterogeneous Catalyst (e.g., Hydrotalcite, MgO) Question1->Heterogeneous Yes Homogeneous_Pros Pros: - High activity - Well-established Homogeneous->Homogeneous_Pros Homogeneous_Cons Cons: - Corrosion - Waste generation - Difficult separation Homogeneous->Homogeneous_Cons Heterogeneous_Pros Pros: - Easy separation - Recyclable - Less corrosive Heterogeneous->Heterogeneous_Pros Heterogeneous_Cons Cons: - Potential for deactivation - May require higher temp/time Heterogeneous->Heterogeneous_Cons Question2 Primary Concern? Heterogeneous->Question2 Highest_Yield Consider Promoted Catalysts (Li/MgO, Li/La2O3-ZnO) Question2->Highest_Yield Maximizing Yield Selectivity Consider Hydrotalcites Question2->Selectivity High Selectivity

Caption: Logic diagram for catalyst selection.

References

Technical Support Center: Solvent Effects on the Rate of Pseudoionone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pseudoionone (B86502). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth information on the impact of solvents on this important industrial reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the aldol (B89426) condensation of citral (B94496) with acetone (B3395972) to synthesize this compound.

Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in this compound synthesis can stem from several factors. Here is a troubleshooting guide to help you identify and resolve the issue:

  • Suboptimal Reaction Temperature: The reaction is temperature-sensitive. Lower temperatures can significantly slow down the reaction rate, while excessively high temperatures can promote side reactions. For sodium hydroxide (B78521) catalyzed reactions, a temperature of around 40-56°C is often optimal.[1] It is crucial to monitor and control the temperature throughout the reaction, especially during the initial exothermic phase.

  • Incorrect Molar Ratio of Reactants: An excess of acetone is typically used to favor the formation of this compound and minimize the self-condensation of citral.[1][2] A citral to acetone molar ratio of 1:10 to 1:20 is commonly employed.[1]

  • Catalyst Inactivity or Inappropriate Choice: The choice and handling of the base catalyst are critical.

    • Homogeneous Catalysts: Aqueous solutions of sodium hydroxide or potassium hydroxide are common, but their concentration is key. Sodium ethoxide in absolute ethanol (B145695) is also an effective catalyst system.[3] Ensure the catalyst has not been deactivated by prolonged exposure to air (in the case of solid hydroxides).

    • Heterogeneous Catalysts: Solid catalysts like hydrotalcites or magnesium oxide can be highly effective but require proper activation (e.g., calcination) to ensure optimal basicity and surface area.[4]

  • Presence of Water in Aprotic Solvents: If using a non-aqueous solvent system, the presence of water can negatively impact the reaction by reacting with the base or altering the solvent polarity. Ensure your solvents and reactants are appropriately dried.

  • Inefficient Mixing: In biphasic systems or with solid catalysts, vigorous stirring is essential to ensure proper mass transfer between the reactants and the catalyst.

Question: I am observing the formation of significant byproducts. What are these byproducts and how can I minimize their formation?

Answer: The primary side reactions in this compound synthesis are the self-condensation of acetone and citral, as well as potential polymerization.

  • Acetone Self-Condensation: The base catalyst can promote the reaction of two acetone molecules to form diacetone alcohol and subsequently mesityl oxide. This can be minimized by:

    • Using a significant excess of acetone relative to citral.[2]

    • Maintaining a controlled temperature, as higher temperatures can favor this side reaction.

  • Citral Self-Condensation and Polymerization: Citral, being an α,β-unsaturated aldehyde, can undergo self-condensation or polymerization in the presence of a strong base.[5] This is often observed as the formation of a dark red, gummy material.[3] To mitigate this:

    • Add the citral gradually to the mixture of acetone and catalyst.

    • Ensure the reaction temperature is well-controlled.

    • Rapidly neutralize the reaction mixture upon completion to prevent prolonged contact with the base.[3]

Question: How does the choice of solvent affect the reaction rate and selectivity?

Answer: The solvent plays a crucial role in the aldol condensation by influencing the solubility of reactants and intermediates, the stability of the enolate, and the overall reaction kinetics.

  • Protic Solvents (e.g., Ethanol, Methanol (B129727), Water): These solvents can solvate the ionic intermediates and the catalyst. "Absolute alcohol or water with an excess of acetone is a suitable environment".[1] A study comparing different NaOH-based catalytic systems found that solid NaOH provided the highest initial reaction rate, while a methanol solution of NaOH did not achieve as high a product concentration, suggesting potential solvent-catalyst interactions that affect the rate.[1]

  • Aprotic Solvents: While less common for the base-catalyzed synthesis of this compound itself, aprotic solvents like toluene (B28343) are used in the subsequent acid-catalyzed cyclization to ionones.[1][6]

  • Solvent-Free Conditions: A "solventless" approach using an excess of acetone as both reactant and solvent is the most common method.[2] Another approach involves using supercritical acetone, which acts as both a solvent and a catalyst, eliminating the need for a basic catalyst and simplifying purification.[7]

Quantitative Data on Reaction Parameters

ParameterConditionInitial Reaction Rate (r)This compound Content/YieldReference
Catalytic System Solid NaOHHighest-[1]
Aqueous NaOHModerate-[1]
Methanolic NaOHLowestLower than solid or aqueous NaOH[1]
Temperature (NaOH catalyst) 20°C0.10 mol/L/min-[1]
40°C0.19 mol/L/min63.1% yield[1]
56°C0.31 mol/L/min-[1]
Citral:Acetone Molar Ratio 1:50.40 mol/L/min57.2%[1]
1:100.31 mol/L/min74.1%[1]
1:200.11 mol/L/min84.3%[1]
Catalyst (Heterogeneous) CaOHigh Conversion (98%)~68% Selectivity[4]
Calcined HydrotalciteHigh Conversion (98%)>68% Selectivity[4]
MgOLower Conversion (~20%)-[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the synthesis of this compound.

Protocol 1: Sodium Ethoxide Catalyzed Synthesis in Ethanol [3]

  • Reaction Setup: A round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reactant Mixture: 1.33 moles of pure citral and 13.8 moles of dried acetone are placed in the flask.

  • Cooling: The mixture is cooled to -5°C or below using an ice-salt bath.

  • Catalyst Addition: A cold solution of 0.4 moles of sodium in 200 mL of absolute ethanol (sodium ethoxide solution) is added via the dropping funnel at a rate that maintains the temperature at or below -5°C.

  • Reaction Time: Stirring is continued for 3-4 minutes after the addition is complete.

  • Quenching: A solution of 0.2 moles of tartaric acid in 200 mL of water is added to neutralize the catalyst.

  • Workup: The excess acetone is removed by steam distillation. The remaining mixture is cooled, and the layers are separated. The aqueous layer is extracted with ether. The combined organic layers are dried over sodium sulfate.

  • Purification: The product is purified by vacuum distillation to yield this compound.

Protocol 2: Sodium Hydroxide Catalyzed Synthesis [1]

  • Reaction Setup: A 2000 mL flask is used.

  • Reactant and Catalyst Mixture: 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide are introduced into the flask.

  • Citral Addition: 500 g of citral is added to the mixture under stirring at laboratory temperature.

  • Heating: The mixture is heated using a water bath and stirred for 1.5 hours at 40°C.

  • Workup: The water layer is separated. The organic layer is neutralized with a 1% hydrochloric acid solution, washed with distilled water, and dried with anhydrous sodium sulfate.

  • Purification: The remaining acetone is removed, and the product is purified by rectification.

Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Citral and Acetone mix Mix Reactants and Catalyst reactants->mix catalyst Prepare Base Catalyst (e.g., NaOH solution) catalyst->mix control_temp Control Temperature (e.g., 40-56°C) mix->control_temp stir Vigorous Stirring control_temp->stir quench Neutralize with Acid stir->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry purify Vacuum Distillation dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low this compound Yield

G start Low Yield check_temp Temperature Optimal? start->check_temp check_ratio Correct Molar Ratio? check_temp->check_ratio Yes adjust_temp Adjust Temperature Control check_temp->adjust_temp No check_catalyst Catalyst Active? check_ratio->check_catalyst Yes adjust_ratio Use Excess Acetone check_ratio->adjust_ratio No check_mixing Mixing Efficient? check_catalyst->check_mixing Yes prepare_catalyst Use Fresh/Activated Catalyst check_catalyst->prepare_catalyst No increase_stirring Increase Stirring Rate check_mixing->increase_stirring No solution Improved Yield check_mixing->solution Yes adjust_temp->check_ratio adjust_ratio->check_catalyst prepare_catalyst->check_mixing increase_stirring->solution

Caption: Troubleshooting guide for low this compound yield.

References

Validation & Comparative

A Comparative Guide to Catalysts for Pseudoionone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pseudoionone (B86502), a crucial intermediate in the production of vitamins A and E, as well as various fragrances, is predominantly achieved through the base-catalyzed aldol (B89426) condensation of citral (B94496) with acetone (B3395972). The choice of catalyst profoundly influences reaction efficiency, selectivity, and environmental impact. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.

Comparative Performance of Catalysts

The efficiency of this compound synthesis is highly dependent on the catalyst and reaction conditions. Below is a summary of performance data for several prominent catalytic systems.

CatalystTypeReaction Temperature (°C)Reaction TimeCitral Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
NaOH Homogeneous40 - 5615 min - 1.5 h--63 - 91[1][2]
KOH Homogeneous--~60~80-[3]
Ba(OH)₂ Homogeneous----up to 86[4][5]
Sodium Ethoxide Homogeneous-5< 10 min---[6]
0.5 wt% Li/MgO Heterogeneous806 h>95-93[7]
CaO Heterogeneous125-~98~68~67[3]
Hydrotalcite (Mg:Al=3:1) Heterogeneous56---High[1]
1 wt% La₂O₃/CaO Heterogeneous130Continuous9190~82[8]
Ion Exchange Resin Heterogeneous-< 6 h--High[1][9]

Note: "-" indicates data not specified in the cited sources. Yields are based on initial citral amount.

Reaction Pathway and Experimental Workflow

The synthesis of this compound via aldol condensation follows a well-established pathway. The diagram below illustrates the core reaction, where citral and acetone combine in the presence of a base catalyst to form this compound and water.

Pseudoionone_Synthesis cluster_reactants Reactants cluster_products Products Citral Citral Reaction Aldol Condensation Citral->Reaction Acetone Acetone Acetone->Reaction Catalyst Base Catalyst Catalyst->Reaction catalyzes This compound This compound Reaction->this compound Water Water Reaction->Water

Caption: Aldol condensation of citral and acetone to synthesize this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for homogeneous and heterogeneous catalytic systems.

Protocol 1: Homogeneous Catalysis using Sodium Hydroxide (B78521)

This protocol is adapted from a procedure yielding 63.1% this compound.[1]

  • Materials:

    • Citral (500 g)

    • Acetone (722 g)

    • 41% aqueous solution of sodium hydroxide (27 g)

    • 1% Hydrochloric acid

    • Anhydrous sodium sulfate

  • Procedure:

    • Charge a 2000 mL flask with acetone and the aqueous sodium hydroxide solution.

    • Under stirring at ambient temperature, add citral to the mixture.

    • Heat the mixture using a water bath and continue stirring for 1.5 hours at 40°C.[1]

    • After the reaction, separate the aqueous layer.

    • Neutralize the organic layer with a 1% hydrochloric acid solution, wash with distilled water, and dry over anhydrous sodium sulfate.[1]

    • Remove residual acetone and purify the product via rectification.[1]

Protocol 2: Heterogeneous Catalysis using Li-doped MgO

This protocol describes a liquid-phase batch reaction that achieves a 93% yield of this compound.

  • Materials:

    • Citral (95% geranial + neral)

    • Acetone (p.a.)

    • 0.5 wt% Li/MgO catalyst

    • Nitrogen gas

  • Catalyst Preparation:

    • Prepare high-surface-area MgO by hydrating commercial MgO, followed by decomposition and stabilization of the resulting Mg(OH)₂ at 773 K in a nitrogen flow for 18 hours.

    • Incorporate lithium onto the MgO support via impregnation.

    • Dry the catalyst at 353 K and subsequently decompose and stabilize it at 773 K for 18 hours in flowing nitrogen.

  • Reaction Procedure:

    • Pre-treat the Li/MgO catalyst ex situ in flowing nitrogen at 773 K for 2 hours to remove adsorbed water and carbon dioxide.

    • In a batch PARR reactor, introduce the liquid reactants (acetone/citral molar ratio = 49). The catalyst/(citral + acetone) ratio should be 1 wt%.

    • Flush the reactor with nitrogen.

    • Quickly transfer the pre-treated catalyst to the reactor, avoiding exposure to air.

    • Conduct the reaction at 353 K (80°C) under autogenous pressure (~250 kPa) for 6 hours.

Protocol 3: Continuous Flow Synthesis using La₂O₃/CaO

This method outlines a solventless, continuous process in a fixed-bed reactor.[8][10]

  • Materials:

    • Citral (0.05 mol)

    • Acetone (0.2 mol)

    • 1 wt% La₂O₃/CaO catalyst (500 mg)

  • Catalyst Preparation:

    • Synthesize the 1 wt% La₂O₃/CaO catalyst by impregnating calcium oxide with a lanthanum precursor, such as La(NO₃)₃·6H₂O.[8]

  • Reaction Procedure:

    • Pack the catalyst in a lab-scale fixed-bed reactor.

    • Establish a continuous flow of reactants with a citral to acetone mole ratio of 1:4.

    • Maintain the reaction temperature at 130°C and a Weight Hourly Space Velocity (WHSV) of 3 h⁻¹.[8]

    • The system is run until a steady state is achieved (approximately 75-90 minutes).[10]

Discussion

The choice between homogeneous and heterogeneous catalysts involves a trade-off between activity, selectivity, and process considerations.

  • Homogeneous Catalysts like NaOH and KOH offer high reaction rates and yields under mild conditions.[1] However, they pose significant challenges, including reactor corrosion, the generation of large volumes of high pH effluent, and difficulties in catalyst separation and reuse, which complicates product purification.[3][8][11]

  • Heterogeneous Catalysts are gaining prominence as a greener alternative. Solid bases such as modified MgO, CaO, and hydrotalcites demonstrate excellent activity and selectivity.[3][12] The 0.5 wt% Li/MgO catalyst, for instance, achieves a high yield of 93%. These catalysts are easily separable from the reaction mixture, allowing for potential reuse and simplifying downstream processing. Continuous flow processes using catalysts like 1 wt% La₂O₃/CaO represent a significant advancement, enabling solventless conditions and improving process efficiency and sustainability.[8] While acid catalysts like zeolites have been explored, they have not proven successful for this condensation reaction.[12]

References

A Comparative Guide to Analytical Methods for Pseudoionone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the quantification of pseudoionone (B86502). The information presented is essential for selecting the most suitable analytical method based on the specific requirements of accuracy, precision, sensitivity, and laboratory capabilities.

Method Comparison

The following table summarizes the key performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for this compound quantification.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Separation based on polarity and interaction with stationary phase, followed by UV detection.Separation of volatile compounds based on boiling point and polarity, with detection and identification by mass fragmentation patterns.Measurement of light absorbance at a specific wavelength.
Specificity High. Can separate this compound from its isomers and impurities.[1]Very High. Provides structural information for definitive identification.Low to Moderate. Prone to interference from other UV-absorbing compounds.[2]
Sensitivity High. Limits of detection (LOD) and quantification (LOQ) are typically in the µg/mL to ng/mL range.[3]Very High. Can detect trace levels of analytes.Moderate. Generally suitable for higher concentrations (µg/mL to mg/mL).[4]
Linearity (R²) Typically > 0.999.Typically > 0.999.[5]Typically > 0.99.[4]
Accuracy (% Recovery) 98-102%.[3]90-110%.[5]95-105%.[4]
Precision (%RSD) < 2%.[3]< 10%.[5]< 5%.
Sample Preparation Simple filtration and dilution.May require derivatization to increase volatility.[6]Simple dilution.
Cost Moderate to High.High.Low.
Analysis Time Relatively short (5-15 minutes per sample).Longer due to temperature programming and potential derivatization.Very fast (seconds to minutes per sample).

Experimental Protocols

I. Validated HPLC Method for this compound Quantification

This section details a proposed HPLC method and the protocol for its validation based on the International Council for Harmonisation (ICH) guidelines.[7][8]

A. Chromatographic Conditions

Parameter Condition
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[1]
Detection Wavelength 295 nm
Column Temperature 30°C[9]

B. Validation Protocol

The validation of the HPLC method ensures its suitability for the intended purpose.[7] The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[1]

    • Procedure: Inject a blank (diluent), a standard solution of this compound, and a sample solution. The chromatograms should show no interfering peaks at the retention time of this compound in the blank, and the this compound peak in the sample should be pure.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

    • Procedure: Prepare a series of at least five concentrations of this compound standard solution (e.g., 5, 10, 20, 50, 100 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of the mean peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3]

    • Procedure: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.[10]

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment. The %RSD between the two days' results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

    • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 × (σ/S)

      • LOQ = 10 × (σ/S) (where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

    • Procedure: Introduce small variations in the method parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

C. System Suitability

Before each validation run, inject a standard solution five times. The %RSD for the peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the number of theoretical plates should be ≥ 2000.[7]

II. Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

A. General Protocol

  • Sample Preparation: Samples containing this compound may require derivatization to increase their volatility and thermal stability.[6]

  • Injection: The sample is injected into a heated inlet, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase.

  • Detection: The separated compounds are fragmented and ionized in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison to a spectral library. Quantification is achieved by measuring the abundance of specific ions.

B. Performance Characteristics

  • Advantages: High specificity and sensitivity, providing structural information for unambiguous identification.[5]

  • Disadvantages: Can be time-consuming due to the need for temperature programming and potentially lengthy sample preparation. The equipment is also more expensive and requires a higher level of operator expertise.[11]

III. Alternative Method: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb light in the ultraviolet-visible region.[12]

A. General Protocol

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a standard solution across a range of UV wavelengths.

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve is constructed by plotting absorbance versus concentration.[12]

  • Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration of this compound is determined from the calibration curve.[12]

B. Performance Characteristics

  • Advantages: Rapid analysis, simple instrumentation, and low cost.[2][13]

  • Disadvantages: Lower specificity compared to chromatographic methods. The presence of other compounds that absorb at the same wavelength can lead to inaccurate results.[2]

Visualizations

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 System Suitability Testing cluster_3 Final Outcome A Select Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) SST Perform SST before each run (%RSD, Tailing Factor, Theoretical Plates) A->SST B Specificity C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Validated Method for Routine Use G->H SST->B

Caption: Workflow for the validation of an HPLC method.

This comprehensive guide should assist researchers and drug development professionals in making an informed decision about the most appropriate analytical method for the quantification of this compound in their specific context.

References

A Comparative Guide to Pseudoionone and Ionone in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pseudoionone (B86502) and ionone (B8125255) for fragrance applications, focusing on their chemical properties, synthesis, olfactory characteristics, and performance. The information is intended to assist researchers and professionals in understanding the distinct roles and limitations of these related fragrance molecules.

Chemical Structure and Properties

This compound and ionone are isomeric C13 ketones. This compound is the acyclic precursor to the cyclic ionones. The cyclization of this compound yields a mixture of three main isomers: alpha-ionone, beta-ionone (B89335), and gamma-ionone, which differ in the position of the double bond within the cyclohexene (B86901) ring.

Table 1: Chemical and Physical Properties

PropertyThis compoundα-Iononeβ-Ionone
Chemical Formula C₁₃H₂₀OC₁₃H₂₀OC₁₃H₂₀O
Molar Mass 192.30 g/mol [1]192.30 g/mol 192.30 g/mol
Appearance Pale-yellow liquid[2]Pale yellow-to-yellow liquidColorless to light yellow liquid[3]
Boiling Point 114-116 °C @ 2 mmHg[4]126-128 °C @ 12 mmHg (for β-isomer)126-128 °C @ 12 mmHg
Solubility Soluble in alcohol and ether[2]Soluble in most fixed oils, alcohol, and propylene (B89431) glycol[3]Soluble in most fixed oils, alcohol, and propylene glycol[3]

Synthesis of Ionones from this compound

The industrial synthesis of ionones is a well-established two-step process that begins with the aldol (B89426) condensation of citral (B94496) and acetone (B3395972) to form this compound. The subsequent step involves the acid-catalyzed cyclization of this compound to yield a mixture of ionone isomers.[5]

Synthesis Pathway

Synthesis cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Cyclization Citral Citral This compound This compound Citral->this compound Base Catalyst (e.g., NaOH) Acetone Acetone Acetone->this compound Alpha_Ionone α-Ionone This compound->Alpha_Ionone Acid Catalyst (e.g., H₃PO₄) Beta_Ionone β-Ionone This compound->Beta_Ionone Acid Catalyst (e.g., H₂SO₄) Gamma_Ionone γ-Ionone This compound->Gamma_Ionone Acid Catalyst

Caption: Synthesis of Ionone Isomers from Citral and Acetone.

Experimental Protocols

Step 1: Synthesis of this compound (Aldol Condensation)

  • Materials: Citral, acetone, sodium hydroxide (B78521) (or other base catalyst), and a suitable solvent (e.g., ethanol).

  • Procedure:

    • A solution of sodium hydroxide in ethanol (B145695) and water is prepared in a reaction vessel equipped with a stirrer and a cooling system.

    • A mixture of citral and acetone is added dropwise to the basic solution while maintaining a low temperature to control the exothermic reaction.

    • After the addition is complete, the mixture is stirred for a specified period to ensure complete reaction.

    • The reaction mixture is then neutralized, and the organic layer containing this compound is separated.

    • The crude this compound is purified by distillation under reduced pressure. The yield of this compound is typically in the range of 70-80%.[5]

Step 2: Cyclization of this compound to Ionones

  • Materials: this compound, an acid catalyst (e.g., sulfuric acid or phosphoric acid), and an inert solvent (e.g., toluene).

  • Procedure:

    • This compound is dissolved in an inert solvent in a reaction vessel.

    • The acid catalyst is added to the solution. The choice and concentration of the acid, as well as the reaction temperature and time, determine the ratio of the resulting ionone isomers.[5] For example, concentrated sulfuric acid favors the formation of β-ionone, while phosphoric acid tends to yield more α-ionone.[5]

    • The reaction is monitored until the desired conversion is achieved.

    • The reaction mixture is then quenched, neutralized, and washed to remove the acid catalyst.

    • The resulting mixture of ionone isomers is purified and separated by fractional distillation.

Fragrance Profile and Performance

A significant distinction between this compound and ionone lies in their olfactory characteristics and their suitability for use in fragrance applications.

Table 2: Comparative Fragrance Profile

CharacteristicThis compoundIonones (α and β)
Odor Profile Sweet, waxy, citrus, floral, balsamic, dry, dusty, powdery, spicy[2][4]α-Ionone: Woody, floral, violet, with a honey aspect.[3] β-Ionone: Warm, woody, floral with balsamic and sweet tones, strongly reminiscent of violet flowers.[6]
Odor Strength Medium[2]High
Odor Threshold Not definitively quantified in search results.β-Ionone: 0.007 µg/L in water[7]
Longevity Substantivity of 29 hours at 100% on a blotter.[4]Generally good; β-ionone is noted for enhancing the longevity of a fragrance.[2]
Stability Prone to cyclization in acidic conditions.Generally stable in various product bases, though stability can be influenced by the formulation.

Note: The data presented in this table is compiled from various sources and is not from a direct, single-study comparison.

Application in Fragrances

The use of this compound and ionones in commercial fragrance products is starkly different due to regulatory and performance considerations.

  • This compound: The International Fragrance Association (IFRA) prohibits the use of this compound as a fragrance ingredient due to its potential for dermal sensitization.[4] It is, however, accepted as an impurity in ionones at a level of up to 2%.[1][4]

  • Ionones: Alpha and beta-ionone are widely used in perfumery.[3] They are key components in creating violet and iris accords and are valued for their ability to add floral, woody, and powdery notes to a wide range of fragrance types.[6] Their stability and blending capabilities make them versatile ingredients in fine fragrances, personal care products, and household goods.[3]

Experimental Methodologies for Fragrance Evaluation

Objective comparison of fragrance performance relies on standardized experimental protocols.

Sensory Analysis of Odor Profile
  • Objective: To qualitatively and quantitatively describe and compare the odor characteristics of this compound and ionone.

  • Methodology: Descriptive Analysis by a Trained Sensory Panel

    • Panel Selection and Training: A panel of trained sensory assessors is selected and calibrated on their ability to identify and rate the intensity of various odor descriptors relevant to the molecules being tested.

    • Sample Preparation: Solutions of this compound and ionone isomers are prepared at standardized concentrations in a suitable solvent (e.g., ethanol).

    • Evaluation: Samples are presented to the panelists on smelling strips in a controlled environment (standardized temperature, humidity, and airflow).

    • Data Collection: Panelists rate the intensity of predefined odor attributes (e.g., floral, woody, fruity, powdery) on a labeled magnitude scale. Open-ended comments are also collected to capture novel descriptors.

    • Data Analysis: Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to identify significant differences in the odor profiles of the compounds.

Sensory_Workflow A Panel Selection & Training C Controlled Environment Evaluation A->C B Sample Preparation (this compound & Ionone) B->C D Data Collection (Intensity Ratings & Descriptors) C->D E Statistical Analysis D->E

References

A Comparative Guide to the Kinetics of Pseudoionone Cyclization to Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed cyclization of pseudoionone (B86502) is a cornerstone reaction in the synthesis of ionones, which are vital precursors for vitamin A and valuable compounds in the fragrance industry.[1][2][3][4] Understanding the kinetics of this transformation is critical for optimizing reaction conditions, maximizing the yield of desired isomers (α-, β-, and γ-ionone), and ensuring process safety due to the reaction's highly exothermic nature.[3][5] This guide provides a comparative analysis of kinetic studies, focusing on different catalytic systems and presenting key experimental data and methodologies.

Reaction Mechanism and Kinetic Overview

The cyclization of this compound to ionone (B8125255) is generally accepted to proceed in a two-step mechanism, particularly when strong mineral acids like sulfuric acid are used as catalysts. The first step is a rapid cyclization of this compound to form α-ionone.[1][2][3] This is followed by a slower, rate-determining isomerization of α-ionone to the thermodynamically more stable β-ionone.[1][2][3][4] Some studies also report the direct formation of α-, β-, and γ-ionones from this compound, with subsequent isomerization of γ-ionone to α- and β-ionones, especially with solid acid catalysts.[6]

Comparative Kinetic Data

The following table summarizes key kinetic parameters obtained from various studies on the cyclization of this compound. This data allows for a direct comparison of different catalysts and reaction conditions.

Catalyst SystemKey Kinetic ParametersReaction ConditionsNoteworthy ObservationsReference
Homogeneous Catalysis
Sulfuric Acid (H₂SO₄)Activation Energy (Ea) for α- to β-ionone isomerization: 65 kJ/mol Solvent: 1-Nitropropane (B105015) (miscible with H₂SO₄ and ionones)The cyclization of this compound to α-ionone is very rapid, while the isomerization to β-ionone is the slower, rate-determining step. The reaction is first-order with respect to α-ionone.[1][2]
Frequency Factor for α- to β-ionone isomerization: 5.4 x 10¹⁰ s⁻¹ Temperature: Varied for Arrhenius plotThe use of a miscible solvent system was crucial to overcome mass transfer limitations observed in biphasic (sulfuric acid-toluene) systems.[7]
Heterogeneous Catalysis
Silica-supported Tungstophosphoric Acid (HPA/SiO₂)Reaction follows a Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetic model.Batch reactor, 343–383 K, autogenous pressure, Toluene (B28343) solventα-, β-, and γ-ionones are formed directly from this compound. γ-ionone subsequently isomerizes to α- and β-ionones. The strength of the Brønsted acid sites and temperature influence the selective formation of α- or β-ionone.[6]
Amberlyst 35WKinetic model assumes first-order rate expressions and the participation of a single Brønsted acid site in each step.Batch reactor, 343–383 K, autogenous pressure, Toluene solventThe final composition of the ionone isomer mixture is dependent on the catalyst's acidic properties and the operational conditions.[6]
Silica-supported Triflic AcidA cationic cyclic intermediate is shared by the three ionone isomers.Batch reactor, 343–383 K, autogenous pressure, Toluene solventThis catalyst system was also modeled using the LHHW approach, highlighting the role of surface acidity in directing the reaction pathways.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols employed in kinetic studies of this compound cyclization.

Homogeneous Catalysis with Sulfuric Acid

Objective: To determine the intrinsic kinetics of this compound cyclization, overcoming mass transfer limitations.

Methodology:

  • Reactor Setup: A batch reactor is used, equipped with a cooling system to manage the exothermic nature of the reaction.

  • Solvent System: A solvent that is miscible with both the reactant (this compound) and the catalyst (concentrated sulfuric acid), such as 1-nitropropane, is employed to create a homogeneous system.[1][2]

  • Reaction Initiation: The mixture of sulfuric acid and 1-nitropropane is cooled to the desired temperature. A known amount of this compound is then injected into the reactor to start the reaction.[7]

  • Temperature Control: The amount of this compound injected is limited to ensure that the temperature rise due to the reaction's exothermicity is minimal (e.g., limited to 2 °C).[7]

  • Sampling and Analysis: Samples are withdrawn at regular time intervals. The reaction is quenched, and the products are extracted into an organic solvent. The composition of the samples is then analyzed by gas chromatography (GC) to determine the concentrations of this compound and the ionone isomers.[3][8]

  • Data Analysis: The concentration data over time is used to determine the reaction order and calculate the rate constants at different temperatures. An Arrhenius plot is then constructed to determine the activation energy and frequency factor for the isomerization step.[7]

Heterogeneous Catalysis with Solid Acids

Objective: To investigate the kinetics and reaction pathways of this compound cyclization using solid acid catalysts.

Methodology:

  • Catalyst Preparation and Characterization: Solid acid catalysts, such as silica-supported tungstophosphoric acid, are prepared and characterized for their surface area, acid site density, and acid strength using techniques like N₂ adsorption-desorption, temperature-programmed desorption of ammonia (B1221849) (NH₃-TPD), and infrared spectroscopy of adsorbed pyridine.[9]

  • Reactor Setup: The reaction is carried out in a batch reactor (e.g., a Parr reactor) under autogenous pressure.[8]

  • Reaction Conditions: Dehydrated toluene is typically used as the solvent. The catalyst powder is added to the solution of this compound in toluene to initiate the reaction. The reaction is conducted at a specific temperature range (e.g., 343–383 K).[8]

  • Sampling and Analysis: Aliquots of the reaction mixture are periodically taken and analyzed using a gas chromatograph equipped with a capillary column to separate and quantify the reactant and product isomers.[8]

  • Kinetic Modeling: The experimental data is fitted to a proposed kinetic model, such as a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, to elucidate the reaction pathways and determine the rate constants for the formation of each ionone isomer.[6]

Visualizing the Reaction and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the signaling pathways of the reaction and a typical experimental workflow.

G cluster_reaction This compound Cyclization Pathways This compound This compound Carbocation_Intermediate Cyclic Carbocation Intermediate This compound->Carbocation_Intermediate H⁺ (fast) alpha_Ionone α-Ionone Carbocation_Intermediate->alpha_Ionone beta_Ionone β-Ionone Carbocation_Intermediate->beta_Ionone gamma_Ionone γ-Ionone Carbocation_Intermediate->gamma_Ionone alpha_Ionone->beta_Ionone H⁺ (slow) gamma_Ionone->alpha_Ionone gamma_Ionone->beta_Ionone

Caption: Reaction pathways in the acid-catalyzed cyclization of this compound.

G cluster_workflow Kinetic Study Experimental Workflow A Reactor Setup (Batch or Microreactor) B Catalyst & Reactant Preparation A->B C Reaction Initiation (this compound Injection) B->C D Controlled Temperature & Pressure C->D E Periodic Sampling D->E Regular Intervals F Sample Quenching & Preparation E->F G GC Analysis F->G H Data Analysis (Concentration vs. Time) G->H I Kinetic Modeling & Parameter Determination H->I

Caption: A generalized workflow for kinetic studies of this compound cyclization.

References

A Comparative Guide to Pseudoionone Synthesis Protocols: A Yield-Oriented Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the drug development and fragrance industries, the efficient synthesis of pseudoionone (B86502) is a critical step in the production of ionones and other valuable compounds. This guide provides an objective comparison of various this compound synthesis protocols, with a focus on reaction yields and detailed experimental methodologies, supported by quantitative data.

The primary industrial route to this compound involves the aldol (B89426) condensation of citral (B94496) with acetone (B3395972).[1][2] This reaction can be effectively catalyzed by a range of basic catalysts, both homogeneous and heterogeneous, and can also be achieved under high-temperature, high-pressure conditions without a catalyst.[1][2] The choice of catalyst and reaction conditions significantly impacts the final yield and purity of the product.

Comparative Analysis of Synthesis Yields

The following table summarizes the reported yields for different this compound synthesis protocols, offering a clear comparison of their efficiencies.

Synthesis ProtocolCatalystKey ConditionsCitral Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
Homogeneous Base CatalysisSodium Hydroxide (B78521) (NaOH)Aqueous solution, 40°C, 1.5 h--63.1[1]
Homogeneous Base CatalysisSodium Hydroxide (NaOH)Optimized with phase transfer catalyst--up to 82[2]
Homogeneous Base CatalysisSodium Hydroxide or Barium Hydroxide---86[3]
Homogeneous Base CatalysisSodium Ethoxide-10°C to 0°C--70[4]
Heterogeneous CatalysisIon-Exchangers (e.g., Wofatit SBW)< 6 h--High[1][5]
Heterogeneous CatalysisHydrotalcite56°C---[1]
Heterogeneous CatalysisCalcium Oxide (CaO) or Hydrotalcite398 K, 3 atm98~70>68[6]
Heterogeneous Catalysis1 wt% La₂O₃/CaO130°C, WHSV = 3 h⁻¹9190~82[7]
Heterogeneous Catalysis0.5 wt% Li/MgO353 K, 6 h--93[8]
Catalyst-Free High Temp/PressureNone270°C, 21 MPa, 10 min residence time98.5-93.8[2]
Continuous-Flow MicroreactorSodium Hydroxide (NaOH)Optimized conditions--93.8[9]

Experimental Protocols

Homogeneous Catalysis with Sodium Hydroxide

This method represents a traditional approach to this compound synthesis.

  • Procedure: 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide are introduced into a 2000 mL flask. While stirring at laboratory temperature, 500 g of citral is added to the mixture. The mixture is then heated using a water bath and stirred for 1.5 hours at 40°C. After the reaction, the water layer is separated. The organic layer is neutralized with 1% hydrochloric acid, washed with distilled water, and dried over anhydrous sodium sulfate. The final product is purified by rectification.[1]

  • Yield: This specific protocol resulted in a this compound yield of 63.1%.[1]

Heterogeneous Catalysis with Lanthanum-Modified Calcium Oxide

This protocol utilizes a solid base catalyst in a continuous flow process, aiming for a more environmentally friendly approach.

  • Catalyst Preparation: A 1 wt% La₂O₃/CaO catalyst is synthesized via an impregnation method using La(NO₃)₃·6H₂O as the lanthanum precursor and calcium oxide as the support.[7]

  • Reaction Setup: The synthesis is carried out in a lab-scale fixed-bed reactor.[7]

  • Reaction Conditions: A minimum mole ratio of citral to acetone of 1:4 is used to make the process nearly solventless. The reaction is conducted at 130°C with a Weight Hourly Space Velocity (WHSV) of 3 h⁻¹.[7]

  • Yield: This method achieved a citral conversion of 91% with a this compound selectivity of 90%.[7]

Catalyst-Free High-Temperature/High-Pressure Synthesis

This innovative approach eliminates the need for a catalyst, simplifying product purification.

  • Reaction Setup: The condensation reaction is performed in a high-pressure reactor.

  • Reaction Conditions: The reaction is carried out at a temperature of 270°C and a pressure of 21 MPa, with a residence time of 10 minutes for the reactants in the reactor.[2]

  • Post-Reaction Processing: After the reaction is complete, the this compound is separated from the excess acetone.[2]

  • Yield: This method can achieve a this compound yield of up to 93.8% with a product purity of ≥98.5%.[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the general workflow for the synthesis of this compound and a more detailed look at the common aldol condensation pathway.

G General this compound Synthesis Workflow Reactants Reactants (e.g., Citral, Acetone) Reaction Synthesis Protocol (Catalyst, Conditions) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Distillation, Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A simplified workflow for this compound synthesis.

G Aldol Condensation of Citral and Acetone cluster_reactants Reactants Citral Citral Condensation Aldol Condensation Citral->Condensation Acetone Acetone Acetone->Condensation Catalyst Basic Catalyst (e.g., NaOH, CaO) Catalyst->Condensation This compound This compound Condensation->this compound

Caption: The key reaction for this compound synthesis.

References

A Comparative Analysis of the Biological Activities of Pseudoionone and β-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of pseudoionone (B86502) and β-ionone, focusing on their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. While β-ionone has been the subject of extensive research, data on the biological activities of its acyclic precursor, this compound, is comparatively limited. This document summarizes the available experimental data to facilitate an objective comparison.

Key Biological Activities: A Comparative Overview

Biological ActivityThis compoundβ-Ionone
Antioxidant Activity Limited data available.Exhibits antioxidant properties.
Anti-inflammatory Activity Limited data available.Demonstrates significant anti-inflammatory effects.
Antimicrobial Activity Active against certain fungi and bacteria.Broad-spectrum antimicrobial and antifungal activity.
Anticancer Activity Limited data available.Potent anticancer agent against various cancer cell lines.

Antioxidant Activity

Limited quantitative data is available for the antioxidant activity of this compound, making a direct comparison with β-ionone challenging.

β-Ionone: Derivatives of β-ionone have been shown to possess notable antioxidant activity. In a study evaluating β-ionone thiazolylhydrazone derivatives, several compounds exhibited strong radical-scavenging activity. For instance, compound 1k showed a half-maximal inhibitory concentration (IC50) of 86.525 μM in the DPPH (1,1-diphenyl-2-picrylhydrazyl radical) scavenging assay, while compound 1m had an IC50 of 65.408 μM in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) scavenging experiment[1].

Experimental Protocol: DPPH Radical Scavenging Assay

This method is widely used to evaluate the free radical scavenging capacity of a compound.

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it and causing a color change from violet to yellow. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity[2].

Procedure:

  • Preparation of DPPH Solution: A working solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0[2].

  • Sample Preparation: The test compounds (this compound, β-ionone, and a standard like ascorbic acid) are prepared in a range of concentrations.

  • Reaction: An aliquot of the test compound solution is mixed with the DPPH solution in a 96-well plate or cuvettes[3].

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes)[3].

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer[3].

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample[2]. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare DPPH Solution Mix Mix Sample and DPPH DPPH->Mix Sample Prepare Sample Dilutions Sample->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Experimental Workflow

Anti-inflammatory Activity

Similar to its antioxidant activity, there is a lack of quantitative data on the anti-inflammatory properties of this compound.

β-Ionone: β-Ionone has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For example, it has been shown to attenuate the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced microglial cells. This inhibition is mediated through the downregulation of the NF-κB and MAPK signaling pathways.

Experimental Protocol: Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals.

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. Scavengers of nitric oxide compete with oxygen, leading to a reduced production of nitrite ions. The nitrite ions are then quantified using the Griess reagent[4].

Procedure:

  • Reaction Mixture: A solution of sodium nitroprusside in a phosphate (B84403) buffer is mixed with different concentrations of the test compound[4].

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 150 minutes)[5].

  • Griess Reagent Addition: An aliquot of the reaction mixture is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[6].

  • Incubation: The mixture is incubated at room temperature for a short period (e.g., 30 minutes) to allow for color development[6].

  • Measurement: The absorbance of the resulting chromophore is measured at approximately 546 nm[6].

  • Calculation: The percentage of NO scavenging activity is calculated by comparing the absorbance of the sample to that of a control. The IC50 value is then determined.

NO_Scavenging_Assay cluster_generation NO Generation cluster_reaction Reaction & Detection SNP Sodium Nitroprusside Solution Mix Mix and Incubate SNP->Mix Sample Test Compound Sample->Mix Griess Add Griess Reagent Mix->Griess Measure Measure Absorbance at 546 nm Griess->Measure

Nitric Oxide Scavenging Assay Workflow

Antimicrobial and Antifungal Activity

Direct comparative studies have been conducted on the antimicrobial and antifungal activities of this compound and β-ionone derivatives.

OrganismThis compound (% Inhibition at 0.1%)β-Ionone Derivative (Ketone C18) (% Inhibition at 0.1%)
Fusarium solani100100
Botrytis cinerea100100
Verticillium dahliae100100

Data from a study on the antifungal and antimicrobial activity of beta-ionone (B89335) and vitamin A derivatives, which included this compound.

The study revealed that both this compound and a derivative of β-ionone (ketone C18) exhibited 100% inhibition of spore germination of Fusarium solani, Botrytis cinerea, and Verticillium dahliae at a concentration of 0.1% after 72 hours of exposure. While this compound showed antifungal activity, the study highlighted that ketone C18 was the most active among the tested compounds, inhibiting spore germination by 94-100% at concentrations as low as 0.005-0.05% after 24 hours.

The same study also reported that this compound possesses antimicrobial activity, but quantitative comparative data against β-ionone for specific bacterial strains was not provided.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compounds (this compound and β-ionone) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth)[7].

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 105 CFU/mL)[7].

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension[8].

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours)[7].

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity)[7].

MIC_Assay_Workflow cluster_setup Plate Setup cluster_incubation Incubation & Reading Dilution Serial Dilution of Compounds Inoculate Inoculate Wells Dilution->Inoculate Inoculum Prepare Bacterial Inoculum Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read for Turbidity (MIC) Incubate->Read

Broth Microdilution MIC Assay Workflow

Anticancer Activity

There is a significant disparity in the available data for the anticancer activity of this compound versus β-ionone.

β-Ionone: β-Ionone is a well-documented anticancer agent with demonstrated activity against a variety of cancer cell lines. It can induce apoptosis and inhibit cell proliferation and metastasis[9].

Cancer Cell Lineβ-Ionone IC50 (µM)
Gastric adenocarcinoma (SGC-7901)89
Mammary cancer-
Breast cancer-
Leukemia-

Note: Specific IC50 values for all cell lines are not consistently reported in a single source, but its activity is well-established.

β-Ionone exerts its anticancer effects through the modulation of several signaling pathways, including the PI3K/Akt and GSK-3β pathways.

Signaling Pathways Modulated by β-Ionone in Cancer

PI3K_Akt_Pathway b_ionone β-Ionone PI3K PI3K b_ionone->PI3K inhibits Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation Akt->Proliferation promotes

β-Ionone inhibits the PI3K/Akt pathway, leading to apoptosis.

GSK3b_Pathway b_ionone β-Ionone GSK3b GSK-3β b_ionone->GSK3b activates Cell_Proliferation Cell Proliferation GSK3b->Cell_Proliferation inhibits

β-Ionone enhances anticancer effects via the GSK-3β pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.

Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight[10].

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound and β-ionone) for a specific duration (e.g., 24, 48, or 72 hours)[10].

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product[10].

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals[10].

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader[10].

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

The available scientific literature indicates that β-ionone possesses a broad range of significant biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potent anticancer effects, with its mechanisms of action being increasingly understood. In contrast, while this compound demonstrates notable antifungal and some antimicrobial activity, there is a significant lack of quantitative data regarding its antioxidant, anti-inflammatory, and anticancer properties. This knowledge gap highlights the need for further research to fully elucidate the therapeutic potential of this compound and to enable a more comprehensive comparison with its well-studied cyclic counterpart, β-ionone. Future studies directly comparing the biological activities of these two related compounds would be of great value to the fields of pharmacology and drug development.

References

Navigating the Analytical Maze: A Comparative Guide to Validated Methods for Pseudoionone Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of intermediates like pseudoionone (B86502) is paramount. This guide provides a comparative overview of validated analytical methods for the determination of this compound impurities, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for specific research and quality control needs.

This compound, a key intermediate in the synthesis of ionones and vitamin A, can contain various impurities stemming from its manufacturing process. These impurities can impact the quality, yield, and safety of the final products. Therefore, robust and validated analytical methods are crucial for their identification and quantification. This guide explores and compares common chromatographic techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

Reverse-phase high-performance liquid chromatography (RP-HPLC) stands out as a widely applicable technique for the analysis of this compound and its impurities. Its versatility allows for the separation of compounds with a broad range of polarities.

Experimental Protocol: A Representative RP-HPLC Method

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice, providing good retention and separation for non-polar to moderately polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of acid like phosphoric acid or formic acid for better peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. A gradient allows for the effective elution of impurities with varying polarities.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column.

  • Detection: UV detection at a wavelength where this compound and its potential impurities exhibit significant absorbance is used.

  • Temperature: The column is typically maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.

Sample Preparation:

Samples are dissolved in a suitable solvent, such as the initial mobile phase composition or a stronger organic solvent like acetonitrile, and filtered through a 0.45 µm filter before injection to prevent column clogging.

Validation Parameters:

According to International Council for Harmonisation (ICH) guidelines, the method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4]

Gas Chromatography (GC): The Go-To for Volatile Impurities

Gas chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile impurities in this compound.

Experimental Protocol: A General GC-FID Method

A GC-FID method for this compound impurity profiling would generally involve the following:

Chromatographic Conditions:

  • Column: A capillary column with a non-polar or mid-polar stationary phase is typically used.

  • Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.

  • Injector and Detector Temperature: The injector and detector are maintained at a high temperature to ensure the volatilization of the sample and prevent condensation.

  • Oven Temperature Program: A temperature gradient is programmed to separate compounds with different boiling points.

  • Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

Sample Preparation:

The sample is diluted in a volatile organic solvent before injection into the GC system.

Validation Parameters:

Similar to HPLC, the GC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[5][6][7][8]

Method Comparison: HPLC vs. GC

The choice between HPLC and GC for the analysis of this compound impurities depends on the nature of the impurities expected.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile impurities.Best suited for volatile and thermally stable impurities.
Sample Preparation Generally involves dissolving the sample in a suitable solvent.Requires the sample to be dissolved in a volatile solvent. Derivatization may be needed for non-volatile compounds.
Instrumentation Consists of a pump, injector, column, detector, and data acquisition system.Consists of a gas supply, injector, column in an oven, detector, and data acquisition system.
Common Detectors UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Typical Impurities Non-volatile reaction byproducts, starting materials, and degradation products.Residual solvents, volatile starting materials, and low molecular weight byproducts.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the typical workflows for HPLC and GC method validation for impurity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis & Reporting Prep Weigh and dissolve this compound sample and impurity standards Filter Filter solutions through 0.45 µm filter Prep->Filter Inject Inject sample into HPLC system Filter->Inject Separate Chromatographic separation on C18 column Inject->Separate Detect UV Detection Separate->Detect Integrate Peak integration and quantification Detect->Integrate Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Integrate->Specificity Integrate->Linearity Integrate->Accuracy Integrate->Precision Integrate->LOD_LOQ Integrate->Robustness Report Generate validation report Integrate->Report

Caption: Workflow for HPLC method validation of this compound impurities.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_validation Method Validation cluster_data Data Analysis & Reporting Prep Dilute this compound sample and impurity standards in a volatile solvent Inject Inject sample into GC system Prep->Inject Separate Separation in a capillary column with temperature programming Inject->Separate Detect FID or MS Detection Separate->Detect Integrate Peak integration and quantification Detect->Integrate Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Integrate->Specificity Integrate->Linearity Integrate->Accuracy Integrate->Precision Integrate->LOD_LOQ Integrate->Robustness Report Generate validation report Integrate->Report

Caption: Workflow for GC method validation of this compound impurities.

Logical Comparison of Analytical Techniques

The selection of an appropriate analytical technique is a critical decision in the quality control of this compound. The following diagram illustrates the logical relationship between the sample characteristics and the choice of method.

Method_Selection cluster_input Impurity Characteristics cluster_methods Analytical Method cluster_decision Decision Criteria Volatility Volatility of Impurities Decision1 Volatile & Thermally Stable? Volatility->Decision1 Polarity Polarity of Impurities Decision2 Wide Range of Polarities? Polarity->Decision2 Thermal_Stability Thermal Stability Thermal_Stability->Decision1 HPLC HPLC GC GC Decision1->HPLC No Decision1->GC Yes Decision2->HPLC Yes

Caption: Decision tree for selecting an analytical method for this compound impurities.

References

A Comparative Guide to the Efficiency of Homogeneous and Heterogeneous Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice between a homogeneous and a heterogeneous catalyst is a critical decision in chemical synthesis, with significant implications for reaction efficiency, product purity, and process scalability. This guide provides an objective comparison of the performance of these two catalyst types, supported by experimental data and detailed methodologies for key reactions.

General Performance Comparison

Homogeneous and heterogeneous catalysts operate in different phases relative to the reactants, which fundamentally influences their catalytic behavior. Homogeneous catalysts are in the same phase as the reactants, typically in a liquid solution, leading to high contact efficiency and often superior activity and selectivity.[1][2][3] In contrast, heterogeneous catalysts exist in a different phase, usually a solid catalyst with liquid or gas reactants, which simplifies catalyst separation and recycling but can introduce mass transfer limitations.[1][2][3]

The following table summarizes the key performance characteristics of homogeneous and heterogeneous catalysts.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants (e.g., liquid)Different phase from reactants (e.g., solid catalyst in a liquid)
Activity Generally high due to well-defined, accessible active sitesCan be high, but may be limited by surface area and mass transfer
Selectivity Often high and tunable through ligand modificationCan be less selective due to a variety of active sites on the surface
Reaction Conditions Typically milder temperatures and pressuresOften require higher temperatures and pressures
Catalyst Separation Difficult and can be costly, often requiring extraction or distillationEasy separation through filtration or centrifugation
Recyclability Challenging, leading to potential loss of expensive catalystGenerally straightforward, allowing for multiple reuse cycles
Mechanism Understanding Well-understood through spectroscopic and kinetic studiesMore complex to study due to the nature of the solid-liquid/gas interface

Quantitative Performance Data: Case Studies

To provide a more concrete comparison, this section presents quantitative data from two widely used catalytic reactions: alkene hydrogenation and the Suzuki-Miyaura cross-coupling reaction.

Case Study 1: Alkene Hydrogenation

The hydrogenation of alkenes is a fundamental transformation in organic synthesis. Here, we compare the performance of a classic homogeneous catalyst, Wilkinson's catalyst ([RhCl(PPh₃)₃]), with a widely used heterogeneous catalyst, palladium on carbon (Pd/C), for the hydrogenation of a model alkene.

Reaction: Hydrogenation of Cyclohexene (B86901) to Cyclohexane

CatalystTypeCatalyst Loading (mol%)Temp (°C)Pressure (atm H₂)Time (h)Conversion (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
[RhCl(PPh₃)₃] Homogeneous0.12511>99~990~990
10% Pd/C Heterogeneous12511>99~99~99

Note: The data presented here are representative values compiled from typical laboratory results and may vary based on specific experimental conditions.

Case Study 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This case study compares the efficiency of a homogeneous palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), with a heterogeneous palladium on carbon catalyst for the coupling of an aryl bromide with an arylboronic acid.

Reaction: Coupling of 4-Bromotoluene with Phenylboronic Acid

CatalystTypeCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
[Pd(PPh₃)₄] Homogeneous1Toluene (B28343)/WaterK₂CO₃1001285857.1
10% Pd/C Heterogeneous3WaterK₃PO₄1000.1710033194

Note: The data presented here are representative values compiled from various sources and are intended for comparative purposes.[4] Actual results can vary based on the specific substrates and reaction conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to allow for replication and further investigation.

Protocol 1: Hydrogenation of Cyclohexene using Wilkinson's Catalyst (Homogeneous)

Materials:

  • Wilkinson's catalyst ([RhCl(PPh₃)₃])

  • Cyclohexene

  • Anhydrous, degassed solvent (e.g., toluene or benzene)

  • Hydrogen gas (H₂)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Wilkinson's catalyst (0.1 mol%) in the anhydrous, degassed solvent.

  • Add cyclohexene to the flask.

  • Seal the flask and purge with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, carefully vent the excess hydrogen in a fume hood.

  • The catalyst can be removed by passing the reaction mixture through a short plug of silica (B1680970) gel, and the solvent can be removed under reduced pressure to yield the product.

Protocol 2: Hydrogenation of Cyclohexene using Palladium on Carbon (Heterogeneous)

Materials:

  • 10% Palladium on carbon (Pd/C)

  • Cyclohexene

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (H₂)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • To a reaction flask containing a magnetic stir bar, add the solvent and cyclohexene.

  • Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the flask. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care, preferably under a blanket of inert gas.

  • Seal the flask and purge with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully vent the excess hydrogen.

  • The Pd/C catalyst can be removed by filtration through a pad of Celite. The filter cake should be kept wet with solvent to prevent ignition.

  • The solvent can be removed from the filtrate under reduced pressure to afford the product.

Protocol 3: Suzuki-Miyaura Coupling using [Pd(PPh₃)₄] (Homogeneous)

Materials:

  • Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄])

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Degassed water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0 equiv).

  • Add the [Pd(PPh₃)₄] catalyst (1-3 mol%).

  • Add the degassed solvent and water.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1][5]

Protocol 4: Suzuki-Miyaura Coupling using Palladium on Carbon (Heterogeneous)

Materials:

  • 10% Palladium on carbon (Pd/C)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., water, ethanol/water mixture)

  • Reaction vessel

  • Magnetic stirrer and heating source

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0 equiv).

  • Add the solvent and the 10% Pd/C catalyst (1-5 mol% of palladium).

  • Heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the Pd/C catalyst by filtration through Celite.

  • Extract the product from the filtrate using an appropriate organic solvent.

  • Wash the combined organic extracts, dry, and concentrate to obtain the crude product, which can be further purified by chromatography or recrystallization.

Visualizing Catalytic Cycles and Workflows

The following diagrams illustrate the fundamental signaling pathways and experimental workflows for homogeneous and heterogeneous catalysis.

Homogeneous_Catalytic_Cycle Precatalyst Precatalyst Active_Catalyst Active Catalyst Precatalyst->Active_Catalyst Activation Substrate_Complex Catalyst-Substrate Complex Active_Catalyst->Substrate_Complex Coordination Product_Complex Catalyst-Product Complex Substrate_Complex->Product_Complex Transformation Product_Complex->Active_Catalyst Release Product Product Product_Complex->Product Substrate Substrate Substrate->Substrate_Complex Heterogeneous_Catalytic_Cycle cluster_surface Catalyst Surface Active Site Active Site Adsorbed_Reactants Adsorbed Reactants Reactants_Bulk Reactants in Bulk Phase Reactants_Bulk->Adsorbed_Reactants Mass Transfer & Adsorption Adsorbed_Products Adsorbed Products Adsorbed_Reactants->Adsorbed_Products Surface Reaction Products_Bulk Products in Bulk Phase Adsorbed_Products->Products_Bulk Desorption & Mass Transfer Experimental_Workflow cluster_homogeneous Homogeneous Catalyst Workflow cluster_heterogeneous Heterogeneous Catalyst Workflow H_Reaction Reaction Setup H_Workup Aqueous Workup/ Extraction H_Reaction->H_Workup H_Purification Chromatography H_Workup->H_Purification H_Waste Catalyst in Waste H_Workup->H_Waste H_Product Pure Product H_Purification->H_Product Het_Reaction Reaction Setup Het_Filtration Filtration Het_Reaction->Het_Filtration Het_Recycle Catalyst Recycling Het_Filtration->Het_Recycle Het_Workup Workup of Filtrate Het_Filtration->Het_Workup Het_Purification Purification Het_Workup->Het_Purification Het_Product Pure Product Het_Purification->Het_Product

References

Assessing the Purity of Synthesized Pseudoionone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of synthesized pseudoionone (B86502), a key intermediate in the production of ionones and Vitamin A. We will delve into the experimental protocols and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on several factors, including the nature of potential impurities, required sensitivity, and the desired level of quantitation. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by UV or other detection methods.Intrinsic quantitative measurement based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei.
Sample Volatility Requires analytes to be volatile and thermally stable. This compound is well-suited for this technique.Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.Not dependent on volatility. Requires the sample to be soluble in a deuterated solvent.
Primary Application Excellent for identifying and quantifying volatile impurities, such as residual solvents (e.g., acetone) and isomers.[1][2]Robust for quantifying the main component and non-volatile impurities. Often used for routine quality control.[3][4]Provides an absolute purity value without the need for a specific reference standard of the analyte.[5][6] Also excellent for structural confirmation.
Sensitivity High, with Limits of Detection (LOD) often in the low ppm or ppb range.High, with UV detectors providing good sensitivity. LODs are typically in the ppm range.Generally less sensitive than chromatographic methods. Requires a higher sample concentration (typically mg scale).[7]
Precision (%RSD) Typically < 5% for intra- and inter-day precision.[8]Typically < 2% for intra- and inter-day precision.[9]High precision, with RSD values often < 1%.[10]
**Linearity (R²) **Excellent, typically > 0.99 over a wide concentration range.[8]Excellent, typically > 0.999 over the calibrated range.[11]Intrinsically linear response over a wide dynamic range.[6]
Throughput Moderate; run times are typically in the range of 20-40 minutes.Can be high with modern UPLC systems, with run times as short as a few minutes.[12]Lower throughput due to longer acquisition times required for high signal-to-noise.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for the analysis of this compound using GC-MS, HPLC, and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for separating and identifying volatile components in the synthesized this compound mixture, including isomers and residual starting materials.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable solvent, such as ethyl acetate (B1210297) or dichloromethane, to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.

  • An internal standard (e.g., tetradecane) can be added for more precise quantification.

2. GC-MS Conditions:

ParameterCondition
GC System Agilent 7890A or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
MS System Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range m/z 40-400

3. Data Analysis:

  • Identify this compound and its isomers based on their retention times and mass spectra.

  • The purity is calculated based on the relative peak area percentage of the this compound peak to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for quantifying the main this compound component and assessing the presence of less volatile impurities.

1. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of about 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity or equivalent
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 295 nm
Injection Volume 10 µL

3. Method Validation:

  • The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.[9][11][13][14]

Quantitative NMR (qNMR) Spectroscopy

qNMR provides a direct and absolute measure of purity without the need for a specific this compound reference standard.[5][6][10]

1. Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh (to 0.01 mg) a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a precise volume (e.g., 0.6 mL for a 5 mm tube) of a suitable deuterated solvent (e.g., CDCl₃).

  • Ensure complete dissolution by vortexing.

2. NMR Acquisition Parameters (¹H NMR):

ParameterSetting
Spectrometer 400 MHz or higher
Pulse Program Standard 90° pulse sequence (e.g., 'zg30' on Bruker)
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 s for accurate quantification)
Number of Scans (ns) 16 or higher for good signal-to-noise
Acquisition Time (aq) ≥ 3 s
Spectral Width (sw) ~16 ppm

3. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • The purity of the this compound sample is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Expected ¹H NMR Signals for this compound (in CDCl₃): Key signals include those for the methyl groups, the olefinic protons of the conjugated system, and the protons of the polyene chain.

Expected ¹³C NMR Signals for this compound (in CDCl₃): Key signals include the carbonyl carbon, and the various sp² and sp³ hybridized carbons of the chain and methyl groups.[15]

Potential Impurities and their ¹H NMR Signals (in CDCl₃):

  • Citral: Aldehydic proton (~9.9-10.1 ppm), olefinic protons, and methyl groups.[16]

Visualization of Experimental Workflow

A clear understanding of the analytical workflow is essential for implementing these purity assessment methods.

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment synthesis This compound Synthesis (Citral + Acetone) workup Crude Product Isolation synthesis->workup sample_prep Sample Preparation workup->sample_prep gcms GC-MS Analysis sample_prep->gcms hplc HPLC Analysis sample_prep->hplc qnmr qNMR Analysis sample_prep->qnmr data_analysis Data Analysis & Purity Calculation gcms->data_analysis hplc->data_analysis qnmr->data_analysis final_report final_report data_analysis->final_report Final Report

Caption: General workflow for the assessment of synthesized this compound purity.

Signaling Pathways and Logical Relationships

The choice of analytical method is often guided by the specific information required. The following diagram illustrates the logical relationship between the analytical question and the appropriate technique.

logical_relationship cluster_questions cluster_methods start Purity Assessment Goal q1 Identify & Quantify Volatile Impurities? start->q1 q2 Routine Quantification of Main Component? start->q2 q3 Absolute Purity without Specific Standard? start->q3 gcms GC-MS q1->gcms Yes hplc HPLC q2->hplc Yes qnmr qNMR q3->qnmr Yes

Caption: Decision tree for selecting a purity assessment method for this compound.

By employing these validated analytical methods and understanding their respective strengths and limitations, researchers can confidently assess the purity of synthesized this compound, ensuring the integrity and reliability of their subsequent research and development activities.

References

Safety Operating Guide

Proper Disposal of Pseudoionone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of pseudoionone (B86502), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks associated with the handling and disposal of this chemical.

This compound is a flammable liquid that is toxic to aquatic life with long-lasting effects. Improper disposal can lead to significant environmental damage and may result in legal penalties. Therefore, strict adherence to established protocols is paramount.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection.

  • Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Skin and Body Protection: Wear protective clothing to prevent skin contact. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

In the event of a spill, avoid breathing vapors, mist, or gas. Remove all sources of ignition and beware of vapors accumulating to form explosive concentrations, as they can accumulate in low areas.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted through a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound waste.

  • Segregate this compound waste from other chemical waste streams to avoid accidental mixing and potential chemical reactions.

2. Containerization:

  • Use a compatible, leak-proof container for storing this compound waste. The container should be in good condition and have a secure, tight-fitting lid.

  • The original product container can be used for waste collection if it is in good condition.

3. Labeling:

  • Properly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The name of the chemical: "this compound"

    • The associated hazards (e.g., "Flammable," "Toxic to Aquatic Life").

    • The accumulation start date (the date the first drop of waste is added to the container).

    • The name and contact information of the laboratory or responsible person.

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, away from sources of ignition, and secondary containment is recommended to prevent spills from spreading.

5. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.

  • Provide them with an accurate description of the waste, including the chemical name and quantity.

6. Documentation:

  • Maintain a record of the disposal, including the date of disposal, the amount of waste, and the name of the waste disposal company. This is often required for regulatory compliance.

Disposal Methods

The primary methods for the disposal of flammable and toxic chemical waste like this compound are:

Disposal MethodDescription
Incineration High-temperature burning of the chemical waste. This is a common and effective method for destroying hazardous organic compounds.
Fuel Blending The waste chemical is blended with other fuels and used in industrial furnaces or cement kilns. This recovers the energy value of the waste.

These processes are conducted in specialized facilities equipped with pollution control measures to minimize harmful emissions.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Segregate this compound Waste B->C D Select & Label Compatible Waste Container C->D E Transfer Waste to Container D->E F Securely Seal Container E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS or Licensed Waste Disposal Company G->H I Complete Waste Manifest/Paperwork H->I J Waste Collected by Licensed Professional I->J K Final Disposal (Incineration or Fuel Blending) J->K L End: Document Disposal K->L

Caption: Workflow for the proper disposal of this compound.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.